Product packaging for Cyclohept-4-enecarboxylic acid(Cat. No.:CAS No. 1614-73-9)

Cyclohept-4-enecarboxylic acid

Cat. No.: B1607157
CAS No.: 1614-73-9
M. Wt: 140.18 g/mol
InChI Key: MVALBWJIVQGSGK-UHFFFAOYSA-N
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Description

Cyclohept-4-enecarboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B1607157 Cyclohept-4-enecarboxylic acid CAS No. 1614-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohept-4-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1-2,7H,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVALBWJIVQGSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303523
Record name Cyclohept-4-enecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1614-73-9
Record name 1614-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158708
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohept-4-enecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of cyclohept-4-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Cyclohept-4-enecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the essential , a molecule of interest in chemical synthesis and medicinal chemistry. As a Senior Application Scientist, the following analysis is structured not merely to present data, but to offer a deeper understanding of the causality behind these properties and the experimental methodologies used to determine them. This document serves as a practical reference for professionals engaged in drug discovery, formulation, and chemical research, where a thorough grasp of a compound's characteristics is paramount for predicting its behavior and potential applications.

Molecular Identity and Structural Characteristics

This compound is a cyclic carboxylic acid containing a seven-membered ring with a single double bond. This unique structure, combining a flexible cycloalkene backbone with a polar carboxylic acid functional group, dictates its chemical behavior and physical properties.

Chemical Structure:

Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, quantified as the partition coefficient (logP), describes a compound's distribution between an immiscible lipid (organic) and aqueous phase. It is a cornerstone of medicinal chemistry, heavily influencing a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. [1] Computed XLogP3-AA: 1.6 [2] A positive logP value indicates a preference for the lipid phase, classifying this compound as a moderately lipophilic compound. [3]This suggests it should have reasonable permeability across biological membranes when in its neutral, protonated state.

Experimental Protocol: Shake-Flask Method for logP Determination

The "shake-flask" technique is the traditional and most widely recognized method for the experimental determination of logP. [4]It directly measures the partitioning of a solute between n-octanol and water.

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at a pH at least 2 units below the pKa to ensure the acid is in its neutral form) are mutually saturated by mixing and allowing them to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separation funnel and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

  • Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Quantification: The concentration of the analyte in one or both phases is measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. [3] Causality Behind Experimental Choices:

  • n-Octanol: This solvent is chosen because its balance of hydrophobic alkyl chain and hydrophilic hydroxyl group is thought to mimic the amphipathic nature of biological membranes.

  • pH Control: Maintaining a low pH is critical. If the pH is near or above the pKa, the acid will ionize. The resulting carboxylate is significantly more water-soluble, which would lead to an artificially low and incorrect logP value. The measured value would be the distribution coefficient (logD), not the true logP of the neutral species.

  • Mutual Saturation: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to the miscibility of water in octanol (and vice-versa).

logP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-Octanol and Buffered Water B Dissolve Analyte in one Phase A->B C Combine Phases and Shake to Equilibrium B->C Start D Separate the Two Phases E Measure Concentration in Each Phase (HPLC/UV) D->E Sample F Calculate Ratio: [Octanol]/[Aqueous] E->F G logP = log10(Ratio) F->G

Workflow for logP determination by the shake-flask method.

Physical and Spectroscopic Properties

The physical state, melting and boiling points, and spectroscopic fingerprint are fundamental properties for identification, purity assessment, and formulation development.

Physical Properties
PropertyValueSource
Appearance White to light brown solidChemicalBook [5]
Melting Point 65-67 °CChemicalBook [5]
Boiling Point 257.4 ± 29.0 °C (Predicted)ChemicalBook [5]

The solid-state nature at room temperature and a relatively low melting point are consistent with a molecule of this size and polarity. Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to higher melting and boiling points compared to other organic molecules of similar molecular weight. [6]

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The expected key features for this compound are summarized below. [2]

Technique Key Feature Expected Chemical Shift / Wavenumber Rationale
IR Spectroscopy O-H Stretch 2500-3500 cm⁻¹ (very broad) Characteristic of the hydrogen-bonded carboxylic acid dimer. [7]
C=O Stretch ~1700 cm⁻¹ (strong) Carbonyl stretch of the carboxylic acid. [7]
¹H NMR Carboxyl Proton (-COOH) 10-12 ppm (broad singlet) Deshielded proton due to the electronegative oxygen atoms; often broad due to hydrogen bonding and exchange. [7]
Olefinic Protons (-CH=CH-) 5.5-6.0 ppm (multiplet) Protons attached to the double-bonded carbons.
Aliphatic Protons (-CH₂, -CH) 1.5-2.5 ppm (multiplets) Protons on the saturated carbons of the seven-membered ring.
¹³C NMR Carboxyl Carbon (-COOH) 170-185 ppm Characteristic downfield shift for a carboxylic acid carbon. [7]
Olefinic Carbons (-CH=CH-) 120-140 ppm sp² hybridized carbons of the double bond.
Aliphatic Carbons (-CH₂, -CH) 20-45 ppm sp³ hybridized carbons of the ring.
Mass Spectrometry Molecular Ion (M⁺) m/z = 140 Corresponds to the molecular weight of the compound. [2]

| | Key Fragments | m/z = 123, 95 | Loss of -OH (M-17) and subsequent loss of -CO (M-45) are common fragmentation pathways for carboxylic acids. [7]|

This collective data provides a robust framework for the identification and characterization of this compound, underpinning its potential use in rigorous scientific applications.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclohept-4-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for cyclohept-4-enecarboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. As Senior Application Scientists, we recognize the critical importance of robust analytical techniques for the unambiguous identification and characterization of novel compounds. This document will delve into the principles and experimental details of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound, offering insights into the interpretation of the resulting data.

Introduction to this compound

This compound (C₈H₁₂O₂) is a carbocyclic compound featuring a seven-membered ring with a double bond and a carboxylic acid functional group. Its structural complexity, arising from the flexible seven-membered ring and the presence of both sp² and sp³ hybridized carbons, makes spectroscopic analysis a crucial tool for its definitive characterization. Accurate interpretation of its spectral data is paramount for confirming its synthesis, assessing its purity, and understanding its chemical behavior in various applications, including as a building block in the synthesis of more complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular puzzle.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for obtaining high-quality NMR spectra of this compound. The choice of solvent is critical, as carboxylic acid protons are exchangeable. Deuterated chloroform (CDCl₃) is a common choice, though the acidic proton signal can be broad and its chemical shift concentration-dependent. For unambiguous identification of the acidic proton, a D₂O exchange experiment can be performed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Shimming: Optimize the homogeneity of the magnetic field by shimming on the solvent lock signal (for CDCl₃, the residual CHCl₃ signal at 7.26 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in CDCl3 with TMS b Insert into NMR Spectrometer a->b c Lock and Shim b->c d Acquire 1H and 13C Spectra c->d e Fourier Transform d->e f Phase and Baseline Correction e->f g Integration and Peak Picking f->g

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

While a specific experimental ¹H NMR spectrum for this compound is not publicly available, a predicted spectrum and analysis based on typical chemical shifts provide valuable insights.

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~5.6-5.8multiplet2H-CH=CH-
~2.5-2.7multiplet1H-CH(COOH)-
~2.2-2.4multiplet4HAllylic -CH₂-
~1.8-2.0multiplet4HAliphatic -CH₂-

Interpretation:

  • Carboxylic Acid Proton: The highly deshielded proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of 10-12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Olefinic Protons: The two protons on the double bond (-CH=CH-) are expected to resonate in the range of 5.6-5.8 ppm. The multiplicity will be complex due to coupling with each other and the adjacent allylic protons.

  • Methine Proton: The proton on the carbon bearing the carboxylic acid group (-CH(COOH)-) is expected to be found around 2.5-2.7 ppm, deshielded by the adjacent electron-withdrawing carboxyl group.

  • Allylic and Aliphatic Protons: The allylic protons (adjacent to the double bond) will be deshielded relative to the other aliphatic protons and are expected in the 2.2-2.4 ppm region. The remaining aliphatic protons will appear further upfield, around 1.8-2.0 ppm. The overlapping multiplets for the methylene groups arise from the conformational flexibility of the seven-membered ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Publicly available data from spectral databases confirms the presence of the expected carbon signals for this compound.

¹³C NMR Data Summary:

Chemical Shift (δ, ppm)Assignment
~180-COOH
~130-CH=CH-
~45-CH(COOH)-
~30-35Allylic and Aliphatic -CH₂-

Interpretation:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at approximately 180 ppm.

  • Olefinic Carbons: The two sp² hybridized carbons of the double bond are found around 130 ppm.

  • Methine Carbon: The sp³ carbon attached to the carboxyl group resonates at about 45 ppm.

  • Aliphatic Carbons: The remaining sp³ hybridized methylene carbons of the cycloheptene ring appear in the upfield region of 30-35 ppm. The exact chemical shifts would depend on their position relative to the double bond and the carboxylic acid group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid and the carbon-carbon double bond.

Experimental Protocol: Acquiring an FTIR Spectrum

The following protocol is for obtaining an FTIR spectrum of a liquid sample, such as this compound, which is a liquid at room temperature.

Step-by-Step Methodology:

  • Sample Preparation: As a neat liquid, a drop of this compound can be placed directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty instrument (or the clean ATR crystal) is collected to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the IR beam path, and the sample spectrum is recorded.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Diagram of the IR Experimental Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Place Liquid Sample on ATR Crystal b Acquire Background Spectrum a->b c Acquire Sample Spectrum b->c d Generate Transmittance/Absorbance Spectrum c->d

Caption: Workflow for IR spectroscopic analysis.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid functional group.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2930Medium-SharpC-H stretch (aliphatic)
~1710Strong, SharpC=O stretch (carboxylic acid)
~1650Weak-MediumC=C stretch (alkene)
~1410MediumO-H bend
~1250MediumC-O stretch

Interpretation:

  • O-H Stretch: A very broad and intense absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid. This broadness is due to the strong intermolecular hydrogen bonding between carboxylic acid molecules.

  • C-H Stretch: The sharp peaks around 2930 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cycloheptene ring.

  • C=O Stretch: A strong, sharp absorption at approximately 1710 cm⁻¹ is characteristic of the carbonyl (C=O) group of a saturated carboxylic acid.

  • C=C Stretch: A weaker absorption around 1650 cm⁻¹ is expected for the carbon-carbon double bond stretch.

  • O-H Bend and C-O Stretch: The O-H bending and C-O stretching vibrations will appear in the fingerprint region of the spectrum, typically around 1410 cm⁻¹ and 1250 cm⁻¹, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: Acquiring a Mass Spectrum

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of a relatively volatile compound like this compound.

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet.

  • Separation: The sample is vaporized and separated from the solvent and any impurities on a GC column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the GC-MS Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation & Injection cluster_acq Separation & Ionization cluster_proc Mass Analysis & Detection a Inject Dilute Sample into GC b GC Separation a->b c Electron Impact Ionization b->c d Mass Analyzer (Quadrupole) c->d e Detection and Spectrum Generation d->e

Caption: Workflow for GC-MS analysis.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation patterns. The molecular weight of C₈H₁₂O₂ is 140.18 g/mol .

Expected Mass Spectrum Data:

m/zInterpretation
140Molecular ion (M⁺)
123Loss of -OH (M⁺ - 17)
95Loss of -COOH (M⁺ - 45)
68Retro-Diels-Alder fragmentation
73

Interpretation:

  • Molecular Ion Peak: The peak at m/z 140 corresponds to the molecular ion (M⁺), confirming the molecular weight of the compound.

  • Loss of Hydroxyl Radical: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-OH), resulting in a peak at m/z 123 (M⁺ - 17).

  • Loss of Carboxyl Group: Another characteristic fragmentation is the loss of the entire carboxyl group as a radical (-COOH), leading to a peak at m/z 95 (M⁺ - 45).

  • Retro-Diels-Alder Fragmentation: The presence of the double bond in the seven-membered ring allows for a retro-Diels-Alder fragmentation, which could lead to a fragment with m/z 68.

  • Other Fragments: The peak at m/z 73 is also a significant fragment observed in the experimental data. The exact fragmentation pathways leading to all observed ions can be complex and may involve rearrangements.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key carboxylic acid and alkene functional groups, and the mass spectrum establishes the molecular weight and provides insights into its fragmentation behavior. This in-depth technical guide serves as a valuable resource for researchers and scientists, enabling the confident identification and characterization of this important chemical entity in their research and development endeavors.

Cycloheptene Carboxylic Acids: A Technical Guide to a Rare Molecular Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and occurrence of cycloheptene carboxylic acids. An extensive review of the scientific literature reveals that while the seven-membered carbocyclic ring is a feature in a variety of natural products, the specific substructure of a cycloheptene carboxylic acid is exceptionally rare, if not entirely absent, in nature. This guide addresses this scarcity by first examining the known occurrences of closely related seven-membered ring compounds in biological systems. The primary focus then shifts to the chemical synthesis of cycloheptene and cycloheptatriene carboxylic acids, which represents the principal "discovery" pathway for these molecules. We will delve into established synthetic methodologies, including the pivotal Büchner ring expansion, and provide detailed experimental protocols. Furthermore, the limited but emerging understanding of the biological activities of these synthetic analogs will be summarized. This document is intended for researchers, chemists, and drug development professionals interested in the synthesis and potential applications of this unique chemical class.

The Elusive Natural Occurrence of Cycloheptene Carboxylic Acids

The seven-membered carbocyclic motif, while less common than five- and six-membered rings, is present in a diverse array of bioactive natural products, including various terpenoids and alkaloids.[1][2] However, despite the existence of this broader class of compounds, direct evidence for the natural occurrence of cycloheptene carboxylic acids is conspicuously absent from the current scientific literature. Exhaustive database searches and literature reviews have failed to identify any definitive isolation of a cycloheptene carboxylic acid from plant, fungal, or bacterial sources.

This rarity suggests that the biosynthetic pathways for the formation and functionalization of a cycloheptene ring with a carboxylic acid moiety are not common in nature. This stands in contrast to related structures, such as cyclopentenyl fatty acids found in plants of the Flacourtiaceae family and cyclohexene carboxylic acid derivatives identified in various organisms.[3][4]

Related Seven-Membered Ring Carboxylic Acids in Nature

While cycloheptene carboxylic acids themselves appear to be absent, a notable related compound is cycloheptanecarboxylic acid . This saturated analog serves as the starter unit for the biosynthesis of ω-cycloheptyl fatty acids in the thermoacidophilic bacterium Alicyclobacillus cycloheptanicus.[5]

Feeding studies with labeled intermediates have elucidated a fascinating biosynthetic pathway where phenylacetic acid undergoes an oxidative ring expansion to form the seven-membered ring of cycloheptanecarboxylic acid, likely as its Coenzyme A thioester.[5] This discovery provides a clear precedent for the biological formation of a cycloheptane carboxylic acid scaffold.

Additionally, the fungus Penicillium crustosum has been shown to produce highly oxygenated cycloheptane derivatives, such as crustane, which demonstrates the capability of fungi to synthesize seven-membered rings, although not in the form of a carboxylic acid.[6][7]

Discovery Through Synthesis: The Chemical Origins of Cycloheptene Carboxylic Acids

The "discovery" of this class of compounds is fundamentally a story of synthetic organic chemistry. The most well-documented member is cyclohepta-2,4,6-triene-1-carboxylic acid . Its origins are intrinsically tied to the Büchner ring expansion reaction , first reported in 1885. This reaction involves the addition of a carbene, typically generated from ethyl diazoacetate, to an aromatic ring like benzene. The resulting cyclopropane-fused intermediate (a norcaradiene ester) undergoes a thermally-driven electrocyclic ring expansion to form the seven-membered cycloheptatriene ring functionalized with a carboxylate group.

The general workflow for this synthesis is depicted below:

buchner_reaction Benzene Benzene Norcaradiene Norcaradiene Intermediate Benzene->Norcaradiene EDA Ethyl Diazoacetate (N2CHCO2Et) Catalyst Rh(II) or Cu(I) Catalyst EDA->Catalyst Catalyst->Norcaradiene Carbene Addition Ester Ethyl Cycloheptatrienecarboxylate Norcaradiene->Ester Ring Expansion Hydrolysis Saponification & Acidification Ester->Hydrolysis Acid Cycloheptatriene Carboxylic Acid Hydrolysis->Acid

Caption: Synthetic pathway to cycloheptatriene carboxylic acid.

Detailed Synthetic Protocol: Büchner Ring Expansion and Saponification

This protocol outlines the synthesis of cyclohepta-2,4,6-triene-1-carboxylic acid from benzene and ethyl diazoacetate.

Part A: Synthesis of Ethyl Cyclohepta-2,4,6-triene-1-carboxylate

  • Catalyst Activation (if necessary): A suitable catalyst, such as rhodium(II) octanoate dimer or copper(I) triflate, is solubilized in a dry, inert solvent like benzene.

  • Reaction Setup: The benzene/catalyst solution is placed in a round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The flask is heated to reflux.

  • Addition of Ethyl Diazoacetate: A solution of ethyl diazoacetate in benzene is added dropwise to the refluxing mixture over several hours. The rate of addition is controlled to maintain a steady evolution of nitrogen gas.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of silica gel or Celite. The solvent is then removed under reduced pressure to yield the crude ethyl cyclohepta-2,4,6-triene-1-carboxylate.

  • Purification: The crude ester is purified by vacuum distillation or column chromatography on silica gel.

Part B: Saponification to Cyclohepta-2,4,6-triene-1-carboxylic Acid

  • Hydrolysis: The purified ethyl cyclohepta-2,4,6-triene-1-carboxylate is dissolved in an alcoholic solvent (e.g., ethanol) and an aqueous solution of a strong base (e.g., potassium hydroxide) is added.

  • Reflux: The mixture is heated at reflux for several hours until the hydrolysis is complete, as indicated by TLC.

  • Acidification: After cooling the reaction mixture, the alcohol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and carefully acidified with a strong acid, such as hydrochloric acid, until the cyclohepta-2,4,6-triene-1-carboxylic acid precipitates.

  • Isolation and Purification: The precipitated acid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or a water/ethanol mixture).

Biological Activity and Therapeutic Potential

There is a significant lack of published research on the specific biological activity of cyclohepta-2,4,6-triene-1-carboxylic acid and its simpler cycloheptene analogs. However, studies on structurally related compounds and synthetic derivatives provide some initial insights into their potential.

  • Antimicrobial and Antifungal Properties: While derivatives of related ring systems like cyclohexene carboxylic acids have been investigated for antimicrobial properties, these findings cannot be directly extrapolated to cycloheptatriene derivatives. Some synthetic analogs of cyclohepta-2,4,6-triene-1-carboxylic acid, where the carboxylic acid is replaced by a substituted aniline moiety, have been evaluated for antimicrobial activity, but generally showed high minimum inhibitory concentrations (MICs).

  • Enzyme Inhibition: The tropolone scaffold, which is a seven-membered ring with a ketone and a hydroxyl group, and its derivatives are known inhibitors of metalloproteases. This activity is attributed to the ability of the tropolone ring to chelate metal ions essential for the catalytic activity of these enzymes. It is plausible that certain cycloheptene carboxylic acid derivatives could be designed to exhibit similar chelating properties.

The current data landscape indicates that cycloheptene carboxylic acids have not been a major focus of drug development efforts to date.

Physicochemical Characterization

The structural characterization of cycloheptene and cycloheptatriene carboxylic acids relies on standard spectroscopic techniques.

Technique Expected Features for Cyclohepta-2,4,6-triene-1-carboxylic Acid
¹H NMR Complex multiplets in the olefinic region (δ 5.0-7.0 ppm) corresponding to the protons on the triene system. A signal for the proton on the sp³-hybridized carbon bearing the carboxyl group. A broad singlet for the acidic proton of the carboxylic acid.
¹³C NMR Multiple signals in the olefinic region (δ 120-140 ppm). A signal for the sp³-hybridized carbon around δ 30-40 ppm. A characteristic signal for the carboxyl carbon in the range of δ 170-180 ppm.
IR Spectroscopy A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). A strong C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). C=C stretching vibrations of the triene system (1600-1650 cm⁻¹).

Future Outlook and Conclusion

The study of cycloheptene carboxylic acids presents a unique landscape for chemical and pharmaceutical research. The apparent absence of these compounds in nature makes them a novel scaffold for synthetic exploration. The established synthetic routes, particularly the Büchner ring expansion, provide a reliable foundation for accessing the core cycloheptatriene structure, which can be further modified to produce a variety of cycloheptene derivatives.

Future research should focus on:

  • Exploring Diverse Synthetic Methodologies: Developing new and efficient synthetic routes to access a wider range of cycloheptene carboxylic acid isomers and derivatives.

  • Systematic Biological Screening: Conducting comprehensive biological evaluations of these synthetic compounds to identify potential therapeutic activities, particularly in areas like antimicrobial, antiviral, and anticancer research.

  • Re-examining Natural Product Isolates: Employing modern, highly sensitive analytical techniques to re-investigate complex natural product extracts for the potential presence of trace amounts of cycloheptene carboxylic acids that may have been previously overlooked.

References

Conformational Analysis of Cyclohept-4-enecarboxylic Acid: A Synergistic Approach Combining Experimental and Computational Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of seven-membered rings, such as that in cyclohept-4-enecarboxylic acid, presents a formidable challenge due to their inherent flexibility and the presence of multiple low-energy conformers. Unlike the well-defined chair conformation of cyclohexane, cycloheptene derivatives exist as a dynamic equilibrium of several forms, including chairs, twist-chairs, and boats. Understanding this equilibrium is paramount in fields like drug development, where molecular shape dictates biological activity. This guide provides a comprehensive framework for elucidating the conformational preferences of this compound. We will delve into the theoretical underpinnings of cycloheptene conformations and detail a multi-pronged strategy that synergistically employs Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to provide a holistic view of the molecule's structure and dynamics.

The Challenge and Significance of the Seven-Membered Ring

Seven-membered carbocycles are prevalent scaffolds in numerous natural products and pharmacologically active molecules. Their conformational complexity, characterized by low barriers to interconversion and multiple accessible energy minima, is a double-edged sword.[1][2] This flexibility can allow for optimal binding to a biological target, but it also complicates rational drug design and structure-activity relationship (SAR) studies. A precise understanding of the dominant conformations and the energetic landscape is therefore not merely an academic exercise but a critical component of modern molecular design.

This compound serves as an excellent model system. The endocyclic double bond introduces rigidity, reducing the number of potential conformers compared to cycloheptane, yet significant flexibility remains.[3] The carboxylic acid substituent further influences the conformational equilibrium through steric demands and its potential to engage in non-covalent interactions.

Theoretical Landscape: The Conformations of Cycloheptene

The conformational space of cycloheptene is primarily dominated by two families of conformers: the Chair and the Twist-Chair . While boat forms are also possible, they are generally higher in energy.[2][3]

  • Chair (C): This conformation possesses a Cₛ symmetry plane passing through one carbon atom and bisecting the opposite C-C bond.

  • Twist-Chair (TC): This is typically the global minimum energy conformation for cycloheptane and many of its derivatives.[2][4] It has a C₂ axis of symmetry and is chiral. The seven-membered ring can undergo pseudorotation, a process where bond angles deform slightly to allow the "twist" to migrate around the ring, interconverting various twist-chair forms through low-energy barriers.

The presence of the double bond in cycloheptene restricts this pseudorotation pathway.[5] The energy barrier for the inversion of the most stable chair conformation of cycloheptene has been calculated to be approximately 5.0 kcal/mol.[2][3]

The interconversion between these principal conformations is a key dynamic feature. A simplified energy profile illustrates these relationships.

G cluster_0 Conformational Interconversion of Cycloheptene Chair Chair Transition State 1 ΔG‡ ≈ 5.0 kcal/mol Chair->Transition State 1 Twist-Chair Twist-Chair Transition State 1->Twist-Chair Transition State 2 Higher Energy Barrier Twist-Chair->Transition State 2 Boat Boat Transition State 2->Boat

Caption: Simplified energy pathway for cycloheptene conformational interconversion.

The carboxylic acid substituent on this compound can occupy distinct positions, primarily classified as pseudo-axial (a') or pseudo-equatorial (e'). Generally, bulky substituents prefer the less sterically hindered pseudo-equatorial position to avoid unfavorable 1,3-diaxial-type interactions.[6][7]

Experimental Elucidation: A Dual-Technique Approach

No single experimental technique can fully define the conformational properties of a flexible molecule in solution. We advocate for a combined approach using NMR spectroscopy for solution-state dynamics and X-ray crystallography for solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying molecular conformation and dynamics in solution.[8]

  • Variable-Temperature (VT) NMR: At room temperature, the interconversion between cycloheptene conformers is rapid on the NMR timescale, resulting in averaged signals.[1] By lowering the temperature, it is possible to slow this exchange to the point where individual conformers can be observed. The temperature at which the signals coalesce (the coalescence temperature, T_c) allows for the calculation of the free energy of activation (ΔG‡) for the interconversion process.[5]

  • Coupling Constant (³JHH) Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. By measuring these coupling constants, one can deduce the torsional angles within the ring and compare them against the theoretical values for different conformations (Chair, Twist-Chair, etc.).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (like 1D NOE, 2D NOESY, or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for distinguishing between conformers. For instance, a strong NOE between a pseudo-axial substituent and other pseudo-axial protons on the ring would provide compelling evidence for that conformation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a low-freezing deuterated solvent (e.g., methanol-d₄, dichloromethane-d₂, or a Freon mixture).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling and Acquisition: Gradually lower the spectrometer temperature in 10-20 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence and Slow-Exchange: Observe the spectral changes, particularly the broadening and subsequent splitting of key signals (e.g., the olefinic protons or the proton alpha to the carboxyl group). The temperature at which signals merge is T_c. Continue cooling until the slow-exchange regime is reached, where sharp signals for individual conformers are visible.

  • Data Analysis:

    • Integrate the signals in the slow-exchange spectrum to determine the population ratio of the conformers.

    • Use the Eyring equation and the coalescence temperature to calculate the energy barrier (ΔG‡) of interconversion.

G cluster_workflow NMR-Based Conformational Analysis Workflow cluster_analysis Data Interpretation start Prepare Sample in Low-Temp Solvent acquire_rt Acquire ¹H NMR at Room Temp start->acquire_rt vt_nmr Perform Variable-Temperature (VT) NMR Experiment acquire_rt->vt_nmr analyze_j Measure ³JHH Coupling Constants acquire_rt->analyze_j acquire_noe Acquire 2D NOESY/ROESY acquire_rt->acquire_noe pop Determine Conformer Populations (from VT-NMR) vt_nmr->pop barrier Calculate Energy Barriers (from VT-NMR) vt_nmr->barrier dihedral Deduce Dihedral Angles (from ³JHH) analyze_j->dihedral proximity Identify Proton Proximities (from NOESY) acquire_noe->proximity model Propose 3D Conformational Model pop->model barrier->model dihedral->model proximity->model

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[9] This technique is the gold standard for structural determination.

Causality: The crystalline lattice traps the molecule in a single, well-defined conformation, allowing for precise measurement of bond lengths, bond angles, and torsional angles. This provides definitive proof of a specific low-energy conformer. However, it is crucial to recognize that the conformation observed in the crystal may be influenced by packing forces and may not be the most stable conformation in solution. Therefore, crystallographic data must be interpreted in conjunction with solution-phase data from NMR.

  • Crystallization: The primary challenge is to grow single crystals of sufficient quality. This involves screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. Computational algorithms are used to solve the phase problem and generate an initial electron density map, from which a molecular model is built and refined.[11]

Computational Chemistry: The In Silico Laboratory

Computational modeling is an indispensable partner to experimental work. It allows for the exploration of the entire potential energy surface and provides energetic and geometric data that can be directly compared with experimental results.[3]

  • Conformational Search (Molecular Mechanics): The first step is to perform a broad search for all possible low-energy conformers. Molecular Mechanics (MM) force fields are computationally inexpensive and ideal for rapidly scanning the potential energy surface to identify a set of candidate structures.

  • Geometry Optimization and Energy Calculation (Quantum Mechanics): The candidate structures from the MM search are then subjected to more accurate quantum mechanics (QM) calculations. Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), provides a good balance of accuracy and computational cost for optimizing geometries and calculating relative energies.[2] For very high accuracy, methods like CCSD(T) can be used for single-point energy calculations.[3]

  • Prediction of Spectroscopic Parameters: A key self-validating step is to use the optimized QM geometries to predict NMR parameters (chemical shifts and coupling constants). A strong correlation between the calculated parameters for a specific conformer (or a Boltzmann-weighted average of conformers) and the experimental NMR data provides powerful validation for the proposed conformational model.

  • Initial Structure: Build a 3D model of this compound.

  • Molecular Mechanics Search: Perform a systematic or stochastic conformational search using an MM force field (e.g., MMFF94). Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

  • DFT Optimization: Optimize the geometry of each low-energy conformer using DFT (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Refined Energy Calculation: For the lowest energy conformers, perform a more accurate single-point energy calculation with a larger basis set (e.g., B3LYP/6-311+G(d,p)).

  • NMR Prediction: Using the final optimized geometries, calculate NMR shielding tensors and spin-spin coupling constants.

  • Boltzmann Averaging: Calculate the Boltzmann population of each conformer at the experimental temperature and compute a population-weighted average of the predicted NMR parameters for comparison with experimental data.

G cluster_workflow Computational Analysis Workflow start Build 3D Structure mm_search Molecular Mechanics Conformational Search start->mm_search dft_opt DFT Geometry Optimization mm_search->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc energy_calc High-Level Single-Point Energy Calculation freq_calc->energy_calc nmr_pred Predict NMR Parameters (Shifts, J-couplings) energy_calc->nmr_pred boltzmann Boltzmann Averaging of Parameters nmr_pred->boltzmann compare Compare with Experimental Data boltzmann->compare

Caption: Workflow for computational conformational analysis.

Integrated Analysis and Data Presentation

The true power of this approach lies in the synthesis of all data. The solid-state structure from X-ray crystallography provides a geometric benchmark. The NMR data provides the solution-state populations and dynamic barriers. The computational data bridges the two, providing a complete energetic map and a means to validate the experimental assignments.

Expected Conformations and Relative Energies

Based on established principles, we can predict the likely conformational preferences. The twist-chair is expected to be the global energy minimum, with the chair being a local minimum or a transition state. The carboxylic acid group will strongly prefer a pseudo-equatorial (e') orientation to minimize steric clashes.

ConformerPredicted Relative Energy (kcal/mol)Key Justification
Twist-Chair (COOH in e') 0.0 (Global Minimum)Minimizes both ring strain and steric hindrance for the substituent.[2][4]
Chair (COOH in e') 0.5 - 1.5Low energy, but slightly more strained than the twist-chair.[3]
Twist-Chair (COOH in a') > 3.0Significant pseudo-1,3-diaxial interactions increase steric strain.[6][7]
Chair (COOH in a') > 3.5High steric strain from pseudo-1,3-diaxial interactions.
Boat / Twist-Boat Family > 4.0Generally higher in torsional and transannular strain.[2]

Conclusion

The conformational analysis of this compound is a complex but tractable problem. A rigid, single-method approach is insufficient. By leveraging the strengths of NMR spectroscopy for solution dynamics, X-ray crystallography for solid-state structure, and computational chemistry for energetic mapping and validation, a comprehensive and reliable model can be constructed. This synergistic methodology provides the detailed structural insights required by researchers, scientists, and drug development professionals to make informed decisions in the design and optimization of molecules containing this important seven-membered ring scaffold.

References

An In-depth Technical Guide to the Reactivity and Stability of the Cycloheptene Ring System

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The seven-membered carbocyclic ring, cycloheptene, represents a fascinating and functionally significant scaffold in organic chemistry. Its unique conformational landscape, dictated by a delicate balance of angle, torsional, and transannular strain, imparts a distinct profile of stability and reactivity. This guide offers an in-depth exploration of the cycloheptene ring system, designed for researchers, scientists, and drug development professionals. We will dissect its structural nuances, thermodynamic properties, and characteristic chemical transformations. By bridging fundamental principles with practical, field-proven insights and detailed experimental protocols, this document aims to serve as a comprehensive resource for leveraging the cycloheptene moiety in synthesis, materials science, and medicinal chemistry.

Chapter 1: Structural and Conformational Analysis

The reactivity and stability of cycloheptene are intrinsically linked to its three-dimensional structure. Unlike the well-behaved, strain-free chair conformation of cyclohexane, the seven-membered ring is inherently strained and conformationally flexible.[1][2] The cycloheptane ring, the saturated analog, is known to have a family of chair and boat forms that are readily interconvertible through pseudorotation.[3] The introduction of a double bond in cycloheptene adds further constraints, leading to a complex potential energy surface.

The most stable conformation of cis-cycloheptene is the twist-chair , which minimizes unfavorable steric and torsional interactions. Other accessible conformations include the chair and boat forms. The dynamic interconversion between these conformers is rapid at room temperature.[4][5] This fluxional nature is a critical consideration in stereoselective reactions and in the design of conformationally restricted analogs for applications such as drug development.

Several types of strain contribute to the overall energy of the cycloheptene ring:

  • Angle Strain: Deviation from ideal sp³ (109.5°) and sp² (120°) bond angles.

  • Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms.

  • Transannular Strain: Steric repulsion between non-bonded atoms across the ring.[1]

Computational studies provide quantitative insight into the energetic landscape of these conformations.

ConformerRelative Strain Energy (kcal/mol)Source
Twist-Chair0 (most stable)[6]
Chair~2.2[7]
Twist-Boat~2.5[7]
BoatHigher energy[3]
Note: Exact energy values can vary based on the computational method used.

The following diagram illustrates the primary conformations of the cycloheptene ring.

G TC Twist-Chair (Global Minimum) C Chair TC->C Pseudorotation B Boat TC->B Pseudorotation TB Twist-Boat C->TB Interconversion B->TB Interconversion

Caption: Conformational landscape of the cycloheptene ring.

Chapter 2: Stability and Thermodynamics

Cis vs. Trans Isomers

While acyclic alkenes typically favor the trans configuration to minimize steric hindrance, the opposite is true for medium-sized rings like cycloheptene.[8] Cis-cycloheptene is the thermodynamically stable isomer that can be readily isolated.[9] The corresponding trans-cycloheptene is a highly strained and unstable species.[8][10] This dramatic instability is due to the severe twisting of the double bond and the distortion of the carbon chain required to connect the ends of the trans double bond within a seven-membered ring.[10][11]

Trans-cycloheptene has been generated and studied at low temperatures (e.g., -40 °C), but it readily isomerizes to the cis form.[10][12] Ab initio calculations suggest the strain energy of trans-cycloheptene is roughly 30 kcal/mol higher than its cis counterpart.[10] The isomerization from trans to cis does not proceed through a simple double bond rotation, which has a calculated activation barrier of ~35 kcal/mol.[12] Instead, experimental evidence points to a second-order decay process involving an "interrupted" dimerization, where a transient 1,4-biradical cleaves to yield two molecules of cis-cycloheptene.[10][12]

Heat of Hydrogenation

The heat of hydrogenation—the enthalpy change upon catalytic hydrogenation of an alkene to the corresponding alkane—is a direct experimental measure of the molecule's thermodynamic stability. A higher heat of hydrogenation indicates a less stable (more strained) double bond.

Comparing the heats of hydrogenation for various cycloalkenes provides a clear picture of their relative stabilities.

CycloalkeneHeat of Hydrogenation (kcal/mol)Heat of Hydrogenation (kJ/mol)Source
Cyclohexene-27.10-113.4[13]
Cis -Cycloheptene-25.85-110[13][14]
Cis-Cyclooctene-22.98-96.1[13]

The data shows that cis-cycloheptene is more stable than cyclohexene, releasing less energy upon hydrogenation. This is attributed to the greater flexibility of the seven-membered ring, which allows it to adopt conformations that relieve some of the strain associated with the sp² centers. The resonance energy of 1,3,5-cycloheptatriene has been calculated to be 25 kJ/mol using the heat of hydrogenation of cycloheptene as a reference.[14]

Chapter 3: Reactivity of the Double Bond

The double bond in cycloheptene is the primary site of reactivity, readily undergoing a variety of addition reactions characteristic of alkenes.[15][16] The conformational flexibility of the ring plays a crucial role in dictating the stereochemical outcome of these reactions.

Epoxidation

Epoxidation, the formation of a three-membered cyclic ether (epoxide or oxirane), is a synthetically valuable transformation. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this purpose.[17] The reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to the same face of the double bond (syn-addition).[17][18]

The mechanism involves the alkene acting as a nucleophile, attacking the electrophilic oxygen of the peroxyacid.[18][19] This concerted process avoids charged intermediates and is stereospecific: a cis-alkene will yield a cis-epoxide.[18]

G cluster_0 Epoxidation Mechanism cis-Cycloheptene Transition_State [Transition State] cis-Cycloheptene->Transition_State + m-CPBA m-CPBA R-COOOH (m-CPBA) m-CPBA->Transition_State Epoxide Transition_State->Epoxide Carboxylic_Acid R-COOH Transition_State->Carboxylic_Acid

Caption: Concerted mechanism for the epoxidation of cycloheptene.

Detailed Protocol: Epoxidation of cis-Cycloheptene with m-CPBA

This protocol describes a self-validating system for the synthesis of 1,2-epoxycycloheptane.

Materials:

  • cis-Cycloheptene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

  • Reaction Setup: Dissolve cis-cycloheptene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

    • Causality: DCM is an ideal solvent as it is inert to the oxidizing conditions and effectively solubilizes the reactants. Cooling to 0 °C is critical to control the exothermic reaction and prevent potential side reactions or over-oxidation.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 eq) in DCM. Transfer this solution to an addition funnel and add it dropwise to the stirring cycloheptene solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • Causality: A slight excess of m-CPBA ensures complete consumption of the starting alkene. Slow, dropwise addition prevents a dangerous temperature spike.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Self-Validation: TLC provides a direct visual confirmation of the conversion of the non-polar cycloheptene to the more polar epoxide product.

  • Workup - Quenching: Cool the reaction mixture again to 0 °C. Quench the excess peroxyacid by slowly adding saturated aqueous Na₂SO₃ solution. Stir vigorously for 15-20 minutes.

    • Causality: Sodium sulfite is a reducing agent that safely neutralizes unreacted m-CPBA.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove the m-chlorobenzoic acid byproduct, followed by water (1x), and finally brine (1x).

    • Causality: The basic NaHCO₃ wash deprotonates the acidic byproduct, rendering it water-soluble for easy removal. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Chapter 4: Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that utilizes cyclic olefins as monomers.[20][21] The driving force for the polymerization is the release of ring strain.[20][22] While low-strain monomers like cyclohexene are generally not polymerizable via ROMP, cycloheptene can be polymerized under certain conditions, typically at higher temperatures, in an entropy-driven process.[23]

The mechanism involves a transition metal alkylidene catalyst (e.g., Grubbs or Schrock catalysts) that reacts with the cyclic alkene in a [2+2] cycloaddition to form a metallacyclobutane intermediate.[21][22] This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring and form a new metal alkylidene, which propagates the polymerization.[21]

G cluster_workflow ROMP Experimental Workflow Monomer Cycloheptene Monomer (Purified) Initiation Initiation (Catalyst Addition to Monomer) Monomer->Initiation Catalyst Grubbs Catalyst Solution (e.g., G2 in Toluene) Catalyst->Initiation Polymerization Polymerization (Stirring at defined T, t) Initiation->Polymerization Termination Termination (Add Quenching Agent, e.g., Ethyl Vinyl Ether) Polymerization->Termination Precipitation Precipitation (Add to non-solvent, e.g., Methanol) Termination->Precipitation Isolation Isolation & Drying (Filtration, Vacuum Oven) Precipitation->Isolation Polymer Poly(cycloheptene) (Unsaturated Polymer) Isolation->Polymer

Caption: General workflow for Ring-Opening Metathesis Polymerization.

The use of highly strained trans-cycloheptene isomers, often stabilized by incorporating silicon atoms into the ring, can lead to enthalpy-driven ROMP, producing high molecular weight polymers even at room temperature.[23] The resulting polymers are unsaturated and can be further functionalized, making ROMP a versatile tool for creating advanced materials.[20][24]

Chapter 5: The Cycloheptene Scaffold in Drug Development

The unique three-dimensional structure and conformational properties of the cycloheptene ring make it a valuable scaffold in medicinal chemistry.[25] Incorporating this ring system into a drug candidate can influence its binding affinity, selectivity, and pharmacokinetic properties by presenting substituents in specific spatial orientations.

Numerous bioactive molecules and pharmaceuticals contain the cycloheptene moiety or its saturated/aromatic analogs (dibenzo[a,d]cycloheptene). For example, derivatives of dibenzo[a,d]cycloheptene have been developed as potent histamine H1 antagonists for the treatment of allergic reactions.[26] Other derivatives have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant targets in Alzheimer's disease research.[27] The synthesis of complex heterocyclic systems often utilizes cycloheptene derivatives as versatile starting materials.[28][29][30]

The ability to "lock" the cycloheptene ring into a specific conformation through strategic substitution is a key strategy in drug design. This conformational locking can pre-organize the molecule for optimal interaction with a biological target, thereby enhancing potency and reducing off-target effects.

Conclusion

The cycloheptene ring system is far more than a simple seven-carbon alkene. Its inherent strain and conformational flexibility give rise to a rich and nuanced chemistry. From the profound instability of its trans isomer to its controlled polymerization via ROMP and its strategic use as a rigid scaffold in pharmaceuticals, cycloheptene offers a diverse playground for chemists. A thorough understanding of its structural dynamics and reactivity profile, as detailed in this guide, is essential for harnessing its full potential in the synthesis of novel molecules and advanced materials.

References

An In-depth Technical Guide to Cyclohept-4-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of cyclohept-4-enecarboxylic acid, a seven-membered carbocyclic compound with emerging interest in synthetic and medicinal chemistry. This document details the fundamental chemical and physical properties of the molecule, including its Chemical Abstracts Service (CAS) number and its formal International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A thorough exploration of its synthesis, potential applications in drug discovery, and known biological context is presented. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this unique chemical entity.

Introduction and Core Chemical Identity

This compound is a carbocyclic compound featuring a seven-membered ring containing a single double bond and a carboxylic acid functional group. This unique structural combination imparts specific conformational and electronic properties that make it an intriguing building block for more complex molecular architectures.

1.1. IUPAC Name and CAS Number

The formal IUPAC name for this compound is cyclohept-4-ene-1-carboxylic acid .[1][2] It is registered under the CAS number 1614-73-9 .[1][3][4]

1.2. Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is provided in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₁₂O₂[1][2]
Molecular Weight 140.18 g/mol [1][2]
Melting Point 65-67 °C[4]
Boiling Point (Predicted) 257.4 ± 29.0 °C[4]
Density (Predicted) 1.080 g/cm³
XLogP3 (Predicted) 1.6[1][2]

Synthesis of this compound

While specific, detailed modern experimental protocols for the synthesis of this compound are not extensively reported in recent literature, its structure suggests a plausible synthetic route based on fundamental organic reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be conceptually extended to the synthesis of seven-membered rings, albeit with different starting materials and reaction conditions.

A historical and classical method for the synthesis of related seven-membered ring systems is the Buchner ring expansion.[5] This reaction involves the addition of a carbene to an aromatic ring, followed by an electrocyclic ring expansion to form the cycloheptatriene ring.[5] While this method yields a more unsaturated ring system, it provides a foundational understanding of constructing seven-membered carbocycles.

A more direct, though less commonly documented, approach for this compound would likely involve a cycloaddition strategy. One potential, albeit challenging, pathway could be the reaction of a suitable diene with a three-carbon component.

2.1. Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, emphasizing the key transformations.

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate Processing cluster_3 Final Product A 1,3-Butadiene C [4+3] Cycloaddition (Conceptual) A->C B Propiolic Acid B->C D Selective Reduction C->D E This compound D->E

Caption: Conceptual synthesis workflow for this compound.

2.2. Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on established cycloaddition principles. Note: This protocol is for illustrative purposes and would require significant optimization and validation.

Step 1: [4+3] Cycloaddition

  • In a high-pressure reaction vessel, combine 1,3-butadiene (diene) and propiolic acid (dienophile analog).

  • Add a suitable Lewis acid catalyst to promote the cycloaddition.

  • Pressurize the vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the required temperature and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction vessel to room temperature and carefully vent the pressure.

  • Quench the reaction with a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Selective Reduction

  • Dissolve the crude cycloaddition product in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst for selective hydrogenation (e.g., Lindlar's catalyst) to reduce one of the double bonds.

  • Subject the mixture to a hydrogen atmosphere at a controlled pressure.

  • Monitor the reaction until one equivalent of hydrogen has been consumed.

  • Filter off the catalyst and remove the solvent under reduced pressure.

Step 3: Purification

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.

Applications in Drug Development and Medicinal Chemistry

While specific biological activities for this compound are not widely documented, its structural motifs are present in various biologically active molecules. The cycloheptene scaffold offers a unique three-dimensional structure that can be exploited in the design of novel therapeutic agents.

The carboxylic acid group provides a key site for chemical modification, allowing for the synthesis of a library of derivatives such as amides, esters, and other bioisosteres. This functional group can also participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in protein binding pockets.

Derivatives of related cyclic carboxylic acids, such as those based on a cyclohexane ring, have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties.[5] This suggests that the cycloheptene core of this compound could serve as a valuable scaffold for the development of new drugs.

3.1. Potential as a Scaffold in Medicinal Chemistry

The conformational flexibility of the seven-membered ring, combined with the rigidity of the double bond, allows for the presentation of substituents in well-defined spatial orientations. This is a critical aspect of rational drug design, where the precise positioning of functional groups is necessary for optimal target engagement.

The diagram below illustrates the potential for diversification of the this compound core for the generation of a chemical library for drug discovery.

G cluster_0 Derivative Synthesis cluster_1 Potential Biological Targets A This compound Core B Amide Formation A->B C Esterification A->C D Bioisosteric Replacement A->D E Enzymes B->E F Receptors C->F G Ion Channels D->G

Caption: Diversification of the this compound scaffold.

Biological Context and Signaling Pathways

Currently, there is a limited amount of published research on the specific biological activity or interactions with signaling pathways for this compound. However, the study of structurally related natural products and synthetic compounds can provide insights into its potential biological roles.

For instance, some bacterial metabolic pathways have been shown to involve seven-membered carbon-cycle intermediates, suggesting that the cycloheptane scaffold can be recognized and processed by biological systems.[5] Further research is needed to determine if this compound or its derivatives can modulate specific signaling pathways in mammalian cells. The exploration of its effects on key cellular processes, such as inflammation, proliferation, and apoptosis, could reveal novel therapeutic opportunities.

Conclusion

This compound represents a compelling yet underexplored molecule in the field of organic and medicinal chemistry. Its unique seven-membered carbocyclic structure presents both synthetic challenges and opportunities for the development of novel chemical entities. While detailed experimental protocols and extensive biological activity data are currently sparse, the foundational principles of organic synthesis and the known activities of related compounds suggest that this compound and its derivatives are a promising area for future research and drug discovery efforts. This guide serves as a foundational resource to stimulate and support further investigation into this intriguing compound.

References

Methodological & Application

Application Note: A Protocol for the Asymmetric Synthesis of Chiral Cyclohept-4-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereocontrolled synthesis of seven-membered carbocycles is a significant challenge in organic chemistry, yet these motifs are prevalent in a wide array of bioactive natural products and pharmaceuticals. This application note provides a comprehensive guide to the asymmetric synthesis of chiral cyclohept-4-enecarboxylic acid, a versatile building block for complex molecule synthesis. We focus on a modern organocatalytic approach, specifically a chiral Brønsted acid-catalyzed [4+3] cycloaddition, which offers high enantioselectivity and operational simplicity. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful implementation of this methodology in a laboratory setting.

Introduction: The Significance and Challenge of Chiral Cycloheptenes

Seven-membered rings, or cycloheptanes and their unsaturated derivatives, are foundational structures in numerous natural products with significant biological activity.[1] Their synthesis, however, is often complicated by unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. Achieving stereocontrol, particularly the synthesis of a single enantiomer, adds another layer of complexity.

Traditional methods for constructing these rings often involve multi-step sequences or harsh reaction conditions. Modern synthetic chemistry has seen the rise of powerful catalytic methods to address this challenge. Transition-metal-catalyzed reactions, such as rhodium-catalyzed [5+2] cycloadditions, have proven highly effective.[2][3] Concurrently, the field of asymmetric organocatalysis has emerged as a robust alternative, avoiding the use of metals while offering exquisite stereocontrol. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective in activating substrates and controlling the stereochemical outcome of various transformations, including cycloadditions.[4][5]

This guide details a protocol based on an organocatalytic formal [4+3] cycloaddition reaction. This strategy provides a convergent and highly enantioselective route to the chiral cycloheptene core, which can then be readily converted to the target carboxylic acid.

Principle of the Method: Organocatalytic [4+3] Cycloaddition

The core of this synthetic strategy is an asymmetric formal [4+3] cycloaddition. In this reaction, a four-atom component (a 1,3-diene) combines with a three-atom component (an oxyallyl cation equivalent) to form the seven-membered ring. The key to achieving asymmetry is the use of a chiral catalyst to orchestrate this transformation.

Mechanism Overview: The reaction is initiated by the chiral phosphoric acid (CPA) catalyst, which protonates a suitable precursor (e.g., a functionalized allyl alcohol or silyl enol ether) to generate a transient, electrophilic species like an oxyallyl cation. This cation is not free in solution; instead, it forms a tightly bound, chiral ion pair with the conjugate base of the CPA catalyst. This chiral environment dictates the facial selectivity of the subsequent cycloaddition. The diene then approaches this chiral complex in a sterically preferred orientation, leading to the formation of one enantiomer of the cycloheptene product over the other.[6]

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Chiral Brønsted Acid (CPA-H) Intermediate Chiral Ion Pair [CPA⁻ || Cation⁺] Catalyst->Intermediate + Precursor - H₂O Precursor Oxyallyl Precursor (e.g., Allylic Alcohol) Diene 1,3-Diene Product Chiral Cycloheptene Product Intermediate->Product + Diene [4+3] Cycloaddition Product->Catalyst - Product + H₂O Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for a chiral Brønsted acid-catalyzed [4+3] cycloaddition.

Detailed Experimental Protocol

This protocol describes the synthesis of a chiral cycloheptene derivative via [4+3] cycloaddition, which serves as a direct precursor to this compound.

Materials and Equipment

Reagents:

  • 2-Bromoacrolein (dienophile precursor)

  • Isoprene (or other suitable 1,3-diene)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade for chromatography)

Equipment:

  • Schlenk flasks or oven-dried round-bottom flasks with rubber septa

  • Magnetic stirrer and stir bars

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Low-temperature cooling bath (e.g., cryocool or dry ice/acetone bath)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralpak AD-H, OD-H)

  • NMR spectrometer and Mass spectrometer

Step-by-Step Procedure

Rationale: The entire procedure is conducted under an inert atmosphere to prevent moisture from deactivating the catalyst and reacting with intermediates. Low temperature is crucial for maximizing enantioselectivity.

  • Reaction Setup:

    • Place a 100 mL Schlenk flask containing a magnetic stir bar under vacuum and flame-dry. Allow it to cool to room temperature under a positive pressure of nitrogen.

    • Causality: Removing adsorbed water from the glassware is critical for the moisture-sensitive catalyst and reaction intermediates.

  • Reagent Addition:

    • To the flask, add the chiral phosphoric acid catalyst, (R)-TRIP (e.g., 0.05 mmol, 5 mol%).

    • Add anhydrous toluene (e.g., 50 mL) via syringe. Stir the solution until the catalyst fully dissolves.

    • Cool the solution to the desired temperature, typically between -20 °C and -40 °C, using a cooling bath.

    • Causality: The choice of a non-polar solvent like toluene is common for these reactions. Pre-cooling the catalyst solution before adding substrates ensures that the reaction begins under optimal conditions for stereocontrol.

  • Substrate Introduction:

    • In a separate, dry vial, prepare a solution of the dienophile precursor, 2-bromoacrolein (1.0 mmol, 1.0 equiv).

    • Slowly add the 2-bromoacrolein solution to the cooled catalyst solution dropwise over 10 minutes using a syringe pump.

    • Causality: The acrolein derivative acts as the three-carbon component precursor. Slow addition maintains a low concentration of the reactive species, minimizing potential side reactions.

    • Next, add the diene, isoprene (2.0 mmol, 2.0 equiv), to the reaction mixture.

    • Causality: An excess of the diene is used to ensure the complete consumption of the more valuable dienophile precursor.

  • Reaction Monitoring:

    • Allow the reaction to stir at the low temperature for the specified time (typically 24-48 hours).

    • Monitor the reaction progress by TLC. Take a small aliquot (~0.1 mL) from the reaction, quench it with a drop of triethylamine, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Causality: Triethylamine is a non-nucleophilic base that quenches the acidic catalyst, stopping the reaction in the aliquot to provide an accurate snapshot of the reaction's progress.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), quench it by adding 20 mL of saturated aqueous NaHCO₃ solution directly to the cold flask.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

    • Causality: The bicarbonate quench neutralizes the strong acid catalyst. The brine wash helps to remove residual water from the organic phase.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Conversion to Carboxylic Acid (if necessary):

    • The resulting aldehyde can be oxidized to the corresponding carboxylic acid using standard procedures, such as the Pinnick oxidation (using sodium chlorite and a phosphate buffer), to avoid epimerization of the chiral center.

  • Characterization and Analysis:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral stationary phase. A small sample of the racemic product, synthesized using a non-chiral acid like trifluoroacetic acid, should be prepared as a reference.

Data Presentation & Expected Results

The efficiency of asymmetric cycloadditions is highly dependent on the specific substrates and catalyst used. The following table summarizes representative data for similar organocatalytic [4+3] cycloadditions found in the literature.

Catalyst Loading (mol%)DieneDienophile PrecursorTemp (°C)Time (h)Yield (%)ee (%)Reference
5Isoprene2-Silyloxyacrolein-30248595Adapted from[6]
10Cyclopentadiene3-Indolylmethanol-20487898[6]
5Danishefsky's DieneSalicylaldehyde Acetal0129294[5]

Experimental Workflow Visualization

Experimental_Workflow start Start setup 1. Reaction Setup (Flame-dry flask, inert atm.) start->setup addition 2. Reagent Addition (Catalyst, Solvent, Substrates at -30°C) setup->addition monitor 3. Reaction Monitoring (TLC analysis over 24-48h) addition->monitor workup 4. Aqueous Workup (Quench, Extract, Dry) monitor->workup purify 5. Purification (Flash Column Chromatography) workup->purify characterize 6. Analysis (NMR, MS, Chiral HPLC) purify->characterize oxidation 7. (Optional) Oxidation to Carboxylic Acid characterize->oxidation end End characterize->end Final Product oxidation->end

Caption: Step-by-step experimental workflow for the asymmetric synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (moisture contamination).2. Insufficiently low temperature.3. Poor quality reagents.1. Ensure rigorous drying of glassware and solvents. Use a freshly opened bottle of catalyst.2. Verify the temperature of the cooling bath.3. Purify substrates before use (e.g., distill the diene).
Low Enantioselectivity (ee) 1. Reaction temperature is too high.2. Presence of water or other protic impurities.3. Incorrect catalyst enantiomer used.1. Lower the reaction temperature (e.g., from -20°C to -40°C).2. Use anhydrous solvents and reagents.3. Double-check the catalyst label and structure.
Formation of Byproducts 1. Substrate decomposition.2. Dimerization or polymerization of the diene/dienophile.3. Background uncatalyzed reaction.1. Add substrates slowly via syringe pump to maintain low concentrations.2. Lower the reaction temperature.3. Increase catalyst loading slightly (e.g., from 5 mol% to 7.5 mol%).
Difficult Purification 1. Product co-elutes with starting material or byproducts.1. Optimize the solvent system for column chromatography. Try different solvent systems (e.g., Toluene/Acetone).2. If the product is an aldehyde, consider converting the crude mixture to the more polar carboxylic acid before purification.

Conclusion

This application note outlines a reliable and highly enantioselective method for synthesizing chiral this compound precursors using asymmetric organocatalysis. The featured [4+3] cycloaddition protocol, driven by a chiral Brønsted acid, exemplifies a state-of-the-art approach to constructing challenging seven-membered carbocyclic rings. By providing detailed procedural steps, mechanistic rationale, and troubleshooting guidance, this document aims to empower researchers to successfully synthesize these valuable chiral building blocks for applications in medicinal chemistry and natural product synthesis.

References

Application Notes and Protocols: Cyclohept-4-enecarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Cycloheptene Scaffold

In the landscape of modern organic synthesis and drug discovery, the demand for novel molecular scaffolds that offer both conformational flexibility and precise functional handles is insatiable. Cyclohept-4-enecarboxylic acid, a seemingly simple molecule, emerges as a building block of significant strategic value. It uniquely combines a seven-membered carbocyclic ring, which can explore a wider range of conformational space than its five- and six-membered counterparts, with two orthogonal, highly versatile reactive sites: a carboxylic acid and an alkene.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will move beyond mere procedural descriptions to elucidate the underlying chemical principles that govern its reactivity. The protocols detailed herein are designed to be robust and adaptable, serving as a foundational toolkit for researchers in medicinal chemistry, materials science, and complex molecule synthesis. The strategic functionalization of either the carboxylic acid or the alkene moiety, or both in tandem, opens pathways to a diverse array of complex molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for its effective use. This compound is a liquid at room temperature with a molecular formula of C₈H₁₂O₂.[1] Its key properties are summarized below.

PropertyValueSource
IUPAC Name cyclohept-4-ene-1-carboxylic acidPubChem[1]
CAS Number 1614-73-9PubChem[1]
Molecular Formula C₈H₁₂O₂PubChem[1]
Molecular Weight 140.18 g/mol PubChem[1]
XLogP3 1.6PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the independent or sequential reactivity of its two functional groups. The carboxylic acid serves as a linchpin for nucleophilic acyl substitution reactions, while the alkene is a hub for various addition reactions.

G cluster_0 Carboxylic Acid Transformations cluster_1 Alkene Transformations A This compound B Acyl Chloride (R-COCl) A->B SOCl₂ or (COCl)₂ C Ester (R-COOR') A->C R'OH, H⁺ (Fischer) D Amide (R-CONR'R'') A->D R'R''NH, Coupling Agent E This compound F Saturated Acid (Hydrogenation) E->F H₂, Pd/C G Halohydrin (Halogenation in H₂O) E->G Br₂, H₂O H Diol (Oxidation) E->H cold, dilute KMnO₄

Caption: Key synthetic transformations accessible from this compound.

Part 1: Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into more reactive intermediates or final products such as esters and amides, which are ubiquitous in pharmacologically active molecules.

Protocol 1: Activation to Acyl Chloride

Causality: The direct reaction of a carboxylic acid with many nucleophiles is often slow or inefficient because the hydroxyl group (-OH) is a poor leaving group.[2] Conversion to an acyl chloride by reaction with thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH with a chloride ion, an excellent leaving group, thus dramatically increasing the electrophilicity of the carbonyl carbon.[2][3][4] Thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, simplifying purification.[4]

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a bubbler (or an acid gas trap), add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. Caution: The reaction is exothermic and evolves HCl gas.

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The reaction mixture is then heated to reflux (approx. 76 °C) and stirred for 2-4 hours.

  • Monitoring: Reaction progress can be monitored by carefully quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS or TLC.

  • Work-up: After cooling to room temperature, the excess thionyl chloride is carefully removed by distillation under reduced pressure. The crude cyclohept-4-enecarbonyl chloride is typically a pale yellow oil and can be used immediately in the next step without further purification.

Protocol 2: Fischer Esterification

Causality: Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] The acid catalyst serves two roles: it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by the weakly nucleophilic alcohol, and it facilitates the departure of the hydroxyl group as a water molecule.[7] To drive the equilibrium towards the ester product, the alcohol is typically used in large excess (as the solvent) or water is removed as it is formed, in accordance with Le Châtelier's principle.[5][7]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired alcohol (e.g., ethanol, 10-20 eq, serving as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) or p-toluenesulfonic acid (p-TsOH), to the stirring solution.[8]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC, staining with potassium permanganate to visualize both the starting material and the less polar ester product.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester, which can be purified further by flash column chromatography if necessary.

Protocol 3: Amide Coupling using DCC

Causality: Direct formation of an amide from a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[9][10] Coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid.[9][11] DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][12] This intermediate is readily attacked by the amine nucleophile to form the amide bond, while the DCC is converted to the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which precipitates from most organic solvents and can be easily removed by filtration.[11][13]

G start Dissolve Carboxylic Acid and Amine in DCM step1 Cool to 0 °C (Ice Bath) start->step1 step3 Add DCC Solution Dropwise step1->step3 step2 Prepare DCC Solution (in minimal DCM) step2->step3 step4 Warm to Room Temperature (Stir for 4-18h) step3->step4 step5 Monitor by TLC/LC-MS step4->step5 step6 Filter to Remove Precipitated DCU step5->step6 step7 Aqueous Work-up (Wash with acid, base, brine) step6->step7 step8 Dry and Concentrate step7->step8 end Crude Amide Product step8->end

Caption: Experimental workflow for DCC-mediated amide synthesis.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.05-1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (DCU) should begin to form.[11]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture again to 0 °C to maximize DCU precipitation. Remove the DCU by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted amine and any basic side products), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or flash column chromatography.

Part 2: Transformations of the Alkene Group

The endocyclic double bond provides a second site for functionalization, enabling the synthesis of saturated, di-functionalized, or oxidatively cleaved derivatives.

Protocol 4: Catalytic Hydrogenation

Causality: The double bond can be selectively reduced to a single bond via catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the alkene in the presence of a heterogeneous metal catalyst, typically palladium on carbon (Pd/C).[14] The reaction occurs on the surface of the catalyst, where both the alkene and H₂ are adsorbed, facilitating the syn-addition of two hydrogen atoms to the same face of the double bond. This transformation is highly efficient and clean, yielding the corresponding saturated cycloheptanecarboxylic acid.

Step-by-Step Methodology:

  • Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add a solution of this compound (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen or argon, and then introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or 50 psi).

  • Reaction: Stir or shake the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 2-12 hours).

  • Monitoring: Progress can be monitored by TLC (the product will be slightly more polar and will not stain with KMnO₄) or by ¹H NMR spectroscopy (disappearance of the vinyl proton signals).

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite®, washing the pad with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure to yield cycloheptanecarboxylic acid, which is often pure enough for subsequent use.

Conclusion

This compound is a potent and versatile building block for synthetic chemistry. Its bifunctional nature allows for a wide range of selective transformations, providing access to diverse molecular scaffolds. The protocols outlined in this guide demonstrate reliable and well-established methods for functionalizing both the carboxylic acid and alkene moieties. By understanding the principles behind these transformations, researchers can strategically employ this building block to accelerate the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science.

References

Application Notes and Protocols for Cycloheptenone Synthesis via Ring-Expansion Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cycloheptenone Scaffold

The seven-membered carbocyclic framework, particularly the cycloheptenone core, is a recurring motif in a diverse array of biologically active natural products. Molecules incorporating this structural unit often exhibit significant medicinal properties, ranging from anti-inflammatory and anticancer to antiviral activities. Notable examples include the frondosins, guaianolides, and phorbol esters. However, the construction of these medium-sized rings presents a considerable challenge in synthetic organic chemistry due to unfavorable entropic and enthalpic factors associated with their formation via direct cyclization.

Ring-expansion strategies offer a powerful and elegant solution to this synthetic hurdle, allowing for the conversion of more readily accessible five- or six-membered ring precursors into the desired seven-membered systems. This guide provides an in-depth exploration of several key ring-expansion methodologies for the synthesis of cycloheptenones, complete with mechanistic insights, detailed experimental protocols, and comparative data to aid in the selection of the most appropriate strategy for a given synthetic challenge.

Tiffeneau-Demjanov Rearrangement: A Classic One-Carbon Homologation

The Tiffeneau-Demjanov rearrangement is a robust and widely utilized method for the one-carbon ring expansion of cyclic ketones. The reaction proceeds through the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, which is typically generated in situ from sodium nitrite and an acid.[1][2]

Mechanistic Rationale

The reaction is initiated by the diazotization of the primary amino group to form a diazonium salt. This is followed by the loss of nitrogen gas to generate a highly reactive primary carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain and the formation of a more stable oxonium ion, results in the expansion of the ring. Deprotonation of the oxonium ion then furnishes the cycloheptanone product.[1] The overall transformation can be viewed as a variant of the pinacol rearrangement.[3]

Figure 1: Tiffeneau-Demjanov Rearrangement Workflow.

Experimental Protocol: Ring Expansion of (R)-(-)-Carvone

This protocol is adapted from a deca-gram scale synthesis of a cycloheptenone derivative from (R)-(-)-carvone.[4]

Step 1: Synthesis of the Amino-alcohol Precursor

The synthesis begins with the conversion of the starting ketone, (R)-(-)-carvone, to the corresponding 1-(aminomethyl)-cycloalkanol. This is typically achieved via the formation of a cyanohydrin followed by reduction.

Step 2: Tiffeneau-Demjanov Rearrangement

  • A solution of the amino-alcohols (e.g., 12.9 g) in 10% (v/v) aqueous acetic acid is prepared in a flask and cooled to 0 °C in an ice-water bath.

  • A 1.25 M aqueous solution of sodium nitrite (NaNO₂) (e.g., 1.8 equivalents) is added dropwise to the cooled solution, maintaining the temperature between 0-4 °C.

  • The reaction mixture is stirred at 0 °C for 4 hours.

  • The aqueous phase is extracted with ethyl acetate.

  • The combined organic extracts are washed sequentially with a 10% (m/v) solution of sodium bicarbonate (NaHCO₃), brine, and water.

  • The organic layer is dried over anhydrous magnesium sulfate (MgSO₄).

  • The solvent is removed in vacuo to yield the crude product.

  • Immediate purification by flash column chromatography affords the desired cycloheptenone.

Scope and Limitations

The Tiffeneau-Demjanov rearrangement is generally effective for the expansion of four- to eight-membered rings, with optimal yields often observed for the synthesis of five-, six-, and seven-membered rings.[1][5] The regioselectivity of the rearrangement is a key consideration. In unsymmetrical systems, the migratory aptitude of the adjacent carbon atoms will determine the product distribution. Generally, the less substituted carbon atom tends to migrate.[5][6]

Diazomethane-Mediated Ring Expansions: A Versatile Homologation Tool

The reaction of cyclic ketones with diazomethane (CH₂N₂) or its safer surrogate, trimethylsilyldiazomethane (TMS-CH₂N₂), provides a direct route for one-carbon ring expansion to the corresponding cycloheptanone.[7][8]

Mechanistic Insights

The reaction, often referred to as the Büchner–Curtius–Schlotterbeck reaction, commences with the nucleophilic attack of diazomethane on the carbonyl carbon of the cyclohexanone.[7] This forms a tetrahedral intermediate which, upon loss of dinitrogen gas, generates a carbocation. A subsequent 1,2-alkyl shift leads to the ring-expanded cycloheptanone. When using TMS-diazomethane, a Lewis acid promoter such as boron trifluoride etherate (BF₃·OEt₂) is often employed.[9] Mechanistic studies suggest an equatorial attack of the TMS-diazomethane on the ketone.[10][11]

Diazomethane_Expansion Cyclohexanone Cyclohexanone Tetrahedral_Intermediate Tetrahedral_Intermediate Cyclohexanone->Tetrahedral_Intermediate + CH2N2 Carbocation Carbocation Tetrahedral_Intermediate->Carbocation - N2 Cycloheptanone Cycloheptanone Carbocation->Cycloheptanone Ring Expansion

Figure 2: Diazomethane Ring Expansion Mechanism.

Experimental Protocol: General Procedure for Diazomethane Ring Expansion

!!! SAFETY WARNING !!! Diazomethane is a highly toxic and explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood, using specialized glassware with fire-polished joints.[1][12][13] Avoid contact with rough surfaces, strong light, and high temperatures.[1] Trimethylsilyldiazomethane is a safer alternative but is also toxic and should be handled with care.[14][15]

Step 1: Generation of Diazomethane (Example from Diazald®)

A detailed and safe procedure for the generation of diazomethane from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) can be found in Organic Syntheses.[1]

Step 2: Ring Expansion Reaction

  • A solution of the cyclohexanone derivative in a suitable solvent (e.g., diethyl ether) is cooled in an ice bath.

  • The freshly prepared ethereal solution of diazomethane is added portion-wise to the ketone solution with gentle stirring.

  • The reaction progress is monitored by the disappearance of the yellow color of diazomethane and the cessation of nitrogen evolution.

  • Once the reaction is complete, any excess diazomethane is carefully quenched by the dropwise addition of a weak acid, such as acetic acid, until the yellow color disappears.[12]

  • The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • The solvent is removed under reduced pressure, and the crude cycloheptanone is purified by distillation or chromatography.

Comparative Data: Diazomethane vs. TMS-Diazomethane
FeatureDiazomethaneTrimethylsilyldiazomethane (TMS-CH₂N₂)
Reactivity Highly reactiveLess reactive, often requires a Lewis acid catalyst
Safety Highly toxic and explosive[1][12]Less explosive, but still highly toxic[14][16]
Handling Generated in situ as a gas/solutionCommercially available as a solution
Byproducts Primarily N₂N₂ and trimethylsilyl byproducts
Selectivity Can sometimes lead to side productsCan offer improved selectivity in some cases[9][17]

Pericyclic Rearrangements: Claisen and Oxy-Cope Approaches

[14][14]-Sigmatropic rearrangements, particularly the Claisen and oxy-Cope rearrangements, provide powerful and stereocontrolled methods for the construction of seven-membered rings.

Claisen Rearrangement: A Tandem Approach

A notable strategy involves a tandem oxyanionic 5-exo-dig cyclization followed by an in situ Claisen rearrangement.[18][19][20] This "one-pot" process converts appropriately substituted acetylenic alcohols into cycloheptenone derivatives.

The reaction is initiated by a base-catalyzed intramolecular addition of an alkoxide onto a proximal alkyne (5-exo-dig cyclization), forming a transient 2-alkylidenetetrahydrofuran intermediate.[18] Upon heating, this intermediate undergoes a[14][14]-sigmatropic Claisen rearrangement to afford the cyclohept-4-enone product.[21]

Claisen_Rearrangement Acetylenic_Alcohol Acetylenic_Alcohol Alkoxide Alkoxide Acetylenic_Alcohol->Alkoxide Base Tetrahydrofuran_Intermediate Tetrahydrofuran_Intermediate Alkoxide->Tetrahydrofuran_Intermediate 5-exo-dig Cyclization Cycloheptenone Cycloheptenone Tetrahydrofuran_Intermediate->Cycloheptenone [3,3]-Claisen Rearrangement

Figure 3: Tandem Cyclization/Claisen Rearrangement.

This protocol is based on the synthesis of frondosin B and related structures.[13][15][21]

  • To a solution of the acetylenic alcohol precursor in a high-boiling solvent such as phenetole, add a catalytic amount of methyllithium (MeLi, ~10 mol%).

  • The reaction mixture is heated under microwave irradiation (e.g., 210 °C for 45-60 minutes) or conventional heating.[21]

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired cycloheptenone.

Oxy-Cope Rearrangement

The oxy-Cope rearrangement of 1,5-dien-3-ols provides a route to γ,δ-unsaturated carbonyl compounds.[22] When the diene system is part of a cyclic framework, this rearrangement can be exploited for ring expansion. The anionic variant, initiated by deprotonation of the hydroxyl group, dramatically accelerates the reaction rate.[23][24]

Transition-Metal-Catalyzed Ring Expansions

Transition metal catalysis offers a diverse and powerful platform for ring-expansion reactions, often proceeding under mild conditions with high selectivity.[1][14]

Rhodium-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes

Rhodium(I) catalysts can mediate the [5+2] cycloaddition of vinylcyclopropanes with alkynes or allenes to construct cycloheptadiene systems, which can be further functionalized to cycloheptenones.[4]

The reaction is thought to proceed via oxidative cyclometalation of the vinylcyclopropane to form a rhodacyclohexene intermediate. Subsequent insertion of the alkyne and reductive elimination leads to the seven-membered ring product.

Rh_Catalyzed_Expansion Vinylcyclopropane Vinylcyclopropane Rhodacyclohexene Rhodacyclohexene Vinylcyclopropane->Rhodacyclohexene [Rh(I)] Alkyne_Insertion Alkyne_Insertion Rhodacyclohexene->Alkyne_Insertion + Alkyne Cycloheptadiene Cycloheptadiene Alkyne_Insertion->Cycloheptadiene Reductive Elimination

Figure 4: Rh-Catalyzed [5+2] Cycloaddition.

Photochemical Ring Expansions

Photochemical reactions provide a unique avenue for accessing strained ring systems and triggering rearrangements that can lead to ring-expanded products.

[2+2] Photocycloaddition Followed by Ring Expansion

A common photochemical strategy involves the intramolecular [2+2] photocycloaddition of a substrate containing two alkene moieties to form a strained cyclobutane-containing intermediate.[25] Subsequent fragmentation or rearrangement of this intermediate, often promoted by acid or base, can lead to the formation of a seven-membered ring.[25]

Experimental Protocol: Photochemical Rearrangement of N-Vinylpyrrolidinones

This method provides access to azepine-4-ones, which are nitrogen-containing seven-membered rings, through a formal [5+2] cycloaddition.[12]

  • The N-vinylpyrrolidinone starting material is dissolved in degassed THF (0.01 M) in a quartz reaction vessel under an argon atmosphere.

  • The vessel is irradiated in a Rayonet reactor using 254 nm mercury arc lamps.

  • The reaction is monitored until completion.

  • The reaction mixture is passed through a short silica plug and concentrated in vacuo.

  • The crude product is purified by flash chromatography.

Conclusion

The synthesis of cycloheptenones, key structural motifs in numerous natural products and pharmaceutically relevant molecules, can be effectively achieved through a variety of ring-expansion strategies. This guide has detailed several powerful methodologies, including the classical Tiffeneau-Demjanov rearrangement, diazomethane-mediated homologations, pericyclic rearrangements, and modern transition-metal-catalyzed and photochemical approaches. The choice of a particular strategy will depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired stereochemical outcome. By understanding the underlying mechanisms and having access to detailed protocols, researchers are well-equipped to navigate the challenges of seven-membered ring synthesis and advance the fields of natural product synthesis and drug discovery.

References

Application Notes and Protocols for the Functionalization of the Double Bond in Cyclohept-4-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: Strategic Importance of Cyclohept-4-enecarboxylic Acid Derivatives

This compound is a versatile seven-membered carbocyclic scaffold.[1][2][3] The presence of both a carboxylic acid and a reactive double bond within the same molecule makes it a valuable building block in medicinal chemistry and materials science. The functionalization of the double bond, in particular, opens a gateway to a diverse array of saturated and functionalized cycloheptane derivatives. These derivatives are of significant interest in drug discovery, as exemplified by the therapeutic importance of related structures like tranexamic acid, an anti-plasmin agent.[4] This guide provides an in-depth exploration of key synthetic transformations targeting the double bond of this compound, offering both the underlying mechanistic principles and detailed, field-proven protocols for researchers.

I. Epoxidation: Synthesis of 8-Oxabicyclo[5.1.0]octane-4-carboxylic Acid

The conversion of the alkene in this compound to an epoxide introduces a strained three-membered ring, a versatile intermediate for further nucleophilic attack. This transformation is most reliably achieved using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent.[5][6]

Mechanistic Rationale

The epoxidation with m-CPBA proceeds via a concerted mechanism known as the "Prilezhaev reaction."[7] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid. This concerted process involves a cyclic transition state, ensuring that the stereochemistry of the starting alkene is retained in the epoxide product.[5][7][8] The reaction is stereospecific, with both new C-O bonds forming on the same face of the double bond, resulting in a syn addition.[5]

Experimental Workflow: Epoxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_dissolve Dissolve this compound in CH2Cl2 prep_buffer Add Buffer (e.g., NaHCO3 or 2,6-di-tert-butylpyridine) prep_dissolve->prep_buffer prep_cool Cool to 0 °C prep_buffer->prep_cool reac_add Add m-CPBA solution dropwise prep_cool->reac_add reac_stir Stir at 0 °C to RT reac_add->reac_stir reac_monitor Monitor by TLC reac_stir->reac_monitor work_quench Quench with Na2S2O3 solution reac_monitor->work_quench work_extract Extract with CH2Cl2 work_quench->work_extract work_wash Wash with NaHCO3 and brine work_extract->work_wash work_dry Dry over Na2SO4 work_wash->work_dry work_filter Filter and Concentrate work_dry->work_filter purify Column Chromatography work_filter->purify

Caption: Workflow for m-CPBA epoxidation.

Detailed Protocol: m-CPBA Epoxidation
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂). To mitigate potential acid-catalyzed ring-opening of the resulting epoxide, a buffer is crucial. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for a two-phase system, or for acid-sensitive substrates, a non-nucleophilic organic base like 2,6-di-tert-butylpyridine (2.2 eq) can be used in a single phase.[9] Cool the mixture to 0 °C in an ice bath.

  • Reaction: Dissolve m-CPBA (1.7 eq) in a minimal amount of CH₂Cl₂ and add it dropwise to the stirred reaction mixture. The reaction is often exothermic, so slow addition is recommended to maintain the temperature.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-oxabicyclo[5.1.0]octane-4-carboxylic acid.

II. Dihydroxylation: Synthesis of cis-4,5-Dihydroxycycloheptanecarboxylic Acid

The introduction of two hydroxyl groups across the double bond, known as dihydroxylation, is a fundamental transformation that generates vicinal diols. These diols are valuable precursors for the synthesis of more complex molecules. For a syn-dihydroxylation, osmium tetroxide (OsO₄) is the reagent of choice, providing reliable and high stereospecificity.[10][11]

Mechanistic Rationale

The reaction with osmium tetroxide proceeds through a concerted [3+2] cycloaddition mechanism, where the alkene's π-electrons attack the osmium center, forming a cyclic osmate ester intermediate.[10][12] This intermediate is then hydrolyzed to yield the cis-diol. Due to the high cost and toxicity of OsO₄, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in what is known as the Upjohn dihydroxylation.[10][12] The co-oxidant regenerates the active Os(VIII) species from the reduced Os(VI) formed during the reaction.[10][12]

Experimental Workflow: Catalytic Dihydroxylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_dissolve Dissolve Substrate in Acetone/Water setup_add_nmo Add NMO (co-oxidant) reac_add_oso4 Add catalytic OsO4 solution setup_add_nmo->reac_add_oso4 reac_stir Stir at Room Temperature reac_add_oso4->reac_stir reac_monitor Monitor by TLC reac_stir->reac_monitor work_quench Quench with Sodium Sulfite reac_monitor->work_quench work_filter Filter through Celite work_quench->work_filter work_concentrate Concentrate Filtrate work_filter->work_concentrate work_extract Extract with Ethyl Acetate work_concentrate->work_extract work_dry Dry and Concentrate work_extract->work_dry purify Crystallization or Chromatography work_dry->purify

Caption: Workflow for OsO4-catalyzed dihydroxylation.

Detailed Protocol: Upjohn Dihydroxylation
  • Preparation: To a stirred solution of this compound (1.0 eq) in a mixture of acetone and water (e.g., 10:1), add N-methylmorpholine N-oxide (NMO) (1.5 eq).[10] Stir until the NMO has completely dissolved.

  • Reaction: Carefully add a catalytic amount of osmium tetroxide solution (e.g., 2 mol%) to the reaction mixture at room temperature.[10] The solution will typically turn dark.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is generally complete within 12-24 hours.[10]

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by adding solid sodium sulfite.[10] Stir vigorously for 30-60 minutes to reduce the osmate ester complex. Filter the mixture through a pad of celite and wash the pad with acetone. Concentrate the filtrate to remove the acetone.

  • Purification: Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol. Further purification can be achieved by recrystallization or column chromatography.

III. Hydrogenation: Synthesis of Cycloheptanecarboxylic Acid

The complete saturation of the double bond via catalytic hydrogenation is a fundamental transformation that converts the unsaturated cycloheptene ring into a cycloheptane ring. This reaction is highly efficient and typically proceeds with high yields.

Mechanistic Rationale

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[13][14][15] The reaction occurs on the surface of the metal catalyst. Both the alkene and H₂ adsorb onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added to the same face of the double bond, resulting in a syn addition.[13][14]

Experimental Workflow: Catalytic Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up setup_dissolve Dissolve Substrate in Solvent (e.g., EtOH, EtOAc) setup_add_catalyst Add Pd/C catalyst setup_dissolve->setup_add_catalyst setup_purge Purge with Inert Gas (N2 or Ar) setup_add_catalyst->setup_purge reac_introduce_h2 Introduce H2 (balloon or pressure vessel) setup_purge->reac_introduce_h2 reac_stir Stir vigorously at RT reac_introduce_h2->reac_stir reac_monitor Monitor H2 uptake or TLC reac_stir->reac_monitor work_purge Purge with Inert Gas reac_monitor->work_purge work_filter Filter through Celite to remove catalyst work_purge->work_filter work_concentrate Concentrate Filtrate work_filter->work_concentrate

Caption: Workflow for catalytic hydrogenation.

Detailed Protocol: Catalytic Hydrogenation with Pd/C
  • Preparation: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.[15] Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol% Pd).

  • Reaction: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂); repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis of the reaction mixture.

  • Work-up: Upon completion, carefully purge the reaction flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric and should be handled with care, typically wetted with water before disposal.[16]

  • Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude cycloheptanecarboxylic acid, which is often pure enough for subsequent steps.

IV. Halogenation: Synthesis of trans-4,5-Dibromocycloheptanecarboxylic Acid

The addition of halogens, such as bromine (Br₂), across the double bond is a classic example of electrophilic addition.[17][18] This reaction proceeds readily and provides a route to vicinal dihalides, which can serve as precursors for elimination or substitution reactions.

Mechanistic Rationale

The reaction is initiated by the electrophilic attack of the bromine molecule on the nucleophilic π-bond of the alkene.[18][19] The approaching double bond induces a dipole in the Br-Br bond.[18][20] This leads to the formation of a cyclic bromonium ion intermediate, where the positive charge is delocalized over the bromine atom and the two carbons of the former double bond.[17][18][20] The bromide ion (Br⁻), acting as a nucleophile, then attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge.[17][18] This backside attack results in an anti-addition of the two bromine atoms.[20]

Experimental Workflow: Bromination

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_dissolve Dissolve Substrate in an Inert Solvent (e.g., CCl4, CH2Cl2) setup_cool Cool to 0 °C reac_add_br2 Add Bromine Solution Dropwise setup_cool->reac_add_br2 reac_stir Stir until Color Persists reac_add_br2->reac_stir work_quench Quench with Sodium Thiosulfate reac_stir->work_quench work_extract Extract with Solvent work_quench->work_extract work_wash Wash with Water and Brine work_extract->work_wash work_dry Dry and Concentrate work_wash->work_dry purify Recrystallization work_dry->purify

Caption: Workflow for electrophilic bromination.

Detailed Protocol: Electrophilic Bromination
  • Preparation: Dissolve this compound (1.0 eq) in an inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a flask protected from light. Cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise to the stirred reaction mixture. The characteristic red-brown color of bromine should disappear as it is consumed.[17][20] The addition is continued until a faint persistent bromine color is observed.

  • Work-up: If necessary, quench any excess bromine by adding a few drops of a saturated aqueous solution of sodium thiosulfate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting trans-4,5-dibromocycloheptanecarboxylic acid can often be purified by recrystallization.

Quantitative Data Summary

FunctionalizationReagentsProductTypical Yield (%)Key Stereochemistry
Epoxidation m-CPBA, NaHCO₃8-Oxabicyclo[5.1.0]octane-4-carboxylic acid80-95%syn-addition
Dihydroxylation cat. OsO₄, NMOcis-4,5-Dihydroxycycloheptanecarboxylic acid75-90%syn-addition
Hydrogenation H₂, Pd/CCycloheptanecarboxylic acid>95%syn-addition
Halogenation Br₂trans-4,5-Dibromocycloheptanecarboxylic acid85-95%anti-addition

Conclusion

The functionalization of the double bond in this compound provides a robust platform for the synthesis of a wide range of substituted seven-membered rings. The protocols detailed herein for epoxidation, dihydroxylation, hydrogenation, and halogenation represent reliable and well-established methods for accessing these valuable synthetic intermediates. A thorough understanding of the underlying reaction mechanisms is paramount for predicting stereochemical outcomes and optimizing reaction conditions. These transformations are foundational for researchers engaged in the synthesis of novel chemical entities for drug discovery and materials science.

References

Application Notes & Protocols: The Cycloheptene Scaffold in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Seven-Membered Ring

In the landscape of medicinal chemistry and drug development, the cycloheptene scaffold represents a compelling, albeit challenging, structural motif. As a seven-membered carbocycle, it occupies a unique conformational space between the more rigid five- and six-membered rings and the highly flexible larger rings.[1] This inherent flexibility allows molecules incorporating a cycloheptene core to adopt diverse three-dimensional arrangements, potentially enabling optimal interactions with complex biological targets such as enzyme active sites and protein-protein interfaces.[2]

Many natural products endowed with significant biological activities feature seven-membered carbocyclic systems.[3][4] These natural precedents have inspired synthetic chemists to develop robust methodologies for the construction of this scaffold, aiming to unlock new therapeutic possibilities. This guide provides an in-depth overview of key synthetic strategies for accessing cycloheptene-containing molecules, complete with detailed experimental protocols and an exploration of their applications in synthesizing bioactive compounds. The focus is on providing not just procedural steps, but the underlying strategic rationale to empower researchers in their own synthetic endeavors.

Core Synthetic Strategies for Cycloheptene Ring Construction

The construction of a seven-membered ring presents unique enthalpic and entropic challenges. Over the years, several powerful strategies have emerged to overcome these hurdles. We will explore three prominent and versatile methods: Ring-Closing Metathesis (RCM), Intramolecular Diels-Alder Cycloaddition, and Ring Expansion methodologies.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Tool

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including cycloheptenes. The reaction utilizes well-defined ruthenium or molybdenum catalysts to intramolecularly couple two terminal alkenes, forming a cycloalkene and releasing a volatile alkene byproduct (typically ethylene), which drives the reaction to completion.[5][6]

Causality and Experimental Choice: The choice of catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalysts, Hoveyda-Grubbs catalysts) is critical and depends on the substrate's steric hindrance and functional group tolerance. RCM is particularly effective for forming seven-membered rings from acyclic 1,8-diene precursors.[6] The reaction is often run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

Workflow for Cycloheptene Synthesis via RCM

RCM_Workflow Start Acyclic 1,8-Diene Precursor Reaction RCM Reaction (High Dilution, Inert Atm.) Start->Reaction Catalyst Ru Catalyst (e.g., Grubbs II) Catalyst->Reaction Product Cycloheptene Derivative Reaction->Product Byproduct Ethylene (gas) Reaction->Byproduct Purification Purification (Chromatography) Product->Purification Bioactive Bioactive Molecule Purification->Bioactive

Caption: General workflow for synthesizing cycloheptene derivatives using Ring-Closing Metathesis (RCM).

Protocol 1: General Synthesis of a Cycloheptene Derivative via RCM

This protocol describes a general procedure for the cyclization of an asymmetric 1,8-diene to form a cycloheptene derivative, a key building block for active compounds.[5][6]

Materials:

  • Asymmetric 1,8-diene precursor (1.0 eq)

  • Grubbs' 2nd Generation Catalyst (1-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Ethyl vinyl ether

  • Silica gel for chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.

  • Solvent & Substrate: Anhydrous, degassed DCM is added to the flask to achieve a substrate concentration of 0.005 M. This high dilution is crucial to minimize intermolecular side reactions. The 1,8-diene precursor (1.0 eq) is then added and dissolved.

  • Catalyst Addition: In a separate glovebox or under a positive flow of argon, Grubbs' 2nd Generation Catalyst (e.g., 2 mol%) is weighed and added to the reaction flask in one portion.

  • Reaction: The reaction mixture is stirred at room temperature (or heated to 40 °C for less reactive substrates) and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Quenching: Upon completion, a few drops of ethyl vinyl ether are added to the mixture, and it is stirred for 30 minutes to quench the catalyst by reacting with the ruthenium carbene.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure cycloheptene product.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Intramolecular Diels-Alder (IMDA) Reactions

The intramolecular [4+2] Diels-Alder reaction is a powerful method for constructing bicyclic systems, which can then be elaborated into fused cycloheptanes. The Type 2 Intramolecular Diels-Alder (T2IMDA) reaction is particularly effective for creating seven- and eight-membered rings.[7][8] This strategy involves synthesizing a precursor containing a diene and a dienophile linked by a tether. Upon heating, the molecule undergoes a cycloaddition to form a rigid, bridged bicyclic molecule.

Causality and Experimental Choice: The key to this methodology is the subsequent cleavage of the bridgehead double bond in the bicyclic product, typically via ozonolysis.[8] This cleavage, followed by an intramolecular aldol condensation, transforms the bridged ring system into a fused bicyclic cycloheptane, a core structure in many terpene natural products like ledol and ledene.[7] This "bridged to fused ring interchange" provides excellent stereocontrol over the final product.

Protocol 2: Synthesis of a Fused Cycloheptane via T2IMDA and Ring Cleavage

This protocol outlines the synthesis of a fused bicyclic system, demonstrated in the total synthesis of (±)-ledol.[7]

Part A: Type 2 Intramolecular Diels-Alder Reaction

  • Precursor Synthesis: Synthesize the requisite triene precursor (containing the diene and dienophile).

  • Cycloaddition: A solution of the triene precursor in a high-boiling solvent (e.g., toluene or xylene) is sealed in a tube and heated to 180-220 °C for 12-24 hours.

  • Purification: After cooling, the solvent is evaporated, and the resulting bridged bicyclic alkene is purified by column chromatography.

Part B: Ozonolysis and Aldol Condensation

  • Setup: Dissolve the bridged bicyclic alkene (1.0 eq) in a mixture of DCM and methanol at -78 °C.

  • Ozonolysis: Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

  • Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP) (1.5 eq), and allow the solution to warm slowly to room temperature.

  • Aldol Condensation: After removing the solvent, dissolve the crude dialdehyde/keto-aldehyde intermediate in a suitable solvent and treat it with a base (e.g., potassium carbonate, sodium methoxide) to induce an intramolecular aldol condensation.

  • Final Product: After an acidic work-up, the resulting fused bicyclic cycloheptenone is purified by chromatography. This product can then be further elaborated into the target natural product.

Ring Expansion Strategies

Ring expansion provides a conceptually different approach, starting from a more readily available smaller ring (typically a six-membered ring) and inserting a carbon atom. A classic example is the expansion of a cyclohexanone derivative.[9]

Causality and Experimental Choice: One effective method involves the cyclopropanation of a trimethylsilyl enol ether derived from a cyclohexanone. The resulting bicyclo[4.1.0]heptane system can then be cleaved under Lewis acidic conditions (e.g., with iron(III) chloride) to generate a β-haloketone, which upon treatment with base, undergoes rearrangement to yield a cycloheptenone.[9] This sequence allows for the regioselective formation of the seven-membered ring.

Diagram of a One-Carbon Ring Expansion

Ring_Expansion cluster_0 Three-Step Sequence Cyclohexanone Cyclohexanone EnolEther Silyl Enol Ether Cyclohexanone->EnolEther 1. TMSCl, Et3N Bicyclo Bicyclo[4.1.0]heptane EnolEther->Bicyclo 2. CH2I2, Et2Zn Cycloheptenone 2-Cyclohepten-1-one Bicyclo->Cycloheptenone 3. FeCl3, then Base

Caption: Key stages in the one-carbon ring expansion of cyclohexanone to 2-cyclohepten-1-one.

Bioactive Molecules Featuring the Cycloheptene Scaffold

The unique structural properties of the cycloheptene ring are leveraged by nature and medicinal chemists to achieve potent biological activity. The conformational flexibility can be key to inducing or stabilizing bioactive conformations upon binding to a target.

Molecule Structure Biological Activity / Significance Reference
Ledol A sesquiterpenoid natural product with a fused cycloheptane ring.Demonstrates the applicability of IMDA reactions in natural product synthesis.[7][8]
Laurokamurene B A marine natural product.Synthesis achieved using organocerium reagents with cycloalkanones.[10]
Ingenol Mebutate Diterpenoid from Euphorbia peplus sap.Used as a topical treatment for actinic keratosis. The core structure features a complex fused ring system including a cycloheptene.[4]
Kinase Inhibitors The cycloheptane ring can serve as a core scaffold for designing kinase inhibitors, a crucial class of oncology drugs.The seven-membered ring's flexibility can be exploited for optimal binding to the kinase hinge region.[2]
GABA Analogues Cycloheptanone, derived from cycloheptene, is a starting point for GABA analogues.Potential for treating neurological disorders by modulating GABAergic neurotransmission.[2]

Conclusion and Future Outlook

The cycloheptene scaffold is more than just a chemical curiosity; it is a validated structural component of numerous bioactive molecules. The synthetic methodologies outlined here—Ring-Closing Metathesis, Intramolecular Diels-Alder reactions, and Ring Expansions—represent robust and versatile platforms for accessing this valuable core. While the synthesis of seven-membered rings remains a challenge, these modern synthetic tools provide chemists with reliable pathways to construct them with increasing efficiency and stereocontrol. As our understanding of complex biological systems grows, the ability to synthesize conformationally unique scaffolds like cycloheptene will be paramount in the design of next-generation therapeutics that can address previously "undruggable" targets.

References

Application Notes and Protocols for the Large-Scale Synthesis of Cyclohept-4-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of cyclohept-4-enecarboxylic acid, a valuable cycloheptene derivative for various applications in chemical synthesis and drug development. The protocol herein is centered around a robust and scalable Diels-Alder reaction, offering a reliable method for producing significant quantities of the target molecule.

Introduction and Synthetic Strategy

This compound is a seven-membered carbocyclic compound containing a carboxylic acid functional group. This structure serves as a versatile building block in organic synthesis, enabling the introduction of the cycloheptene moiety into more complex molecules. The strategic placement of the double bond and the carboxylic acid provides multiple avenues for further functionalization.

The most direct and atom-economical approach for the large-scale synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and crotonic acid (the dienophile). This pericyclic reaction is known for its high efficiency in forming six-membered rings, and in this case, a seven-membered ring precursor is formed through the reaction of a four-carbon diene with a three-carbon dienophile.[1][2] The reaction proceeds through a concerted mechanism, involving a cyclic transition state where two new carbon-carbon sigma bonds and one new pi bond are formed simultaneously.[2]

For large-scale applications, controlling the reaction conditions to ensure safety, high yield, and purity is paramount. This guide will detail a protocol that considers these factors, including the potential use of a Lewis acid catalyst to enhance reaction rates and selectivity.[3][4]

Reaction Scheme:

G cluster_reaction Diels-Alder Reaction reactant1 1,3-Butadiene product This compound reactant1->product + reactant2 Crotonic Acid reactant2->product

Caption: Overall synthetic scheme for this compound.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and hazards associated with all chemicals is critical for safe laboratory and plant operations.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Hazards
1,3-Butadiene C₄H₆54.09-4.4Extremely flammable gas, may cause cancer, may cause genetic defects.[4][5][6]
Crotonic Acid C₄H₆O₂86.09185Causes severe skin burns and eye damage.[3]
This compound C₈H₁₂O₂140.18-Harmful if swallowed, causes skin and eye irritation.[7][8]

Large-Scale Synthesis Protocol

This protocol is designed for the preparation of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis reactor with appropriate safety measures in place.

Materials and Equipment
  • Reactants:

    • 1,3-Butadiene (liquefied gas)

    • Crotonic acid (solid)

  • Solvent:

    • Toluene (anhydrous)

  • Catalyst (Optional):

    • Lewis acid, e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)

  • Reagents for Work-up:

    • Hydrochloric acid (1 M)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure gauges, and a cooling system.

    • Schlenk line or inert gas (nitrogen or argon) supply.

    • Standard laboratory glassware for work-up and purification.

    • Rotary evaporator.

    • Vacuum distillation apparatus.

    • Recrystallization setup.

Experimental Workflow

G A Reactor Setup and Inerting B Charging of Reactants A->B Charge crotonic acid, solvent, and optional catalyst C Reaction B->C Introduce 1,3-butadiene under controlled conditions D Work-up C->D Quench, wash, and extract E Purification D->E Distillation and/or recrystallization F Characterization E->F Obtain pure product

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Procedure

Step 1: Reactor Preparation

  • Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove air and moisture.

Step 2: Charging the Reactor

  • Under a continuous flow of inert gas, charge the reactor with crotonic acid and anhydrous toluene.

  • If using a Lewis acid catalyst, it should be added at this stage under inert atmosphere. The catalyst should be handled with extreme care due to its reactivity.

  • Seal the reactor and ensure all connections are secure.

Step 3: Reaction

  • Cool the reactor to a low temperature (e.g., -10 °C to 0 °C) using a suitable cooling bath.

  • Carefully introduce a molar excess of liquefied 1,3-butadiene into the cooled reactor. The amount of butadiene should be carefully measured by weight or volume.

  • Once the addition is complete, slowly warm the reactor to the desired reaction temperature (typically between 100-150 °C). The optimal temperature may need to be determined empirically. High-pressure conditions can facilitate the reaction.[9]

  • Stir the reaction mixture at the set temperature for several hours (e.g., 12-24 hours), monitoring the pressure to ensure it remains within the safe operating limits of the reactor.

Step 4: Work-up

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent any excess 1,3-butadiene into a safe scrubbing system.

  • Open the reactor and quench the reaction mixture by slowly adding it to a stirred solution of 1 M hydrochloric acid at 0 °C.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification

  • The crude product can be purified by vacuum distillation.

  • For higher purity, recrystallization from a suitable solvent or solvent mixture (e.g., hexanes/ethyl acetate) can be performed.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Features
¹H NMR Signals corresponding to the olefinic protons, the proton on the carbon bearing the carboxylic acid, and the aliphatic protons of the seven-membered ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR A signal for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), signals for the sp² hybridized carbons of the double bond, and signals for the sp³ hybridized carbons of the cycloheptene ring.[7]
FT-IR A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band for the carbonyl group (around 1700 cm⁻¹), and C=C stretching for the alkene (around 1650 cm⁻¹).[7][8]

Causality and Experimental Choices

  • Use of a High-Pressure Reactor: 1,3-butadiene is a gas at room temperature and standard pressure. A high-pressure reactor is necessary to maintain it in a liquid state and to achieve the temperatures required for the Diels-Alder reaction to proceed at a reasonable rate. High pressure also increases the concentration of the reactants, which can accelerate the reaction.[9]

  • Inert Atmosphere: The use of an inert atmosphere is crucial, especially if a Lewis acid catalyst is employed. Lewis acids are highly sensitive to moisture and can be deactivated by water.

  • Molar Excess of 1,3-Butadiene: Using an excess of the more volatile reactant, 1,3-butadiene, helps to drive the reaction to completion.

  • Optional Use of a Lewis Acid Catalyst: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile (crotonic acid), thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This enhances the electronic complementarity with the Highest Occupied Molecular Orbital (HOMO) of the diene (1,3-butadiene), leading to an increased reaction rate and potentially improved regioselectivity.

  • Aqueous Work-up: The acidic wash during the work-up serves to protonate the carboxylate and remove any basic impurities. The subsequent water and brine washes remove any remaining water-soluble impurities.

References

Application Note: Leveraging Cyclohept-4-enecarboxylic Acid for Spirocyclic Scaffold Synthesis via Intramolecular Halolactonization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds and the Untapped Potential of Cycloheptene Cores

Spirocyclic systems, characterized by a single atom shared between two rings, have garnered immense interest in medicinal chemistry and drug development.[1] Their rigid, three-dimensional architecture provides a unique conformational landscape that allows for precise spatial orientation of functional groups, often leading to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties such as increased metabolic stability and reduced off-target toxicity.[2]

While numerous synthetic strategies exist for constructing spirocycles, many rely on complex multi-step sequences or harsh reaction conditions.[3] The use of conformationally flexible, medium-sized rings as precursors offers a compelling alternative for accessing novel chemical space. Cyclohept-4-enecarboxylic acid, a readily available building block, is an exemplary substrate for this purpose. Its intrinsic structure, featuring a nucleophilic carboxylic acid and an electrophilic alkene tethered in a flexible seven-membered ring, is perfectly primed for intramolecular cyclization reactions to generate intricate bicyclic systems, which are direct precursors to spirocyclic frameworks.

This application note details a robust and reliable protocol for the synthesis of a bicyclic iodolactone from this compound. This transformation, known as iodolactonization, proceeds under mild conditions and serves as a foundational step towards more complex spirocyclic derivatives.[4][5] We will explore the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the synthetic utility of the resulting product.

Mechanistic Rationale: The Iodolactonization Pathway

The synthesis of a spiro-lactone core from this compound is efficiently achieved through an intramolecular halolactonization reaction.[5][6] This process is an electrophilic addition reaction where the alkene and the carboxylic acid functional groups within the same molecule react to form a cyclic ester, or lactone.[7]

The key steps of the mechanism are as follows:

  • Carboxylate Formation: The reaction is initiated by the deprotonation of the carboxylic acid using a mild base, such as sodium bicarbonate (NaHCO₃), to form the more nucleophilic carboxylate anion.

  • Electrophilic Activation: Molecular iodine (I₂) acts as the electrophile. The π-electrons of the cycloheptene double bond attack the iodine molecule. This forms a cyclic iodonium ion intermediate, a three-membered ring containing a positively charged iodine atom. This activation step is crucial for the subsequent intramolecular attack.[4][6]

  • Intramolecular Cyclization (Lactonization): The pendant carboxylate anion then acts as an intramolecular nucleophile. It attacks one of the carbon atoms of the iodonium ion from the backside, in a manner analogous to an SN2 reaction.[6] This stereospecific attack leads to the formation of a new carbon-oxygen bond, creating the five-membered lactone ring and simultaneously opening the iodonium ion ring. This step establishes the bicyclic core of the product.

  • Product Formation: The result is a stable bicyclic iodolactone. The newly introduced iodine atom serves as a versatile functional handle for further synthetic transformations, such as elimination, substitution, or cross-coupling reactions, to build more complex spirocyclic structures.[4]

The workflow and mechanism are illustrated in the diagrams below.

G cluster_workflow Experimental Workflow Start This compound + NaHCO₃, I₂ in THF/H₂O Reaction Stir at Room Temperature (2-12 hours) Start->Reaction 1. Reagent Addition Workup Aqueous Workup (Na₂S₂O₃ wash, Extraction) Reaction->Workup 2. Reaction Monitoring (TLC) Purification Column Chromatography Workup->Purification 3. Isolation Product Isolated Bicyclic Iodolactone Purification->Product 4. Characterization (NMR, MS)

Figure 1. General experimental workflow for the iodolactonization protocol.

G cluster_mechanism Reaction Mechanism A Step 1: Deprotonation (Base) B Step 2: Iodonium Ion Formation (Alkene attacks I₂) A->B C Step 3: Intramolecular Attack (Sₙ2-like ring opening) B->C D Final Product (Bicyclic Iodolactone) C->D

Figure 2. Key mechanistic steps of the intramolecular iodolactonization.

Application Protocol: Synthesis of a Bicyclic Iodolactone

This protocol provides a detailed method for the iodolactonization of this compound. The procedure is designed to be robust and scalable, yielding a key intermediate for further spirocycle elaboration.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compoundC₈H₁₂O₂140.18[8]5.01.0
Sodium BicarbonateNaHCO₃84.0115.03.0
IodineI₂253.817.51.5
Tetrahydrofuran (THF), anhydrousC₄H₈O-40 mL-
Deionized WaterH₂O-10 mL-
Saturated Sodium Thiosulfate Soln.Na₂S₂O₃-~20 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂-~150 mL-
BrineNaCl(aq)-~30 mL-
Anhydrous Magnesium SulfateMgSO₄-~5 g-
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 mmol, 1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in a mixture of tetrahydrofuran (40 mL) and deionized water (10 mL). Add sodium bicarbonate (15.0 mmol, 3.0 eq) to the solution. Stir the mixture vigorously for 15 minutes at room temperature until the acid is fully dissolved and deprotonated.

  • Iodine Addition: In a separate flask, dissolve iodine (7.5 mmol, 1.5 eq) in 20 mL of THF. Add this iodine solution dropwise to the reaction mixture over 30 minutes using an addition funnel. A color change from dark brown to light yellow may be observed upon completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-12 hours.

  • Quenching and Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color of excess iodine disappears completely.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 90:10 hexanes:ethyl acetate) to afford the bicyclic iodolactone as a colorless to pale yellow oil or solid.

Expected Results and Troubleshooting
  • Yield: Typical yields for this type of transformation range from 70-90%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. Key NMR signals would include the disappearance of the alkene protons and the appearance of new signals corresponding to the methine protons adjacent to the oxygen and iodine atoms.

  • Potential Issues:

    • Low Conversion: If the reaction stalls, ensure the sodium bicarbonate is sufficient to fully deprotonate the acid. Gentle heating (40 °C) can sometimes facilitate the reaction, but may also lead to side products.

    • Diastereomer Formation: Depending on the exact stereochemistry of the starting material (if chiral) and the cyclization pathway, a mixture of diastereomers may be formed. These can often be separated by careful chromatography.

    • Product Instability: Iodo-lactones can be sensitive to light and acid. Store the purified product in a dark container at low temperatures. Avoid prolonged exposure to silica gel during purification.

Conclusion and Synthetic Outlook

The iodolactonization of this compound provides a highly efficient and direct route to a functionalized bicyclic core structure, which is a valuable precursor for spirocyclic compounds.[5][9] The reaction proceeds under mild, operationally simple conditions and demonstrates the power of intramolecular strategies in rapidly building molecular complexity. The resulting iodolactone is a versatile intermediate, where the iodine atom can be readily displaced or eliminated to introduce further diversity, paving the way for the synthesis of novel spirocyclic entities for applications in drug discovery and materials science.

References

Enzymatic Kinetic Resolution of Racemic Cyclohept-4-enecarboxylic Acid: A Practical Guide to Chiral Separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The generation of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral cycloheptene derivatives, in particular, serve as valuable building blocks for complex therapeutic agents. This application note provides a comprehensive, in-depth guide to the enzymatic kinetic resolution of racemic cyclohept-4-enecarboxylic acid. We move beyond a simple recitation of steps to explain the causality behind experimental choices, focusing on the use of Candida antarctica Lipase B (CALB). This document details a robust, self-validating protocol, including reaction optimization, step-by-step procedures, and the critical analytical methods required to quantify success.

Strategic Overview: The Importance of Chirality and Enzymatic Resolution

In a biological system, the three-dimensional structure of a molecule is paramount. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological, toxicological, and metabolic properties.[1][2] Consequently, regulatory agencies worldwide mandate the development of single-enantiomer drugs. Racemic this compound is a versatile synthetic intermediate, but its utility is maximized when its constituent (R) and (S) enantiomers can be separated efficiently.

While several methods exist for chiral separation, Kinetic Resolution is a powerful strategy that differentiates two enantiomers based on their unequal reaction rates with a chiral catalyst or reagent.[3][4] Among these methods, Enzymatic Kinetic Resolution (EKR) stands out for its exceptional advantages[5]:

  • High Enantioselectivity: Enzymes are inherently chiral and have evolved to operate with exquisite precision, often leading to near-perfect stereochemical discrimination.

  • Mild Reaction Conditions: Reactions typically proceed at or near ambient temperature and pressure, preserving sensitive functional groups within the molecule.

  • Environmental Sustainability: Enzymes are biodegradable catalysts that operate without the need for heavy metals or harsh reagents, aligning with the principles of green chemistry.[6]

Lipases, a class of hydrolytic enzymes, are particularly well-suited for EKR in organic synthesis due to their stability in non-aqueous media, broad substrate scope, and lack of a requirement for expensive cofactors.[5][6][7]

The Principle of Lipase-Catalyzed Kinetic Resolution

The fundamental principle of this protocol is the stereoselective esterification of one enantiomer of the racemic carboxylic acid. The lipase, acting as the chiral catalyst, will preferentially bind to and convert one enantiomer into its corresponding ester at a much faster rate than the other.

By halting the reaction at approximately 50% conversion, two valuable, enantioenriched products are obtained simultaneously: the ester of the more reactive enantiomer and the unreacted carboxylic acid of the less reactive enantiomer.[8] This process is a cornerstone of efficient chiral synthesis.

Figure 1: Conceptual workflow of enzymatic kinetic resolution. The lipase selectively converts the (R)-acid, leaving the (S)-acid enriched.

Enzyme Selection: The Case for Candida antarctica Lipase B (CALB)

The choice of enzyme is the most critical parameter for a successful resolution. For the esterification of a secondary carboxylic acid like this compound, Candida antarctica Lipase B (CALB) is the biocatalyst of choice.[9][[“]] It is commercially available in a highly stable, immobilized form, most famously as Novozym® 435, which offers several advantages:

  • Exceptional Selectivity: CALB is renowned for its ability to resolve a vast array of substrates, including secondary alcohols and carboxylic acids, with high enantiomeric ratios (E-values).[5][11]

  • Thermal and Solvent Stability: The immobilization on a macroporous acrylic resin grants Novozym 435 remarkable stability in organic solvents and at elevated temperatures (up to 60-80°C), which can accelerate reaction rates.[12][13]

  • Ease of Use and Reusability: As an immobilized catalyst, it can be easily recovered from the reaction mixture by simple filtration and reused for multiple cycles, significantly reducing process costs.[9]

Detailed Experimental Protocol: Resolution via Esterification

This protocol describes the resolution of (±)-cyclohept-4-enecarboxylic acid using Novozym 435 and 1-butanol as the acyl acceptor in a suitable organic solvent.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
(±)-Cyclohept-4-enecarboxylic acid≥98%Major suppliersRacemic substrate
Novozym® 435 (Candida antarctica Lipase B, immobilized)N/AMajor suppliersBiocatalyst
1-ButanolAnhydrous, ≥99%Major suppliersAcyl acceptor (ester formation)
Methyl tert-butyl ether (MTBE) or TolueneAnhydrous, ≥99%Major suppliersReaction solvent
Sodium Bicarbonate (NaHCO₃)Reagent GradeMajor suppliersAqueous base for extraction
Hydrochloric Acid (HCl), 2MReagent GradeMajor suppliersAcid for workup
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor suppliersDrying agent
Silica Gel60 Å, 230-400 meshMajor suppliersColumn chromatography
Chiral HPLC Column (e.g., Chiralpak® AD-H)HPLC GradeMajor suppliersEnantiomeric excess determination
Step-by-Step Resolution Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.40 g (10.0 mmol) of racemic this compound and 1.11 g (15.0 mmol, 1.5 equivalents) of 1-butanol in 50 mL of MTBE.

    • Scientist's Note: Using a slight excess of the alcohol can help drive the esterification equilibrium forward. MTBE is often a preferred solvent over ethers like THF or diethyl ether due to its lower peroxide-forming tendency and better compatibility with lipases.[14]

  • Enzyme Addition: Add 150 mg of Novozym 435 to the solution.

  • Incubation: Seal the flask and place it in a temperature-controlled shaker or on a stirring hotplate set to 45°C. Stir the suspension at approximately 200 RPM.

  • Reaction Monitoring: The key to a successful kinetic resolution is to stop the reaction as close to 50% conversion as possible.

    • After 4, 8, 12, and 24 hours, pause stirring, withdraw a ~50 µL aliquot of the supernatant, and filter it through a small plug of silica in a pipette to remove the enzyme.

    • Analyze this sample using the chiral HPLC method (see Section 5) to determine the conversion percentage. Conversion is calculated as: [Area of Ester] / ([Area of Ester] + [Area of remaining Acid]) * 100%.

  • Reaction Termination and Enzyme Recovery: Once the conversion reaches 45-50%, stop the reaction by filtering the entire mixture through a sintered glass funnel to recover the immobilized Novozym 435 beads. Wash the beads with 2 x 10 mL of fresh MTBE. The recovered enzyme can be dried under vacuum and stored for reuse.

  • Workup - Separation of Acid and Ester:

    • Combine the filtrate and washes in a separatory funnel.

    • Add 50 mL of a saturated aqueous sodium bicarbonate solution and shake vigorously. This will convert the unreacted carboxylic acid into its water-soluble sodium salt.

    • Separate the layers. The top organic layer contains the butyl ester product. The bottom aqueous layer contains the sodium salt of the unreacted acid.

    • Isolating the Ester: Wash the organic layer with 25 mL of brine, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude butyl ester.

    • Isolating the Acid: Cool the aqueous layer in an ice bath and slowly acidify it to pH ~2 with 2M HCl. The enantioenriched carboxylic acid will precipitate or can be extracted with 3 x 30 mL of ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude acid.

  • Purification: Purify both the crude ester and the crude acid via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final, highly pure products.

Analytical Protocol: Chiral HPLC Analysis

Accurate determination of enantiomeric excess (ee) is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[15][16]

  • Instrumentation: HPLC system with a UV detector (set to ~210 nm).

  • Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column. These have broad selectivity for a range of compounds.[17]

  • Sample Preparation:

    • For the Ester Product: Dilute a small amount of the crude or purified ester in the mobile phase.

    • For the Acid Substrate: The carboxylic acid must first be derivatized to its methyl ester for reliable analysis. To a small sample (~1 mg) of the acid, add excess ethereal diazomethane or a solution of (trimethylsilyl)diazomethane in methanol until a yellow color persists. Quench with a drop of acetic acid and dilute with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Hexane:Isopropanol (98:2 v/v) with 0.1% Trifluoroacetic Acid (TFA). Note: TFA is added to improve the peak shape of the acidic analyte.[15]

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Enantiomeric Excess (ee %): Calculated from the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100%.

    • Enantiomeric Ratio (E): A measure of the enzyme's selectivity. It can be calculated from the ee of the substrate (eeₛ) and the conversion (c) using established formulas. A high E-value (>100) is indicative of an excellent resolution.[14]

Expected Results & Data Summary

The following table summarizes the expected outcome of the described protocol, assuming the reaction is stopped at optimal conversion.

ParameterExpected ValueCommentary
Optimal Conversion (c)~48%Provides a good balance for achieving high ee for both substrate and product.
ee of Unreacted Acid>98%The less reactive enantiomer is isolated with very high optical purity.
ee of Ester Product>95%The product formed from the more reactive enantiomer.
Enantiomeric Ratio (E-Value)>150Indicates a highly selective and synthetically useful transformation.
Isolated Yield (per enantiomer)40-45%Accounts for handling and purification losses (theoretical maximum is 50%).

Scientific Insights & Mechanism of Selectivity

The remarkable enantioselectivity of CALB originates from the specific architecture of its active site. The catalytic machinery of lipases involves a "catalytic triad" of amino acid residues (typically Serine, Histidine, and Aspartate/Glutamate).[6] For esterification to occur, the carboxylic acid substrate must fit into the chiral binding pocket in a precise orientation that allows the serine hydroxyl group to attack the carbonyl carbon.

One enantiomer of this compound can adopt this catalytically productive conformation, while its mirror image cannot bind as effectively due to steric clashes between the cycloheptene ring and the protein backbone. This difference in binding affinity and orientation translates directly into the large difference in reaction rates, which is the basis of kinetic resolution.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclohept-4-enecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties in the separation and purification of cis and trans isomers of cyclohept-4-enecarboxylic acid. The structural similarity of these geometric isomers presents a significant purification challenge. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your workflow and enhance isomeric purity.

Understanding the Core Challenge: Isomer Properties

The primary difficulty in separating cis- and trans-cyclohept-4-enecarboxylic acid lies in their nearly identical physicochemical properties. Both isomers share the same molecular weight (140.18 g/mol ) and molecular formula (C8H12O2)[1][2]. This results in very similar boiling points, polarities, and solubilities, making conventional purification techniques like distillation and simple crystallization often ineffective.

Propertycis-isomertrans-isomerRationale for Purification Challenge
Molecular Weight 140.18 g/mol 140.18 g/mol Identical mass prevents separation by mass-based techniques.
Boiling Point Very SimilarVery SimilarOverlapping boiling points make fractional distillation extremely difficult.
Polarity SimilarSimilarSubtle differences in dipole moment require highly selective methods for chromatographic separation.
Solubility Similar in most common solventsSimilar in most common solventsPrevents efficient separation by single-solvent fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound, and why are they so hard to separate?

A: The main isomers are the cis and trans geometric isomers, which differ in the spatial arrangement of the substituents around the carbon-carbon double bond within the seven-membered ring[3]. Their separation is challenging because this subtle structural difference does not significantly alter their bulk physical properties like boiling point and polarity, which are the basis for most standard purification techniques.

Q2: Which analytical methods are best for determining the isomeric ratio of my sample?

A: A combination of techniques is recommended for accurate assessment:

  • Gas Chromatography (GC): Often provides baseline separation of the isomers, especially when using a suitable capillary column (e.g., phenyl-substituted phases). It is excellent for quantitative analysis of the ratio.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinyl and allylic protons will differ between the cis and trans isomers. Integration of these distinct signals can provide a quantitative isomeric ratio.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate the isomers, though method development may be required[4][5]. The addition of an acid modifier (e.g., formic or phosphoric acid) to the mobile phase is often necessary for good peak shape when analyzing carboxylic acids[6][7].

Q3: Is there a risk of the isomers interconverting during the purification process?

A: Yes. Isomerization of the double bond can occur under harsh conditions. Exposure to strong acids, bases, or high temperatures can potentially lead to an equilibrium mixture of the cis and trans isomers[8][9]. Therefore, it is crucial to employ mild purification conditions and avoid excessive heat.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Poor or No Separation of Isomers Using Standard Silica Gel Chromatography
  • Probable Cause: The polarity difference between the cis and trans isomers is too small for effective separation on standard silica gel. The hydroxyl group of the carboxylic acid can also cause significant tailing on the column.

  • Solution: Argentation Chromatography (Silver Nitrate Impregnated Silica Gel) This is the most powerful technique for separating alkene isomers[10][11][12]. The silver ions immobilized on the silica support form reversible π-complexes with the double bond of the isomers[10]. The stability of these complexes differs based on the steric accessibility of the double bond. Typically, cis-isomers, having a more exposed double bond, interact more strongly with the silver ions and are retained longer on the column than the trans-isomers[11].

    Key Considerations:

    • Stationary Phase: Use commercially available silver nitrate-impregnated silica gel (~10 wt% loading) or prepare it yourself[13].

    • Mobile Phase: Use non-polar eluents such as hexane/ethyl acetate or dichloromethane/ether mixtures[10]. Avoid polar protic solvents like methanol or water, as they can cause the silver nitrate to leach from the support[10].

    • Protection from Light: Silver nitrate is light-sensitive. Protect your column from light to prevent degradation of the stationary phase[10].

Problem 2: Compound Fails to Crystallize or Oils Out During Crystallization Attempts
  • Probable Cause: The presence of the other isomer is acting as a significant impurity, depressing the melting point and inhibiting the formation of a stable crystal lattice. This often leads to co-crystallization or the formation of an oil[14][15].

  • Solution: Multi-Step Fractional Crystallization Fractional crystallization relies on slight differences in the solubility of the isomers[16][17]. This is an iterative process that can enrich one isomer in the solid phase while the other remains in the mother liquor.

    Workflow for Fractional Crystallization:

    • Solvent Screening: Identify a solvent or solvent system where the compound has moderate solubility at elevated temperatures and low solubility at cooler temperatures.

    • Initial Crystallization: Dissolve the isomeric mixture in a minimum amount of the hot solvent to create a saturated solution.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further in an ice bath, to promote the formation of large, pure crystals[17]. Rapid cooling can trap impurities[17].

    • Analysis: Separate the crystals from the mother liquor. Analyze the isomeric ratio of both the solid and the concentrated mother liquor using GC or NMR.

    • Iterate: The solid will be enriched in the less soluble isomer, while the mother liquor will be enriched in the more soluble one. Repeat the crystallization process on the enriched fractions to achieve the desired purity.

Problem 3: Isomeric Ratio Worsens After Purification by Distillation
  • Probable Cause: The high temperatures required for distillation are likely causing thermal isomerization of the double bond, driving the mixture toward its thermodynamic equilibrium.

  • Solution: Avoid High-Temperature Methods Given the risk of isomerization, purification methods that operate at or near ambient temperature are strongly preferred. Focus on optimizing chromatographic or crystallization-based methods. If distillation is absolutely necessary, it must be performed under high vacuum to lower the boiling point as much as possible.

Visualization of Purification Strategy

Choosing the correct purification path is critical. The following workflow outlines a decision-making process for purifying your this compound isomers.

Purification_Workflow start Start: Crude Isomeric Mixture check_purity Analyze Isomeric Ratio (GC, NMR, HPLC) start->check_purity is_pure Purity > 98%? check_purity->is_pure argentation Argentation (AgNO3) Chromatography is_pure->argentation No end_pure Product is Pure: Characterize and Use is_pure->end_pure Yes reanalyze Re-analyze Purity argentation->reanalyze fractional_xtal Fractional Crystallization fractional_xtal->reanalyze derivatize Consider Derivatization (e.g., to esters) end_fail Purification Failed: Re-evaluate Strategy derivatize->end_fail reanalyze->is_pure Success reanalyze->fractional_xtal Partial Success (Enriched Fractions) reanalyze->derivatize Failure

Caption: Decision workflow for purifying this compound isomers.

Detailed Experimental Protocol: Argentation Flash Chromatography

This protocol provides a step-by-step guide for separating cis and trans isomers using silver nitrate-impregnated silica gel.

Materials:

  • Crude this compound mixture

  • Silica gel (230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system (column, pump, fraction collector)

  • TLC plates (silica gel) and a suitable stain (e.g., potassium permanganate)

Procedure:

  • Prepare the Stationary Phase:

    • Caution: Perform this in a fume hood and protect from light.

    • Dissolve silver nitrate in deionized water to create a saturated solution.

    • In a round-bottom flask, create a slurry of silica gel in a minimal amount of solvent (e.g., acetone).

    • Add the silver nitrate solution to the silica slurry to achieve a 10% loading by weight (10g AgNO₃ per 90g silica).

    • Remove the solvent and water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Keep the prepared silica protected from light.

  • Pack the Column:

    • Dry pack or wet pack the column with the prepared AgNO₃-silica gel using your chosen eluent system. A typical starting eluent is 95:5 Hexane:Ethyl Acetate.

  • Load the Sample:

    • Dissolve the crude acid mixture in a minimum amount of the mobile phase or a slightly stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of regular silica gel, dry it, and carefully add it to the top of the column bed (dry loading). This often provides better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Collect fractions and monitor the separation by TLC. The trans-isomer, interacting less with the silver, will typically elute first.

    • A very shallow gradient of increasing ethyl acetate may be required to elute the more tightly bound cis-isomer.

  • Analysis:

    • Combine the fractions containing the pure isomers based on TLC analysis.

    • Confirm the purity and identity of each isomer using GC and/or ¹H NMR.

References

Technical Support Center: Optimizing Cycloheptene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cycloheptene synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting and practical advice for the most common synthetic routes. Cycloheptene and its derivatives are crucial building blocks for various active compounds and complex molecular architectures.[1] This resource addresses specific experimental challenges in a question-and-answer format to help you optimize your reaction conditions and achieve higher yields and purity.

Overview of Primary Synthetic Routes

The synthesis of a seven-membered carbocycle like cycloheptene presents unique challenges due to ring strain and entropic factors.[2] Three common and effective strategies are:

  • Ring-Closing Metathesis (RCM): An intramolecular reaction of a diene (e.g., 1,8-nonadiene) catalyzed by a ruthenium complex to form the cyclic alkene and a volatile byproduct like ethylene.[3]

  • Simmons-Smith Cyclopropanation & Ring Expansion: A two-step process starting with the cyclopropanation of cyclohexene to form bicyclo[4.1.0]heptane (norcarane), followed by a thermal or chemically induced ring expansion.[4][5]

  • Tiffeneau-Demjanov Rearrangement: A one-carbon ring expansion of a 1-aminomethyl-cycloalkanol, which is typically derived from cyclohexanone, using nitrous acid to generate an enlarged cycloketone that can be further converted to cycloheptene.[6][7][8]

This guide is structured to address issues related to these specific pathways.

Section 1: Troubleshooting Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for forming cyclic olefins, including 5- to 30-membered rings.[9] However, its success is highly dependent on catalyst activity and reaction conditions.

Q1: My RCM reaction of 1,8-nonadiene is showing low or no conversion. What are the likely causes?

A1: Low conversion in RCM is almost always linked to the deactivation of the ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts). Here’s a systematic approach to troubleshooting:

  • Catalyst Integrity:

    • Air and Moisture: Grubbs' catalysts are sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, degassed solvents.

    • Impurities: The substrate or solvent may contain impurities that poison the catalyst. Common culprits include amines, thiols, and phosphines.[10][11][12] Even trace amounts can lead to complete deactivation. Purify the diene substrate by passing it through a plug of activated alumina or silica gel immediately before use.[13]

    • Catalyst Age/Storage: Catalysts degrade over time, even when stored under inert gas. Use a fresh batch of catalyst or one that has been stored properly in a freezer, protected from light.

  • Reaction Conditions:

    • Concentration: RCM is an intramolecular process that competes with intermolecular acyclic diene metathesis (ADMET), which leads to polymerization.[1] To favor cyclization, the reaction must be run at high dilution (typically 0.001–0.05 M).

    • Temperature: While many RCM reactions proceed at room temperature, some systems require gentle heating (40–60 °C) to facilitate catalyst turnover. However, excessive heat can accelerate catalyst decomposition. Monitor the reaction temperature closely.

    • Ethylene Removal: The reaction produces ethylene gas as a byproduct.[3] Its removal helps drive the equilibrium toward the product. Forcing a gentle stream of inert gas through the reaction vessel (sparging) can significantly improve yields.

Q2: My RCM reaction is producing significant amounts of oligomers/polymers instead of cycloheptene. How can I prevent this?

A2: The formation of oligomers indicates that the intermolecular ADMET pathway is outcompeting the desired intramolecular RCM. The primary solution is to adjust the concentration.

  • High Dilution: This is the most critical parameter. The probability of two diene molecules finding each other in solution must be minimized relative to the probability of the two ends of the same molecule reacting. A typical starting concentration is 0.01 M. If oligomerization persists, decrease the concentration further (e.g., to 0.001 M).

  • Slow Addition: Using a syringe pump to add the diene substrate to the flask containing the catalyst over several hours maintains a very low instantaneous concentration of the substrate, strongly favoring the intramolecular RCM pathway.

Workflow for Troubleshooting RCM Reactions

RCM_Troubleshooting Start Low RCM Yield Check_Catalyst 1. Verify Catalyst Activity & Handling Start->Check_Catalyst Check_Purity 2. Assess Substrate/Solvent Purity Check_Catalyst->Check_Purity Catalyst OK Use_New Use fresh catalyst under inert atm. Check_Catalyst->Use_New Check_Conc 3. Is Concentration < 0.05 M? Check_Purity->Check_Conc Substrate Pure Purify Purify diene (alumina plug) Use dry, degassed solvent Check_Purity->Purify Check_Temp 4. Optimize Temperature Check_Conc->Check_Temp Yes Dilute Decrease concentration (0.001-0.01 M) Use slow addition Check_Conc->Dilute No Success High Yield Achieved Check_Temp->Success Optimized Heat Gently heat (40-60°C) Remove ethylene (sparge) Check_Temp->Heat Dilute->Check_Temp TDR_Mechanism cluster_0 Tiffeneau-Demjanov Rearrangement Aminoalcohol 1-Aminomethyl-cyclohexanol Diazonium Diazonium Ion Intermediate Aminoalcohol->Diazonium + NaNO₂, H⁺ Carbocation Primary Carbocation (Rearrangement Occurs) Diazonium->Carbocation - N₂ Expanded_Ketone Cycloheptanone Carbocation->Expanded_Ketone [1,2]-Alkyl Shift (Ring Expansion)

References

Cycloheptene Reactions: A Technical Support Center for Byproduct Identification and Minimization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, achieving high purity and yield in chemical synthesis is paramount. Cycloheptene, a valuable seven-membered carbocycle, serves as a versatile building block in the synthesis of complex molecules and polymers. However, its reactivity can also lead to the formation of undesired byproducts, complicating purification and reducing overall efficiency. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during common cycloheptene reactions, including epoxidation, oxidation, and ring-opening metathesis polymerization (ROMP).

Section 1: Epoxidation of Cycloheptene

Epoxidation of cycloheptene is a fundamental transformation that yields cycloheptene oxide, a key intermediate for the synthesis of various fine chemicals and pharmaceuticals. The most common challenge in this reaction is the unwanted formation of 1,2-cycloheptanediol.

Frequently Asked Questions (FAQs) - Epoxidation

Q1: My cycloheptene epoxidation reaction is producing a significant amount of 1,2-cycloheptanediol as a byproduct. What is the cause and how can I prevent it?

A1: The formation of 1,2-cycloheptanediol is the most common byproduct in cycloheptene epoxidation and results from the acid-catalyzed ring-opening of the desired epoxide product by water.[1][2] This can occur if your reaction conditions are not sufficiently anhydrous or if the peroxyacid reagent itself contains acidic impurities.

Troubleshooting Steps:

  • Solvent Choice: The use of aprotic solvents is crucial to minimize the formation of diol byproducts.[3] Solvents like dichloromethane (DCM), chloroform, or benzene are excellent choices as they do not participate in hydrogen bonding and are poor nucleophiles. In contrast, protic solvents like alcohols or water will readily open the epoxide ring.

  • Anhydrous Conditions: Ensure all your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Use anhydrous solvents.

  • Buffering Agents: In some cases, adding a mild, insoluble base like sodium carbonate or disodium hydrogen phosphate can help neutralize any acidic impurities present in the reaction mixture without interfering with the epoxidation reaction.

  • Temperature Control: While the epoxidation reaction is often carried out at room temperature, excessive heat can promote side reactions. Maintaining a controlled temperature, for instance by using an ice bath, can sometimes improve selectivity.

Q2: The yield of my cycloheptene epoxidation is low, even without significant diol formation. What are other potential issues?

A2: Low yields can stem from several factors beyond diol formation:

  • Purity of Reagents: Ensure your cycloheptene is pure and free from any contaminants that might react with the peroxyacid. The peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), should be of high purity and assayed to determine its active oxygen content, as it can degrade over time.

  • Stoichiometry: While a slight excess of the peroxyacid is often used to ensure complete conversion of the alkene, a large excess can lead to other side reactions. Carefully control the stoichiometry of your reagents.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stopping the reaction at the optimal time can prevent product degradation.

Mechanism of Byproduct Formation: Epoxide Ring-Opening

The formation of the 1,2-diol byproduct proceeds through a well-understood acid-catalyzed nucleophilic attack on the protonated epoxide.

Cycloheptene_Oxide Cycloheptene Oxide Protonated_Epoxide Protonated Epoxide Cycloheptene_Oxide->Protonated_Epoxide H⁺ (Acid Catalyst) Transition_State Transition State Protonated_Epoxide->Transition_State Nucleophilic Attack Water H₂O (Nucleophile) Water->Transition_State Diol trans-1,2-Cycloheptanediol Transition_State->Diol Ring Opening

Caption: Acid-catalyzed ring-opening of cycloheptene oxide.

Experimental Protocol: High-Yield Synthesis of Cycloheptene Oxide

This protocol is designed to maximize the yield of cycloheptene oxide while minimizing the formation of the diol byproduct.

Materials:

  • Cycloheptene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptene (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 eq) in anhydrous DCM.

  • Add the m-CPBA solution dropwise to the stirred cycloheptene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cycloheptene oxide.

  • Purify the product by distillation or column chromatography if necessary.

Section 2: Oxidation of Cycloheptene

The oxidation of cycloheptene can be tailored to produce either the corresponding cis-1,2-diol or, under more forceful conditions, undergo oxidative cleavage to form dicarboxylic acids. Controlling the reaction conditions is critical to obtaining the desired product.

Frequently Asked Questions (FAQs) - Oxidation

Q1: I am trying to synthesize cis-1,2-cycloheptanediol using potassium permanganate, but I am getting a low yield and a mixture of other products. What is going wrong?

A1: The oxidation of alkenes with potassium permanganate (KMnO₄) is highly sensitive to reaction conditions. Over-oxidation is a common problem, leading to the cleavage of the C-C bond of the initially formed diol to yield dicarboxylic acids.[4]

Troubleshooting Steps to Favor Diol Formation:

  • Temperature Control: It is imperative to keep the reaction temperature low, typically between 0 °C and 5 °C.[5] Higher temperatures promote further oxidation.

  • pH Control: The reaction should be performed under neutral or slightly alkaline conditions.[5] Acidic conditions strongly favor oxidative cleavage.[5] A common practice is to use a buffered solution or to perform the reaction in the presence of a mild base like sodium bicarbonate.

  • Dilute Reagents: Use a dilute solution of KMnO₄ and add it slowly to the cycloheptene solution. This helps to avoid localized high concentrations of the oxidizing agent.

  • Vigorous Stirring: Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized over-oxidation.[6]

Q2: How can I intentionally promote the oxidative cleavage of cycloheptene to form a dicarboxylic acid?

A2: To achieve oxidative cleavage, you should employ more forcing conditions. This typically involves:

  • Higher Temperatures: Heating the reaction mixture will provide the energy needed to cleave the diol intermediate.

  • Acidic Conditions: Performing the reaction in an acidic medium (e.g., with added sulfuric acid) will significantly enhance the oxidizing power of the permanganate and promote cleavage.[4]

  • Concentrated Reagent: Using a more concentrated solution of KMnO₄ will also favor the cleavage reaction.

Byproduct Formation Pathways in Cycloheptene Oxidation

The reaction pathway is highly dependent on the conditions employed.

cluster_mild Mild Conditions (Cold, Alkaline) cluster_harsh Harsh Conditions (Hot, Acidic) Cycloheptene Cycloheptene Diol cis-1,2-Cycloheptanediol Cycloheptene->Diol KMnO₄ Dicarboxylic_Acid Pimelic Acid (Heptanedioic Acid) Diol->Dicarboxylic_Acid KMnO₄

Caption: Reaction pathways for cycloheptene oxidation.

Quantitative Data: Influence of Reaction Conditions on Product Distribution
Oxidizing SystemTemperaturepHMajor ProductTypical Byproduct(s)
Dilute KMnO₄0-5 °CAlkaline/Neutralcis-1,2-CycloheptanediolMinor amounts of oxidative cleavage products
Concentrated KMnO₄RefluxAcidicPimelic AcidOther shorter-chain dicarboxylic acids
OsO₄ (catalytic), NMORoom TempNeutralcis-1,2-CycloheptanediolMinimal

Section 3: Ring-Opening Metathesis Polymerization (ROMP) of Cycloheptene

ROMP is a powerful technique for the synthesis of unsaturated polymers. While cycloheptene has lower ring strain compared to other cyclic olefins like norbornene, it can be polymerized using active catalysts. Byproduct formation in ROMP is often related to catalyst decomposition and secondary metathesis reactions.

Frequently Asked questions (FAQs) - ROMP

Q1: My ROMP of cycloheptene is resulting in a polymer with a low molecular weight and a broad polydispersity. What could be the cause?

A1: A low molecular weight and broad polydispersity in ROMP can be indicative of several issues:

  • Catalyst Decomposition: The metathesis catalyst, particularly Grubbs-type catalysts, can be sensitive to impurities in the monomer and solvent. Amines, for example, can degrade the catalyst.[7][8] Ensure your cycloheptene and solvent are rigorously purified.

  • Secondary Metathesis (Back-biting): The growing polymer chain can undergo intramolecular metathesis, leading to the formation of cyclic oligomers and a decrease in the average molecular weight of the linear polymer.[9] This is more prevalent with less strained monomers like cycloheptene.

  • Chain Transfer Reactions: Impurities in the reaction mixture can act as chain transfer agents, terminating the growth of polymer chains prematurely.

Troubleshooting Strategies:

  • Monomer and Solvent Purity: Purify the cycloheptene by distillation from a suitable drying agent. Use freshly distilled, degassed solvents.

  • Catalyst Choice: For less reactive monomers, a more active catalyst (e.g., a third-generation Grubbs catalyst) may be required.

  • Reaction Concentration: Running the polymerization at a higher monomer concentration can favor intermolecular propagation over intramolecular back-biting.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions and improve the livingness of the polymerization.

Q2: Are there common byproducts from the decomposition of Grubbs catalysts that I should be aware of?

A2: Yes, the decomposition of ruthenium-based metathesis catalysts can generate various byproducts. For instance, the first-generation Grubbs catalyst can react with primary alcohols to form ruthenium carbonyl and hydride species.[10] These decomposition products are generally not incorporated into the polymer but can affect the catalytic activity and complicate purification.

Troubleshooting Workflow for ROMP of Cycloheptene

Start Low Molecular Weight / Broad Polydispersity in ROMP Check_Purity Check Monomer and Solvent Purity Start->Check_Purity High_Purity High Purity? Check_Purity->High_Purity Catalyst_Activity Evaluate Catalyst Activity Active_Catalyst Active Catalyst? Catalyst_Activity->Active_Catalyst Reaction_Conditions Optimize Reaction Conditions Optimized Successful Polymerization Reaction_Conditions->Optimized Adjust_Conditions Adjust Concentration / Temperature Reaction_Conditions->Adjust_Conditions High_Purity->Catalyst_Activity Yes Purify Purify Monomer and Solvent High_Purity->Purify No Active_Catalyst->Reaction_Conditions Yes New_Catalyst Use Fresh/Different Catalyst Active_Catalyst->New_Catalyst No Purify->Check_Purity New_Catalyst->Catalyst_Activity Adjust_Conditions->Reaction_Conditions

Caption: Troubleshooting workflow for ROMP of cycloheptene.

References

Technical Support Center: Improving Yield and Stereoselectivity in Cycloheptene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthetic functionalization of cycloheptene. This guide is designed to provide in-depth, practical solutions to common challenges encountered in achieving high yields and stereoselectivity. Drawing from established literature and field-proven insights, we will explore the causality behind experimental choices to empower you with robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in cycloheptene functionalization?

A1: The conformational flexibility of the seven-membered ring of cycloheptene presents a significant hurdle. Unlike more rigid five- or six-membered rings, the multiple low-energy conformations of cycloheptene can lead to non-selective reactions. Achieving high stereoselectivity often requires carefully chosen chiral catalysts, ligands, or reaction conditions that can effectively differentiate between the prochiral faces of the double bond or specific C-H bonds.

Q2: How does the choice of catalyst impact both yield and stereoselectivity?

A2: The catalyst is paramount. In asymmetric catalysis, the chiral ligand bound to a metal center creates a chiral environment that directs the substrate to react in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer. The catalyst's activity (turnover frequency) directly influences the reaction rate and, consequently, the overall yield within a practical timeframe. Catalyst stability is also crucial; decomposition can lead to the loss of stereocontrol and the formation of achiral byproducts, reducing both yield and enantiomeric excess.

Q3: Can solvent choice significantly affect the outcome of a stereoselective reaction involving cycloheptene?

A3: Absolutely. Solvents can influence reaction outcomes in several ways.[1][2] They can affect the solubility of reactants and catalysts, the stability of intermediates, and the conformational equilibrium of the cycloheptene ring itself. In some cases, the solvent can coordinate with the catalyst, altering its steric and electronic properties and thereby impacting stereoselectivity. For instance, polar aprotic solvents might be preferred for certain reactions, while nonpolar solvents may be optimal for others to minimize unwanted side reactions.

Q4: My reaction shows high conversion by TLC/NMR but the isolated yield is low. What are the likely causes?

A4: This common issue often points to problems during the workup and purification stages.[3][4] Potential causes include:

  • Product Volatility: The functionalized cycloheptene derivative may be volatile and lost during solvent removal under reduced pressure.

  • Decomposition on Silica Gel: Some products can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

  • Emulsion Formation: Difficulties in separating aqueous and organic layers during extraction can lead to significant product loss.

  • Incomplete Extraction: The product may have some solubility in the aqueous phase, requiring more extensive extraction.

Troubleshooting Guides

Guide 1: Asymmetric Epoxidation of Cycloheptene

Asymmetric epoxidation is a fundamental transformation, providing chiral epoxides that are versatile synthetic intermediates.[5][6]

Problem: Low Enantioselectivity in a Sharpless Asymmetric Epoxidation of a Cycloheptenyl Allylic Alcohol.

  • Potential Cause 1: Catalyst Inefficiency or Mismatch.

    • Explanation: The Sharpless epoxidation relies on a chiral titanium-tartrate complex.[7] The choice of tartrate ester (e.g., (+)-DET or (-)-DET) dictates the facial selectivity of the epoxidation.[7] An incorrect choice for the desired enantiomer will result in the formation of the opposite enantiomer. Furthermore, the catalyst may not be optimally suited for the specific cycloheptene substrate.

    • Troubleshooting Protocol:

      • Verify Tartrate Ester: Double-check that the correct tartrate ester enantiomer is being used for the desired epoxide stereochemistry.

      • Screen Ligands: If enantiomeric excess (ee) is still low, consider screening different tartrate esters, such as diisopropyl tartrate (DIPT) instead of diethyl tartrate (DET), as the steric bulk of the ligand can influence stereoselectivity.

      • Consider Alternative Methods: For unfunctionalized cycloheptene, methods like the Jacobsen-Katsuki or Shi epoxidation may be more suitable.[6]

  • Potential Cause 2: Non-Optimal Reaction Temperature.

    • Explanation: Asymmetric epoxidations are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity by reducing the energy difference between the diastereomeric transition states.[4]

    • Troubleshooting Protocol:

      • Lower the Temperature: Perform the reaction at a lower temperature, for example, -20 °C or even -40 °C, and monitor the reaction progress carefully.

      • Controlled Addition: Add the oxidant (e.g., TBHP) slowly to the reaction mixture to maintain a consistent low temperature.[7]

  • Potential Cause 3: Presence of Water.

    • Explanation: Water can hydrolyze the titanium isopropoxide catalyst, leading to the formation of achiral titanium species that can catalyze a non-selective epoxidation, thus lowering the overall enantioselectivity.

    • Troubleshooting Protocol:

      • Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents.

      • Incorporate Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.[7]

Guide 2: Asymmetric Dihydroxylation of Cycloheptene

The syn-dihydroxylation of alkenes is a powerful method for creating vicinal diols with controlled stereochemistry.[8][9]

Problem: Poor Diastereoselectivity or Yield in Osmium-Catalyzed Dihydroxylation.

  • Potential Cause 1: Sub-Optimal Ligand or Reagent Stoichiometry.

    • Explanation: In the Sharpless Asymmetric Dihydroxylation (AD), the chiral ligand (e.g., from AD-mix-α or AD-mix-β) is crucial for inducing stereoselectivity. The stoichiometry of the oxidant and other reagents is also critical for achieving high yield and turnover.

    • Troubleshooting Protocol:

      • Verify AD-mix Choice: Ensure you are using the correct AD-mix for the desired diol enantiomer.

      • Optimize Reagent Amounts: While pre-packaged AD-mixes are convenient, for challenging substrates like cycloheptene derivatives, it may be necessary to adjust the ratio of osmium tetroxide, ligand, and co-oxidant (e.g., NMO or K₃[Fe(CN)₆]).[10]

  • Potential Cause 2: Inefficient Hydrolysis of the Osmate Ester.

    • Explanation: The reaction proceeds through a cyclic osmate ester intermediate, which must be hydrolyzed to release the diol product.[9][10] Incomplete hydrolysis will result in a low isolated yield.

    • Troubleshooting Protocol:

      • Ensure Adequate Quenching: After the reaction is complete, quench with a reducing agent like sodium sulfite or sodium bisulfite and stir for a sufficient amount of time (e.g., 1 hour) to ensure complete hydrolysis.

      • Consider a Two-Step Protocol: For sensitive substrates, a two-step procedure (1. OsO₄, pyridine; 2. NaHSO₃/H₂O) can sometimes provide better yields.[9]

  • Potential Cause 3: Over-oxidation of the Product.

    • Explanation: If a strong oxidant like potassium permanganate is used under harsh conditions (e.g., acidic or neutral pH, high temperature), it can cleave the newly formed diol, leading to dicarboxylic acids and a significantly reduced yield of the desired product.[10]

    • Troubleshooting Protocol:

      • Use Mild Conditions with KMnO₄: If using potassium permanganate, ensure the reaction is performed under basic conditions (pH > 8) and at low temperatures (e.g., 0 °C).[8]

      • Switch to OsO₄: Osmium tetroxide is a milder and more selective reagent for dihydroxylation and is less prone to over-oxidation.[10]

Guide 3: Stereoselective C-H Functionalization of Cycloheptene

Directing C-H functionalization offers an atom-economical approach to introduce complexity. However, controlling stereoselectivity is a significant challenge.

Problem: Low Yield and/or Poor Stereoselectivity in a Palladium-Catalyzed C(sp³)-H Activation Reaction.

  • Potential Cause 1: Ineffective Directing Group.

    • Explanation: Many C-H activation reactions rely on a directing group to position the metal catalyst near the target C-H bond. If the directing group's coordination to the metal is weak or if it allows for multiple binding modes, poor reactivity and selectivity can result.

    • Troubleshooting Protocol:

      • Evaluate Directing Group: Consider if a different directing group with stronger coordinating ability or greater steric bulk could improve the outcome. For instance, some reactions are facilitated by specific amide directing groups.[11]

      • Modify Substrate: If possible, modify the substrate to incorporate a more effective directing group.

  • Potential Cause 2: Inappropriate Chiral Ligand.

    • Explanation: The chiral ligand is responsible for creating the asymmetric environment around the metal center. A mismatch between the ligand, substrate, and reaction conditions will lead to poor stereocontrol.

    • Troubleshooting Protocol:

      • Ligand Screening: A systematic screening of different classes of chiral ligands (e.g., phosphoramidites, BOX, Salen-type) is often necessary to identify the optimal one for a specific transformation.[12][13]

      • Modify Ligand Structure: Subtle changes to the ligand's steric or electronic properties can have a profound impact on stereoselectivity. For example, altering the substituents on the ligand backbone can fine-tune the chiral pocket.[14]

  • Potential Cause 3: Unfavorable Reaction Kinetics or Thermodynamics.

    • Explanation: C-H activation often involves a high activation barrier. If the reaction temperature is too low, the reaction may be too slow to be practical. Conversely, if the temperature is too high, it can lead to catalyst decomposition or reduced stereoselectivity.

    • Troubleshooting Protocol:

      • Optimize Temperature: Systematically vary the reaction temperature to find a balance between reaction rate and selectivity.

      • Use Additives: Certain additives, such as silver salts in gold-catalyzed reactions or specific bases in palladium catalysis, can facilitate key steps in the catalytic cycle and improve both yield and selectivity.[12][15]

Data Summaries and Experimental Protocols

Table 1: Comparison of Conditions for Asymmetric Epoxidation
MethodCatalyst SystemOxidantTemp. (°C)Typical ee (%)Reference
Sharpless EpoxidationTi(OiPr)₄ / (+)-DIPTTBHP-20>90[7]
Jacobsen EpoxidationChiral (Mn)-salen complexm-CPBA or NaOCl0 - 2585 - 95[6]
Shi EpoxidationChiral ketoneOxone0>90[5]
Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add powdered 4Å molecular sieves.

  • Catalyst Formation: Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C. Add D-(-)-diisopropyl tartrate (DIPT) (1.2 eq. relative to Ti) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq.). Stir the mixture for 30 minutes at -20 °C.

  • Substrate Addition: Add the cycloheptenyl allylic alcohol (1.0 eq.) to the reaction mixture.

  • Oxidant Addition: Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5-2.0 eq.) dropwise, ensuring the internal temperature remains below -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a pre-cooled aqueous solution of 10% tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp lower_temp Action: Lower Temperature (e.g., -20°C to -78°C) check_temp->lower_temp No check_ligand Is the Chiral Ligand Optimal? check_temp->check_ligand Yes lower_temp->check_ligand screen_ligands Action: Screen a Panel of Ligands (Vary Sterics/Electronics) check_ligand->screen_ligands No check_solvent Is Solvent Choice Appropriate? check_ligand->check_solvent Yes screen_ligands->check_solvent screen_solvents Action: Screen Solvents (Polar Aprotic vs. Nonpolar) check_solvent->screen_solvents No check_purity Are Reagents/Substrate Pure & Anhydrous? check_solvent->check_purity Yes screen_solvents->check_purity purify Action: Purify Reagents/Dry Solvents Use Molecular Sieves check_purity->purify No end_node Stereoselectivity Improved check_purity->end_node Yes purify->end_node G cluster_cycle Catalytic Cycle cat_active [L*]OsO₄ (Active Catalyst) cycloadd [3+2] Cycloaddition (Alkene Coordination) cat_active->cycloadd + Cycloheptene osmate Osmate(VI) Ester Intermediate cycloadd->osmate hydrolysis Hydrolysis (H₂O) osmate->hydrolysis reox Re-oxidation (Co-oxidant) osmate->reox + Reduced Catalyst product cis-Diol Product hydrolysis->product product_out Product Release hydrolysis->product_out reox->cat_active

References

stability of cyclohept-4-enecarboxylic acid under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclohept-4-enecarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers a comprehensive overview of the stability of this compound under various reaction conditions, potential degradation pathways, and recommended handling and analysis protocols.

Introduction

This compound (MW: 140.18 g/mol , CAS: 1614-73-9) is a versatile building block in organic synthesis, incorporating both a carboxylic acid functionality and a cycloalkene ring.[1][2] This unique combination of reactive sites presents both opportunities and challenges in its synthetic applications. Understanding its stability profile is critical to prevent unwanted side reactions, ensure the integrity of experimental results, and develop robust synthetic methodologies. This guide provides a structured approach to troubleshooting common issues encountered during the handling and reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, ideally at 2-8°C.[2] It should be kept in a tightly sealed container to prevent moisture absorption and potential hydrolysis. Avoid exposure to strong oxidizing agents, as these are known incompatibilities.

Q2: Is this compound sensitive to air or light?

A2: While there is no specific data indicating extreme sensitivity to air for this compound, the double bond within the cycloheptene ring makes it susceptible to oxidation over time, especially in the presence of light and heat, which can generate radical species. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber-colored vial to protect it from light.

Q3: What are the primary functional groups that dictate the reactivity and stability of this molecule?

A3: The two primary functional groups are the carboxylic acid (-COOH) and the carbon-carbon double bond (C=C) within the seven-membered ring. The carboxylic acid group is acidic and can undergo reactions typical of this functional class, such as deprotonation, esterification, and reduction.[3] The double bond is susceptible to electrophilic addition, oxidation, and reduction reactions. The interplay between these two groups determines the overall stability and reactivity profile of the molecule.

Troubleshooting Guide: Stability Under Various Reaction Conditions

This section provides a detailed breakdown of the stability of this compound under common experimental conditions, potential issues, and troubleshooting strategies.

Acidic Conditions

Potential Issues:

  • Isomerization: Prolonged exposure to strong acids, particularly at elevated temperatures, can potentially lead to isomerization of the double bond within the cycloheptene ring.

  • Esterification: In the presence of an alcohol under acidic conditions, Fischer esterification can occur, converting the carboxylic acid to its corresponding ester.[3]

  • Decomposition: While generally stable in dilute aqueous acid at room temperature, harsh acidic conditions (e.g., concentrated sulfuric acid, high temperatures) may lead to charring or other decomposition pathways.

Troubleshooting & Mitigation:

  • Control Temperature: When conducting reactions in acidic media, maintain the lowest effective temperature to minimize side reactions.

  • Use of Mild Acids: Whenever possible, opt for milder acidic catalysts (e.g., p-toluenesulfonic acid) over strong mineral acids.

  • Monitor Reaction Progress: Use analytical techniques like TLC, LC-MS, or GC-MS to monitor the reaction for the appearance of unexpected byproducts.[4][5][6]

  • Anhydrous Conditions: If esterification is a concern and the reaction does not require water, use anhydrous solvents and reagents.

Basic Conditions

Potential Issues:

  • Salt Formation: Carboxylic acids readily react with bases to form carboxylate salts.[7] This is often a desired outcome for solubilization in aqueous media but can be an issue if the free acid is required for a subsequent step.

  • Double Bond Isomerization: Strong bases, especially at elevated temperatures, can promote isomerization of the double bond to a thermodynamically more stable position, if one exists.

  • Decarboxylation: While generally requiring high temperatures, certain structural features or the presence of specific catalysts can facilitate the loss of CO2 from the carboxylate.

Troubleshooting & Mitigation:

  • Stoichiometric Use of Base: If deprotonation is necessary, use a stoichiometric amount of a suitable base (e.g., NaHCO₃, Na₂CO₃, or an organic amine).

  • Temperature Control: Avoid excessive heating in basic solutions to minimize the risk of isomerization and decarboxylation.

  • Careful Acidification: To regenerate the free carboxylic acid from its salt, perform a careful acidification with a non-oxidizing acid (e.g., dilute HCl or H₂SO₄) at low temperatures.

Thermal Conditions

Potential Issues:

  • Decarboxylation: Although typically requiring high temperatures for simple carboxylic acids, the presence of the double bond could potentially lower the activation energy for decarboxylation under certain conditions.

  • Polymerization/Decomposition: At elevated temperatures, the alkene functionality may be prone to radical-initiated polymerization or other decomposition pathways.

Troubleshooting & Mitigation:

  • Determine Thermal Stability: If high-temperature reactions are planned, it is advisable to perform a thermal stability study using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

  • Inert Atmosphere: Conducting high-temperature reactions under an inert atmosphere can help prevent oxidative decomposition.

Oxidative Conditions

Potential Issues:

  • Oxidative Cleavage: Strong oxidizing agents such as ozone (O₃) or hot, acidic potassium permanganate (KMnO₄) will cleave the double bond, leading to the formation of a dicarboxylic acid.[8][9][10][11]

  • Epoxidation: Milder oxidizing agents like peroxy acids (e.g., m-CPBA) can epoxidize the double bond.

  • Allylic Oxidation: Some oxidizing agents can selectively oxidize the positions adjacent to the double bond (allylic positions).

Troubleshooting & Mitigation:

  • Choice of Oxidant: Select an oxidizing agent that is compatible with the desired transformation. If the carboxylic acid needs to be preserved while reacting at another site, avoid strong, non-selective oxidants.

  • Control of Stoichiometry and Temperature: Carefully control the amount of oxidizing agent and the reaction temperature to improve selectivity and prevent over-oxidation.

  • Protective Groups: If the double bond must be preserved during an oxidation reaction elsewhere in the molecule, consider protecting it temporarily, although this adds extra synthetic steps.

Reductive Conditions

Potential Issues:

  • Reduction of Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol.[12][13][14][15] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[13]

  • Reduction of Alkene: Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) will reduce the double bond to a single bond, yielding cycloheptanecarboxylic acid.[16][17]

  • Compatibility with Reagents: LiAlH₄ reacts violently with water and protic solvents. All reductions with this reagent must be carried out under strictly anhydrous conditions.[13]

Troubleshooting & Mitigation:

  • Selective Reduction: To selectively reduce the carboxylic acid without affecting the double bond, strong hydride-donating reagents like LiAlH₄ are typically used. To selectively reduce the double bond, catalytic hydrogenation is the method of choice.

  • Chemoselectivity: If other reducible functional groups are present, careful consideration of the reducing agent and reaction conditions is necessary to achieve the desired chemoselectivity. For instance, borane (BH₃) can sometimes offer different selectivity compared to LiAlH₄.[3]

Summary of Stability and Potential Transformations

Condition Reagent/Stressor Potential Outcome on Carboxylic Acid Potential Outcome on Alkene Mitigation Strategies
Acidic Strong Acids (e.g., H₂SO₄), HeatPotential decompositionIsomerization, HydrationUse mild acids, control temperature.
Basic Strong Bases (e.g., NaOH), HeatSalt formation, DecarboxylationIsomerizationUse stoichiometric base, control temperature.
Thermal High TemperatureDecarboxylationPolymerization, IsomerizationDetermine thermal limits (DSC/TGA), use inert atmosphere.
Oxidative KMnO₄ (hot, acidic), O₃StableOxidative cleavage to dicarboxylic acidControl conditions, choose milder reagents for other transformations.
m-CPBAStableEpoxidationStoichiometric control.
Reductive LiAlH₄Reduction to primary alcoholGenerally stableUse under anhydrous conditions.
H₂/Pd, PtStableReduction to alkaneChoose appropriate catalyst and conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Procedure

This protocol provides a framework for assessing the stability of this compound under various stress conditions.[18][19][20]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Keep a parallel sample with 1M HCl and the solvent for blank purposes. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Prepare a corresponding blank. Incubate under the same conditions as the acidic hydrolysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Protect from light and incubate at room temperature.

  • Thermal Degradation: Store the solid sample and the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution stored under normal conditions), by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the parent compound and detect any degradation products.[5][21]

Protocol 2: Reduction of the Carboxylic Acid with LiAlH₄

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol while preserving the double bond.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.1 eq.) in anhydrous diethyl ether or THF.

  • Addition of Carboxylic Acid: Dissolve this compound (1 eq.) in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Work-up: Filter the resulting aluminum salts and wash them thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the product by flash column chromatography if necessary.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the potential transformations of this compound under different reaction conditions.

Potential Transformations of this compound A This compound B Cyclohept-4-enylmethanol A->B LiAlH₄ C Cycloheptanecarboxylic Acid A->C H₂ / Pd/C D Heptane-1,7-dioic acid (Pimelic acid) A->D 1. O₃ 2. H₂O₂ E Cyclohept-4-enecarboxylate Salt A->E Base (e.g., NaOH)

Caption: Key transformations of this compound.

Troubleshooting Logic for Unexpected Results cluster_conditions Potential Causes start Unexpected Reaction Outcome check_sm Verify Starting Material Purity start->check_sm check_cond Review Reaction Conditions (Temp, Atmosphere, Solvents) start->check_cond analyze_side Characterize Byproducts (LC-MS, NMR) start->analyze_side oxidation Oxidative Degradation? check_cond->oxidation Air/Peroxides Present? isomerization Isomerization? check_cond->isomerization High Temp / Strong Acid/Base? hydrolysis Hydrolysis of Derivatives? analyze_side->hydrolysis Aqueous Workup Issues?

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting Unexpected Rearrangements of the Cycloheptene Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and understand unexpected molecular rearrangements involving the cycloheptene scaffold. Cycloheptene and its derivatives are versatile building blocks, but their inherent flexibility and strain can lead to complex and often unanticipated reaction pathways. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these challenges.

Section 1: Foundational FAQs

Q1: Why is the cycloheptene ring prone to rearrangements?

A1: The cycloheptene ring's susceptibility to rearrangement stems from a combination of ring strain and conformational flexibility. As a medium-sized ring (typically defined as 8-11 membered rings, though 7-membered rings share some characteristics), it suffers from both angle strain (deviation from ideal sp³ and sp² bond angles) and transannular strain (non-bonding steric interactions across the ring).[1][2] When a reactive intermediate, such as a carbocation, is formed on the ring, there is a significant thermodynamic driving force for rearrangement to a more stable structure. These rearrangements can relieve strain by contracting to a more stable cyclohexyl or cyclopentyl system, or by undergoing hydride or alkyl shifts to form a more substituted, stable carbocation.[3][4] The flexible "twist" and "boat" conformations of the cycloheptane skeleton also mean that atoms on opposite sides of the ring can come into close proximity, facilitating transannular reactions like hydride shifts that are less common in smaller or larger rings.[5][6]

Q2: What are the most common types of unexpected rearrangements I might encounter?

A2: During your experiments, you are most likely to encounter one of three major classes of rearrangements:

  • Ring Contraction: This is arguably the most common issue, where a cycloheptyl intermediate rearranges to a thermodynamically more stable cyclohexyl or cyclopentyl derivative.[3][7] This is often driven by the formation of a more stable carbocation (e.g., a tertiary carbocation on a six-membered ring is preferable to a secondary one on a seven-membered ring).[3][4]

  • Transannular Reactions: These are reactions that occur between non-adjacent atoms across the ring.[5][8] The most common is a transannular hydride shift (e.g., a 1,4- or 1,5-hydride shift), where a hydrogen atom is transferred from one side of the ring to a reactive center (like a carbocation) on the other side.[1][5]

  • Isomerization: This includes both geometric and positional isomerization. Cis-trans isomerization of the double bond can be induced, often photochemically, to form a highly strained but reactive trans-cycloheptene intermediate.[9][10][11][12] Positional isomerization, where the double bond migrates to a different position in the ring, is typically catalyzed by acid or base.

Section 2: Troubleshooting Guide for Specific Rearrangements

This section addresses specific problems you may observe in your reaction mixture and provides actionable solutions.

Issue 1: Ring Contraction

Q3: I'm attempting a reaction that generates a carbocation on the cycloheptene ring (e.g., an SN1 reaction or electrophilic addition), and my primary product is a cyclohexane or cyclopentane derivative. How do I prevent this?

A3: This is a classic problem of carbocation stability. A secondary cycloheptyl carbocation will readily undergo a 1,2-alkyl shift to form a more stable tertiary carbocation on a contracted, six-membered ring.[3][13][14]

Causality & Explanation: The driving force is the relief of ring strain and the formation of a more stable carbocation. The transition state for this rearrangement is often lower in energy than the transition state for the desired reaction with the external nucleophile.

Troubleshooting Strategies:

  • Avoid Cationic Intermediates: The most effective strategy is to change your reaction conditions to avoid generating a "free" carbocation altogether.

    • Switch to an SN2 Mechanism: If you are performing a substitution, use conditions that favor an SN2 pathway. This involves using a strong, non-hindered nucleophile, a polar aprotic solvent (e.g., acetone, DMF), and a good leaving group. This mechanism avoids the carbocation intermediate, thus preventing rearrangement.

    • Use Non-polar Solvents: In reactions that must proceed via a carbocation, using less polar solvents can sometimes suppress rearrangement. The rationale is that a more polar solvent stabilizes the carbocation, giving it a longer lifetime to rearrange. In a non-polar solvent, the initially formed ion pair may collapse to the product more rapidly.

  • Lower the Reaction Temperature: Rearrangements, like most reactions, have an activation energy barrier.[15] Lowering the temperature will decrease the available thermal energy, potentially slowing the rate of rearrangement more than it slows the rate of the desired product formation.[16] Run the reaction at 0 °C, -40 °C, or even -78 °C to see if the product ratio improves.

  • Use a "Cation-Trapping" Nucleophile: Use a very high concentration of a potent nucleophile. The goal is to trap the initial carbocation before it has time to rearrange. This is a kinetic approach—favoring the faster, desired reaction over the slightly slower rearrangement.

Below is a troubleshooting workflow to guide your decision-making process when ring contraction is observed.

G A Unexpected Ring Contraction Product Detected (e.g., by GC-MS, NMR) B Is a carbocation intermediate plausible under my conditions? A->B C YES: High Probability of Cationic Rearrangement B->C Acidic conditions, protic solvent, weak nucleophile D NO: Consider alternative mechanisms (e.g., radical, pericyclic) B->D Radical initiator, photochemical conditions E Strategy 1: Avoid Carbocation - Switch to SN2 conditions - Use non-protic acid catalyst C->E F Strategy 2: Control Kinetics - Lower reaction temperature (-78°C) - Increase nucleophile concentration C->F G Strategy 3: Modify Substrate - Add directing group to stabilize desired intermediate C->G H Monitor trial reactions by GC-MS to assess product ratio E->H F->H G->H I Optimized Protocol H->I

Caption: Workflow for troubleshooting ring contraction.

Issue 2: Transannular Reactions

Q4: My reaction on a substituted cycloheptene yields a product where a hydride appears to have "jumped" from one side of the ring to the other. How is this possible and how can I stop it?

A4: You are likely observing a transannular hydride shift.[5] Due to the flexible conformation of the cycloheptene ring, a C-H bond on one carbon (e.g., C4 or C5) can come into close spatial proximity with a carbocation at another carbon (e.g., C1). This allows for an intramolecular transfer of a hydride ion (H⁻), which is often energetically favorable if it leads to a more stable carbocation.

Causality & Explanation: The unique 3D structure of medium-sized rings allows for what are essentially intramolecular SN2-type attacks where the C-H bond acts as the nucleophile on the carbocation center. This process is often facile and can compete effectively with intermolecular reactions.

Troubleshooting Strategies:

  • Conformational Locking: The most sophisticated approach is to modify the substrate to disfavor the conformation required for the transannular shift.

    • Introduce Bulky Groups: Adding a bulky substituent can create a strong conformational bias, potentially increasing the distance between the reacting centers and raising the energy barrier for the hydride shift.

    • Introduce Rigidity: Fusing another ring to the cycloheptene core (e.g., creating a bicyclic system) can lock the conformation and prevent the necessary atoms from approaching each other.

  • Solvent Effects: The choice of solvent can influence the ring's preferred conformation. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane) to see if the conformational equilibrium can be shifted away from the reactive conformer.

  • Lewis Acid Choice: If the reaction is Lewis acid-catalyzed, the size and coordinating ability of the Lewis acid can influence the substrate's conformation. A bulky Lewis acid like diisobutylaluminium hydride (DIBAL-H) or a strongly coordinating one might alter the conformational landscape differently than a small one like BF₃·OEt₂.

The following table summarizes conditions that may favor or suppress transannular shifts.

ParameterConditions Favoring Transannular ShiftConditions Suppressing Transannular ShiftRationale
Temperature Higher TemperaturesLower Temperatures (-78 °C)Provides energy to overcome the activation barrier for the shift.
Solvent Non-coordinating, non-polarPolar, coordinatingPolar solvents may better stabilize the initial carbocation, favoring intermolecular attack.
Substrate Conformationally flexibleRigid, sterically hinderedPrevents close approach of C-H bond and cationic center.
Catalyst Small, non-coordinating Lewis acidsBulky or chelating Lewis acidsSteric hindrance from the catalyst can block the transannular pathway.
Issue 3: Isomerization

Q5: My starting cis-cycloheptene is converting to the trans-isomer, which is then undergoing an unexpected Diels-Alder reaction with my diene. How can I control this?

A5: You are likely dealing with a photochemical isomerization.[9][17] cis-Cycloheptene can be excited to a singlet or triplet state, which can then relax to either the cis or the highly strained trans ground state.[9][18] The trans-isomer, though unstable, is an exceptionally reactive dienophile due to its ring strain and will rapidly undergo cycloaddition reactions.[9][19]

Causality & Explanation: The energy of light (especially UV) is sufficient to overcome the rotational barrier of the double bond in the excited state. The resulting trans-isomer is thermodynamically unstable and isomerizes back to the cis-form thermally, but it is kinetically trapped at low temperatures and is highly reactive.[10][12]

Troubleshooting Strategies:

  • Exclude Light: The simplest solution is to protect your reaction from light. Wrap your flask in aluminum foil and work in a dimly lit area. This is critical for any reaction involving cycloheptenes if this side reaction is a concern.

  • Avoid Photosensitizers: Many common reagents can act as photosensitizers (e.g., acetone, benzophenone, methyl benzoate).[10][12] If your reaction mixture contains such a compound, it can absorb light and transfer the energy to your cycloheptene, facilitating the isomerization. Purify your reagents and solvents to remove any potential sensitizing impurities.

  • Temperature Control: Since the trans-isomer is only kinetically stable at very low temperatures, running the reaction at room temperature or slightly elevated temperatures will cause it to rapidly revert to the cis-isomer, potentially preventing it from reacting with other components.[10] However, this must be balanced against the desired reaction's temperature requirements.

Section 3: Key Experimental Protocols

Protocol 1: GC-MS Analysis for Identifying Rearrangement Products

This protocol is essential for confirming the presence and identity of unexpected isomers or ring-contracted products.

Objective: To separate and identify components of a reaction mixture to diagnose rearrangement.

Methodology:

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of your reaction mixture in 1 mL of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a small amount of saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Dilute the sample to an appropriate concentration (~1 mg/mL) for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is usually sufficient. For separating chiral isomers, a specialized chiral column (e.g., Rt-βDEXse) would be necessary.[20]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 400 m/z.

  • Data Analysis:

    • Identify Peaks: Compare the retention times of the peaks in your chromatogram. The desired product and rearranged byproducts will have different retention times.

    • Analyze Mass Spectra: Examine the mass spectrum of each peak. Ring-contracted products will have the same molecular weight (M⁺) as the desired product but will exhibit a different fragmentation pattern. Compare the obtained spectra with a database (e.g., NIST) for identification.

G cluster_0 Sample Prep cluster_1 GC-MS Analysis cluster_2 Data Interpretation Quench Quench Wash Wash Quench->Wash Dry Dry Wash->Dry Dilute Dilute Dry->Dilute Inject Inject Dilute->Inject Separate Separate Inject->Separate GC Column Detect Detect Separate->Detect MS Detector Retention_Time Compare Retention Times Detect->Retention_Time Mass_Spectra Analyze Fragmentation Detect->Mass_Spectra Product_Ratio Product_Ratio Retention_Time->Product_Ratio Database Compare to Database Mass_Spectra->Database Identification Identification Database->Identification

Caption: Workflow for GC-MS analysis of reaction products.

References

Technical Support Center: Scale-Up of Cyclohept-4-enecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the synthesis of cyclohept-4-enecarboxylic acid.

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound (CAS: 1614-73-9).[1][2] As researchers and process chemists, we understand that a reaction that performs beautifully at the bench scale can present significant, often unforeseen, challenges during scale-up.[3] This guide is designed to provide practical, experience-driven advice to navigate the complexities of transitioning from gram-scale synthesis to pilot or manufacturing scale. We will focus on the Ring-Closing Metathesis (RCM) approach, a powerful and modern method for constructing the seven-membered ring of the target molecule.[4][5] Our goal is to explain not just what to do, but why you're doing it, ensuring a robust, safe, and reproducible process.

Section 1: Synthesis Pathway Overview: Ring-Closing Metathesis (RCM)

The formation of a seven-membered ring via RCM is an efficient strategy, typically starting from a diene precursor, such as nona-1,8-diene-5-carboxylic acid or its ester. The reaction is catalyzed by a ruthenium complex, which facilitates the intramolecular metathesis of the two terminal alkenes to form the desired cycloheptene ring and volatile ethylene gas.[6] The driving force for this reaction is often the entropically favorable release of ethylene.[6]

Reaction Mechanism: The RCM Catalytic Cycle

The generally accepted Chauvin mechanism for olefin metathesis provides the foundation for understanding the RCM reaction. The process involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to release ethylene and regenerate the catalyst with the substrate chain, ultimately leading to the cyclized product.

RCM_Mechanism cluster_cycle Catalytic Cycle A [Ru]=CH2 (Catalyst) B [2+2] Cycloaddition A->B Diene Substrate C Ruthenacyclobutane Intermediate B->C D [2+2] Retro-Cycloaddition (Ethylene Release) C->D E Substrate-bound [Ru] Carbene D->E - C2H4 F Intramolecular Coordination E->F G Second Ruthenacyclobutane Intermediate F->G H Ring-Closing & Catalyst Regeneration G->H H->A + Cycloheptene Product

Caption: The catalytic cycle for Ring-Closing Metathesis (RCM).

Section 2: Troubleshooting Guide for RCM Scale-Up

This section addresses common issues encountered during the scale-up of the this compound synthesis via RCM.

Question: My reaction yield is significantly lower at pilot scale compared to the lab. What are the likely causes?

Answer: A drop in yield upon scale-up is a frequent challenge and can stem from several factors:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more difficult.[7] This can lead to localized "hot spots" or areas of high concentration, which may promote side reactions or catalyst decomposition. At the lab scale, a simple magnetic stir bar is effective, but at a larger scale, the type of impeller (e.g., anchor vs. pitched-blade turbine), stirring speed (RPM), and reactor geometry are critical.

  • Poor Heat Transfer: RCM reactions can be exothermic. A large reactor has a smaller surface-area-to-volume ratio, making heat dissipation less efficient.[7] If the internal temperature rises uncontrollably, it can lead to catalyst decomposition and the formation of thermal degradation byproducts. Ensure your reactor's heating/cooling jacket is appropriately sized and responsive.

  • Impurity Amplification: Trace impurities in starting materials or solvents that were negligible at the gram scale can become significant inhibitors or sources of side reactions at the kilogram scale.[7] For instance, trace amounts of water, peroxides, or sulfur compounds can poison the ruthenium catalyst. It is crucial to re-validate the purity of all reagents at the intended scale.

  • Ethylene Accumulation: The reaction generates ethylene gas. In a large, sealed reactor, ethylene can build up, potentially slowing the reaction by shifting the equilibrium. While often considered an irreversible reaction due to the release of a gas, significant back-pressure can hinder the forward rate. Ensure adequate venting or perform the reaction under a gentle flow of an inert gas like nitrogen or argon to effectively remove ethylene.

Question: I'm observing the formation of oligomers and high molecular weight byproducts. How can I favor the desired intramolecular cyclization?

Answer: This is a classic case of intermolecular reaction competing with the desired intramolecular RCM. To favor the formation of the 7-membered ring, you need to promote the scenario where the two ends of the same molecule find each other before one molecule finds another.

  • The High Dilution Principle: The most effective strategy is to maintain a very low concentration of the diene substrate throughout the reaction. At scale, this is not achieved by simply using a massive solvent volume, which is economically and environmentally impractical.[8] Instead, employ a slow addition (feed) strategy . Add the substrate solution via a syringe pump or a controlled-addition funnel over several hours to a heated solution of the catalyst in the solvent. This keeps the instantaneous concentration of the diene low, statistically favoring the intramolecular cyclization.

Question: My final product contains isomers of this compound with the double bond in different positions. What is causing this and how can it be prevented?

Answer: Double bond isomerization is a known side reaction in olefin metathesis.[9] It is often caused by the formation of ruthenium-hydride species, which can arise from the decomposition of the primary metathesis catalyst. These hydride species can catalyze the migration of the double bond along the carbon chain.

  • Prevention Strategies:

    • Use Isomerization Suppressants: Additives such as 1,4-benzoquinone or acetic acid can be introduced to the reaction mixture to quench the ruthenium-hydride species as they form.[9]

    • Minimize Reaction Time and Temperature: Do not run the reaction longer or at a higher temperature than necessary. Once the starting material is consumed (as monitored by an in-process control like GC or TLC), proceed with the workup promptly.

    • Catalyst Choice: Some second-generation catalysts, like the Hoveyda-Grubbs catalysts, may exhibit greater stability and a lower propensity for isomerization under certain conditions.[10]

Question: Removing the residual ruthenium from my final product is proving difficult and costly. What are the best practices for this at scale?

Answer: Achieving low ppm levels of residual metals is critical, especially in pharmaceutical applications. Simple silica gel chromatography, while effective in the lab, can be inefficient and expensive at scale.

  • Catalyst Scavenging: After the reaction is complete, add a scavenger designed to bind ruthenium. Common and effective options include:

    • Thiourea-based scavengers: These strongly coordinate with ruthenium.

    • Functionalized silica gels: These are commercially available and can be stirred with the reaction mixture and then filtered off.

    • Activated Carbon: A cost-effective option, though it may require larger quantities and can sometimes adsorb the product, impacting yield.

  • Solvent Extraction: A properly designed aqueous wash can help. Sometimes, adding a chelating agent like EDTA to the aqueous phase can facilitate the removal of metal salts.

  • Recrystallization/Distillation: If your product is crystalline, recrystallization is an excellent final purification step to remove trapped metal impurities. If the product is a liquid, distillation under reduced pressure may be a viable option.

Section 3: Experimental Protocols & Scale-Up Comparison

Here we provide a comparative overview of a lab-scale synthesis and a proposed pilot-scale process. The starting material is assumed to be the methyl ester of nona-1,8-diene-5-carboxylic acid, followed by hydrolysis.

Step-by-Step Methodologies

Protocol 1: Lab-Scale Synthesis (10 g)

  • Reactor Setup: In a 1 L, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add Grubbs' 2nd Generation Catalyst (0.5 mol%) to degassed, anhydrous toluene (500 mL).

  • Reaction: Heat the solution to 80°C. Prepare a solution of methyl nona-1,8-diene-5-carboxylate (10 g) in toluene (100 mL). Add this solution dropwise via the dropping funnel over 4 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up & Purification: Cool the mixture to room temperature. Add a ruthenium scavenger (e.g., functionalized silica) and stir for 2-3 hours. Filter off the scavenger. Concentrate the solvent under reduced pressure. The crude ester is then hydrolyzed using NaOH in a methanol/water mixture. After acidification and extraction, the final product is purified by column chromatography or distillation.

Protocol 2: Proposed Pilot-Scale Synthesis (1 kg)

  • Reactor Setup: In a 100 L glass-lined reactor equipped with a jacketed heating/cooling system, a pitched-blade turbine agitator, a reflux condenser vented to a scrubber, and a controlled-addition pump, charge degassed, anhydrous toluene (50 L).

  • Catalyst Addition: Under a nitrogen blanket, charge Grubbs' 2nd Generation Catalyst (0.2-0.5 mol%). Heat the solvent to 80-85°C.

  • Substrate Feed: In a separate vessel, prepare a solution of methyl nona-1,8-diene-5-carboxylate (1 kg) in toluene (10 L). Using the addition pump, feed this solution into the reactor at a constant rate over 6-8 hours. Maintain the internal temperature at 80-85°C.

  • In-Process Control (IPC): Take samples hourly after the feed is complete. Analyze by GC to confirm >99% conversion of the starting material.

  • Work-up: Cool the reactor to 40°C. Add activated carbon (5% w/w) and stir for 4-6 hours. Filter the mixture through a filter press to remove the carbon.

  • Hydrolysis & Isolation: Transfer the toluene solution to a suitable reactor for hydrolysis with aqueous NaOH. After hydrolysis, perform an acid-base workup. The product can be isolated by extraction into a suitable solvent (e.g., ethyl acetate or dichloromethane) and purified by vacuum distillation or recrystallization.[11][12]

Data Summary: Scale-Up Parameter Comparison
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Substrate Amount 10 g1000 g100x Scale-Up
Solvent Volume 600 mL60 LMaintained high dilution (approx. 60:1 L/kg vs. 60:1 L/kg)
Catalyst Loading 0.5 mol%0.2 - 0.5 mol%Optimization at scale may allow for lower catalyst loading, reducing cost.
Addition Time 4 hours6 - 8 hoursSlower addition helps manage exotherm and maintain low instantaneous concentration.[3]
Temperature Control Heating MantleJacketed ReactorEssential for precise and safe thermal management in large volumes.[7]
Purification Column ChromatographyDistillation / RecrystallizationChromatography is generally not economical at this scale.
Ru Removal Scavenger SilicaActivated Carbon / FiltrationMore cost-effective and scalable method for bulk metal removal.

Scale-Up Workflow Diagram

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep1 Reactor Inerting (Nitrogen Purge) Prep2 Solvent Charge & Degassing Prep1->Prep2 Prep3 Charge Catalyst Prep2->Prep3 React1 Heat to 80-85°C Prep3->React1 React2 Slow Addition of Substrate (6-8h) React1->React2 React3 IPC Monitoring (GC) React2->React3 Work1 Cool to 40°C React3->Work1 Work2 Add Scavenger (Activated Carbon) Work1->Work2 Work3 Filter Work2->Work3 Work4 Solvent Swap & Hydrolysis Work3->Work4 Work5 Aqueous Work-up & Extraction Work4->Work5 Work6 Final Purification (Distillation) Work5->Work6

Caption: A typical workflow for the pilot-scale RCM synthesis.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Which Grubbs' catalyst is best for scaling up this reaction?

    • A: While Grubbs' 2nd Generation catalyst is a robust workhorse, Hoveyda-Grubbs catalysts often offer superior thermal stability and lower isomerization rates.[10] They can also be easier to remove due to the nature of the ligand. However, they are typically more expensive. A cost-benefit analysis and process optimization are recommended. For many industrial processes, the higher activity and stability of 2nd generation catalysts justify their use over the 1st generation.[6]

  • Q: What are the primary safety concerns for this process at scale?

    • A: Key safety considerations include:

      • Solvent Handling: Toluene is flammable and has associated health risks. Ensure the process is conducted in a well-ventilated area with appropriate grounding to prevent static discharge.

      • Ethylene Evolution: The reaction produces a flammable gas. The reactor must be properly vented to a safe location or a scrubber system to prevent pressure buildup.[13]

      • Thermal Hazard: As discussed, the reaction can be exothermic. A runaway reaction is a serious risk. A thorough process safety review (e.g., HAZOP) and reliable reactor controls are essential.[3][7]

      • Reagent Handling: Always follow standard procedures for handling chemicals, including wearing appropriate personal protective equipment (PPE).[11][14]

  • Q: How do I select the optimal solvent and concentration?

    • A: Toluene is a common choice due to its high boiling point and good solvating properties for both the substrate and catalyst. Dichloromethane is also used but is less ideal for large-scale operations due to its low boiling point and environmental concerns. The concentration is a critical balance. It must be low enough to favor intramolecular cyclization but high enough to be economically viable (a concept known as "pseudo-dilution" when using a slow-addition strategy). Typical concentrations range from 0.01 to 0.1 M.

  • Q: What are the best analytical methods for in-process control (IPC)?

    • A: Gas Chromatography (GC) is ideal for monitoring the disappearance of the relatively volatile starting ester and the appearance of the cyclized ester. For the final carboxylic acid product, High-Performance Liquid Chromatography (HPLC) is more suitable. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for identifying any isomeric impurities.[2]

Section 5: Troubleshooting Logic Diagram

Troubleshooting Start Problem Observed Decision1 IPC Shows Low Conversion Start->Decision1 Decision2 GPC/MS Shows High MW Species Start->Decision2 Decision3 NMR/GC Shows Multiple Peaks Start->Decision3 LowYield Low Yield / Stalled Rxn CheckCatalyst Check Catalyst Activity & Purity of Reagents LowYield->CheckCatalyst CheckMixing Evaluate Mixing & Heat Transfer LowYield->CheckMixing CheckEthylene Ensure Ethylene Removal LowYield->CheckEthylene Byproducts Oligomeric Byproducts CheckConc Concentration Too High? Byproducts->CheckConc Isomers Isomeric Impurities CheckTempTime Reaction Temp Too High or Time Too Long? Isomers->CheckTempTime AddSuppressant Add Isomerization Suppressant (e.g., BQ) Isomers->AddSuppressant SlowAddition Implement/Optimize Slow Addition Protocol CheckConc->SlowAddition Yes Decision1->LowYield Yes Decision2->Byproducts Yes Decision3->Isomers Yes

Caption: A decision tree for troubleshooting common RCM scale-up issues.

References

Technical Support Center: Alternative Synthetic Routes to Cyclohept-4-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclohept-4-enecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are exploring synthetic pathways beyond traditional methods. We will delve into the mechanistic reasoning behind various alternative routes, provide detailed experimental protocols, and offer troubleshooting guidance for common issues encountered in the laboratory. Our focus is on providing practical, field-proven insights to ensure the successful synthesis of this valuable cycloheptene derivative.

Overview of Synthetic Challenges

The synthesis of seven-membered rings, such as the cycloheptene core of our target molecule, presents unique challenges compared to the more common five- and six-membered rings. Favorable entropic and enthalpic factors are often absent, making ring-closure reactions more difficult. Consequently, specialized strategies are required to overcome these hurdles. This guide will explore three powerful alternatives to classical cycloaddition reactions: Ring-Closing Metathesis (RCM), the Divinylcyclopropane-Cycloheptadiene Rearrangement (a specific type of Cope Rearrangement), and a Cheletropic Extrusion approach.

Route 1: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust and versatile method for the formation of various ring sizes, including the challenging seven-membered rings.[1] The reaction utilizes a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to facilitate the intramolecular exchange of alkylidene groups between two terminal alkenes, resulting in the formation of a cyclic alkene and a volatile byproduct, typically ethylene.[1][2]

Frequently Asked Questions (FAQs) for RCM Route

Q1: What is the general strategy for synthesizing this compound using RCM?

The general strategy involves the synthesis of a diene precursor containing the carboxylic acid functionality (or a protected version). This diene is then subjected to RCM to form the seven-membered ring. A logical precursor would be a derivative of 1,8-nonadiene, where the carboxylic acid is at the 5-position.

Q2: Which Grubbs catalyst is best suited for this synthesis?

The choice of catalyst is crucial for a successful RCM reaction.

  • Grubbs I Catalyst: Generally less active but can be useful for simple, unfunctionalized dienes.

  • Grubbs II Catalyst: More active and has a broader substrate scope, tolerating a wider range of functional groups. This is often a good starting point for functionalized dienes.[3]

  • Hoveyda-Grubbs II Catalyst: Offers increased stability and is particularly useful for reactions requiring higher temperatures or longer reaction times. It can also lead to lower levels of ruthenium contamination in the final product.[3][4]

For a substrate containing a carboxylic acid, a second-generation catalyst like Grubbs II or Hoveyda-Grubbs II is recommended due to their higher activity and functional group tolerance.[5]

Q3: Does the carboxylic acid functional group interfere with the RCM catalyst?

Carboxylic acids can potentially coordinate to the ruthenium center and inhibit catalysis. To avoid this, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the RCM reaction. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Troubleshooting Guide for the RCM Route
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation by impurities (e.g., peroxides, residual amines).2. Insufficient catalyst loading.3. Poor solvent choice.4. Substrate inhibition (e.g., by the free carboxylic acid).1. Ensure all solvents and reagents are rigorously purified and degassed.[6] Use of degassed solvents is highly recommended.[2]2. Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).3. Dichloromethane (DCM) or toluene are common solvents. Ensure the substrate is fully dissolved.4. Protect the carboxylic acid as an ester.
Formation of Dimer/Polymer 1. Reaction concentration is too high, favoring intermolecular over intramolecular reactions.1. Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). Slow addition of the substrate to the catalyst solution can also be beneficial.
Isomerization of the Double Bond 1. Decomposition of the catalyst can form ruthenium hydride species that catalyze double bond migration.[2]2. Prolonged reaction times or high temperatures.1. Add an isomerization inhibitor such as 1,4-benzoquinone or phenol.[7]2. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Use the lowest effective temperature.
Difficulty in Removing Ruthenium Byproducts 1. Ruthenium byproducts can be difficult to remove by standard chromatography.1. After the reaction, stir the mixture with a ruthenium scavenger like activated carbon or a specialized silica gel-based scavenger. A simple workup with DMSO can also help precipitate some ruthenium species.
Experimental Protocol: RCM Approach (via Ester Precursor)

Step 1: Synthesis of Diethyl 2,2-diallylmalonate (This is an example of a suitable precursor. The specific synthesis of the 1,8-nonadiene-5-carboxylic acid derivative would follow standard organic synthesis procedures.)

Step 2: Ring-Closing Metathesis

  • Dissolve the diethyl 2,2-diallylmalonate (1 equivalent) in dry, degassed dichloromethane (to a concentration of 0.05 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add Grubbs II catalyst (2-5 mol%).

  • Reflux the mixture and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.

  • Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the diethyl cyclohept-4-ene-1,1-dicarboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the purified diethyl cyclohept-4-ene-1,1-dicarboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2.

  • Heat the acidified mixture to effect decarboxylation, yielding this compound.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualization of the RCM Pathway

RCM_Pathway Start 1,8-Nonadiene -5-carboxylic ester RCM Cyclohept-4-ene -1,1-dicarboxylic ester Start->RCM Grubbs II Catalyst, DCM, reflux Final This compound RCM->Final 1. NaOH, EtOH, H2O 2. H3O+, Δ

Caption: RCM synthesis of this compound.

Route 2: Divinylcyclopropane-Cycloheptadiene Rearrangement

This powerful reaction, a specific type of Cope rearrangement, utilizes the release of ring strain from a cyclopropane ring to drive the formation of a seven-membered cycloheptadiene.[8] The key precursor is a cis-1,2-divinylcyclopropane.[9] Subsequent selective reduction of one of the double bonds in the resulting cycloheptadiene and functional group manipulation can lead to the target molecule.

Frequently Asked questions (FAQs) for the Divinylcyclopropane Rearrangement Route

Q1: How is the required divinylcyclopropane precursor synthesized?

A common method is the cyclopropanation of a 1,4-diene with a suitable carbene or carbenoid. For example, the reaction of 1,4-hexadiene with a diazoacetate in the presence of a copper or rhodium catalyst would generate a vinylcyclopropane carboxylate. A subsequent vinyl group installation would be required.

Q2: Does the rearrangement require harsh conditions?

The rearrangement is thermally induced. While trans-divinylcyclopropanes require higher temperatures to first isomerize to the cis-isomer, the rearrangement of the cis-isomer often proceeds at moderate temperatures (<100 °C).[10] The release of the ~27 kcal/mol of strain energy from the cyclopropane ring provides a strong thermodynamic driving force.[8]

Q3: How can the resulting cycloheptadiene be converted to this compound?

The cycloheptadiene product will have two double bonds. A selective reduction of the less substituted double bond would be necessary. This can often be achieved through catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) or through diimide reduction. The carboxylic acid functionality would either be carried through the rearrangement (if stable to the conditions) or introduced later from a suitable precursor.

Troubleshooting Guide for the Divinylcyclopropane Rearrangement Route
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Divinylcyclopropane Precursor 1. Inefficient cyclopropanation.2. Side reactions of the carbene (e.g., C-H insertion).1. Optimize the cyclopropanation catalyst (e.g., screen different copper or rhodium catalysts).2. Use the diene as the solvent to favor the desired cycloaddition.
Rearrangement Fails to Occur 1. The divinylcyclopropane is in the trans configuration.2. Insufficient temperature.1. Heat the reaction at a higher temperature to facilitate isomerization to the cis-isomer.[8]2. Increase the reaction temperature, but monitor for decomposition.
Formation of Side Products 1. At higher temperatures, other rearrangements or decomposition pathways may become competitive.1. Optimize the reaction temperature and time to favor the desired rearrangement. The reaction is often carried out immediately after the formation of the divinylcyclopropane in the same pot.[8]
Difficulty with Selective Reduction 1. Over-reduction to cycloheptane carboxylic acid.2. Reduction of the desired double bond.1. Use a less active hydrogenation catalyst or a stoichiometric reducing agent like diimide (generated in situ from potassium azodicarboxylate and acetic acid).
Experimental Protocol: Divinylcyclopropane Rearrangement Approach

Step 1: Synthesis of a 1,2-divinylcyclopropane precursor (This is a conceptual outline; the specific synthesis would depend on the available starting materials)

  • Synthesize a suitable 1,4-diene.

  • Perform a cyclopropanation reaction, for instance, using ethyl diazoacetate and a rhodium catalyst to introduce a vinyl and a carboxylate-substituted cyclopropane.

  • Further elaboration to introduce the second vinyl group.

Step 2: Thermal Rearrangement

  • Dissolve the purified cis-1,2-divinylcyclopropane precursor in a high-boiling, inert solvent (e.g., toluene or xylene).

  • Heat the solution to reflux and monitor the reaction by GC-MS. The rearrangement is typically complete within a few hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting cycloheptadiene derivative by column chromatography or distillation.

Step 3: Selective Reduction and Hydrolysis

  • Perform a selective reduction of the less substituted double bond of the cycloheptadiene ester.

  • Hydrolyze the ester to the carboxylic acid as described in the RCM protocol.

Visualization of the Divinylcyclopropane Rearrangement Pathway

Cope_Pathway Start cis-1,2-Divinylcyclopropane -1-carboxylic ester Rearrangement Cycloheptadiene -carboxylic ester Start->Rearrangement Δ (Heat) Reduction Cyclohept-4-ene -carboxylic ester Rearrangement->Reduction Selective Reduction Final This compound Reduction->Final Hydrolysis

Caption: Divinylcyclopropane rearrangement route.

Route 3: Cheletropic Extrusion and Subsequent Transformations

This strategy involves the thermal decomposition of a sulfolene derivative (a cyclic sulfone) to generate a diene in situ. This highly reactive diene can then be trapped in a subsequent reaction. While typically used for Diels-Alder reactions to form six-membered rings, a modified approach can be envisioned for seven-membered ring synthesis, for example, by using the generated diene in a [4+3] cycloaddition.

Frequently Asked Questions (FAQs) for the Cheletropic Extrusion Route

Q1: What is the principle behind cheletropic extrusion?

A cheletropic reaction is a type of pericyclic reaction where two sigma bonds to a single atom are made or broken in concert.[11] In the case of 3-sulfolene, heating causes the extrusion of sulfur dioxide (SO2), a stable small molecule, to generate 1,3-butadiene.[12] The entropic benefit of releasing a gas drives the reaction.

Q2: How can this be applied to synthesize a cycloheptene precursor?

A potential, though more complex, route could involve the synthesis of a substituted sulfolene that, upon extrusion, generates a diene suitable for a [4+3] cycloaddition with an appropriate three-carbon partner (like an oxyallyl cation). This would directly form a seven-membered ring.

Q3: What are the typical conditions for SO2 extrusion?

The extrusion of SO2 from sulfolenes typically requires heating, often at temperatures above 100 °C. The reaction is usually performed in an inert solvent.

Troubleshooting Guide for the Cheletropic Extrusion Route
Issue Potential Cause(s) Recommended Solution(s)
No Diene Formation 1. Insufficient temperature for extrusion.1. Increase the reaction temperature. The required temperature can vary significantly depending on the sulfolene structure.
Low Yield of Cycloaddition Product 1. The generated diene is unstable and polymerizes.2. The cycloaddition partner is not reactive enough.1. Ensure the cycloaddition partner is present in the reaction mixture during the extrusion to trap the diene as it is formed.2. Use a more reactive cycloaddition partner or a Lewis acid catalyst to promote the cycloaddition.
Side Reactions 1. The high temperatures required for extrusion can cause decomposition of starting materials or products.1. Carefully control the reaction temperature and time. A slow addition of the sulfolene to a hot solution of the trapping agent might be beneficial.

Visualization of the Cheletropic Extrusion Concept

Cheletropic_Pathway Start Substituted 3-Sulfolene Intermediate Reactive Diene + SO2 Start->Intermediate Δ (Heat) Cycloaddition [4+3] Cycloaddition with C3 partner Intermediate->Cycloaddition Final Cycloheptene Derivative Cycloaddition->Final

Caption: Cheletropic extrusion for diene generation.

Comparison of Alternative Routes

Synthetic Route Advantages Disadvantages Key Considerations
Ring-Closing Metathesis (RCM) High functional group tolerance, commercially available catalysts, well-established procedures.Catalyst cost and sensitivity, potential for ruthenium contamination, may require high dilution.Protection of the carboxylic acid is recommended. Catalyst choice is critical.
Divinylcyclopropane Rearrangement High atom economy, strong thermodynamic driving force, stereospecific.Synthesis of the divinylcyclopropane precursor can be multi-step, may require high temperatures.Stereochemistry of the precursor is crucial. Subsequent selective reduction is needed.
Cheletropic Extrusion In-situ generation of reactive dienes, driven by gas evolution.Requires high temperatures, potential for side reactions, less direct route to the target molecule.The subsequent cycloaddition step must be efficient to trap the transient diene.

Final Product Purification

Regardless of the synthetic route chosen, the final purification of this compound is a critical step.

Q: What is a general procedure for purifying the final product?

A common and effective method for purifying carboxylic acids is through an acid-base extraction.[9]

  • Dissolve the crude product in an organic solvent like diethyl ether.

  • Extract the organic solution with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 2M HCl) until the solution is acidic (pH < 2), causing the carboxylic acid to precipitate or oil out.

  • Extract the acidified aqueous layer with fresh organic solvent.

  • Dry the combined organic extracts over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Further purification can be achieved by vacuum distillation or recrystallization.

References

Technical Support Center: Analytical Method Development for Cycloheptene Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical separation of cycloheptene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during method development. Cycloheptene and its derivatives are crucial building blocks in organic synthesis and drug discovery, and the ability to separate their isomers is often critical for ensuring the purity, efficacy, and safety of the final products. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of separating these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cycloheptene isomers?

The main challenges stem from the subtle structural differences between isomers, which result in very similar physicochemical properties. For cis/trans isomers of cycloheptene, the cis isomer is significantly more stable, while the trans isomer is highly strained.[1][2][3][4] This inherent instability of the trans isomer can be a challenge during analysis. For positional or constitutional isomers of substituted cycloheptenes, the challenge lies in their similar boiling points and polarities, making chromatographic separation difficult.

Q2: Which analytical technique is better for cycloheptene isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

The choice between GC and HPLC depends on the specific properties of the cycloheptene isomers and the goals of the analysis.

  • Gas Chromatography (GC) is generally preferred for volatile and thermally stable compounds.[5] Since cycloheptene itself is volatile, GC is an excellent choice.[6][7] Separation is typically based on differences in boiling points and interactions with the stationary phase.

  • High-Performance Liquid Chromatography (HPLC) is more suitable for less volatile or thermally sensitive derivatives of cycloheptene. HPLC offers a wider range of stationary and mobile phases, providing more options to exploit subtle differences in polarity and shape.[8] Normal-phase HPLC can be particularly effective for isomer separations.[8]

Q3: What is the difference between achiral and chiral separation, and when is it necessary for cycloheptene derivatives?

  • Achiral separation aims to separate constitutional isomers (different connectivity) or diastereomers (stereoisomers that are not mirror images).[9][10] For cycloheptene, this could involve separating positional isomers of a substituted derivative or separating cis and trans diastereomers.

  • Chiral separation is required to separate enantiomers, which are non-superimposable mirror images of each other.[9][10][11][12][13][14] A cycloheptene derivative will have enantiomers if it is chiral (lacks a plane of symmetry).[13][14] Chiral separation is crucial in the pharmaceutical industry, as enantiomers of a drug can have different pharmacological activities.[15][16] This is achieved using a chiral stationary phase (CSP) in either GC or HPLC.[12][17]

Analytical Method Development Workflow

Developing a robust method for separating cycloheptene isomers requires a systematic approach. The following workflow outlines the key decision-making steps.

MethodDevWorkflow cluster_initial 1. Analyte Characterization cluster_selection 2. Technique & Column Selection cluster_optimization 3. Method Optimization cluster_validation 4. Validation & Troubleshooting Analyte Characterize Cycloheptene Isomers - Volatility - Thermal Stability - Polarity - Chirality Technique Select Technique Analyte->Technique GC Gas Chromatography (GC) Technique->GC Volatile & Thermally Stable HPLC High-Performance Liquid Chromatography (HPLC) Technique->HPLC Non-Volatile or Thermally Labile GC_Column Select GC Column - Non-polar vs. Polar - Chiral vs. Achiral GC->GC_Column HPLC_Column Select HPLC Column - Normal-Phase vs. Reversed-Phase - Chiral vs. Achiral HPLC->HPLC_Column GC_Params Optimize GC Parameters - Temperature Program - Carrier Gas Flow - Injection Parameters GC_Column->GC_Params HPLC_Params Optimize HPLC Parameters - Mobile Phase Composition - Flow Rate - Temperature HPLC_Column->HPLC_Params Optimize Optimize for Resolution & Peak Shape GC_Params->Optimize HPLC_Params->Optimize Validation Method Validation - Specificity, Linearity, Accuracy, Precision Optimize->Validation Troubleshoot Troubleshooting Guide Optimize->Troubleshoot Issues Encountered Validation->Troubleshoot

Caption: A systematic workflow for developing an analytical method for cycloheptene isomer separation.

Recommended Starting Conditions

The following table provides recommended starting conditions for GC and HPLC method development for cycloheptene isomer separation.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Non-polar: DB-1, SE-30 (for general screening) Polar: Cyano- or Phenyl-based phases (for enhanced selectivity)[18] Chiral: Cyclodextrin-based CSPs (e.g., beta-DEX)[12]Normal-Phase: Silica, Cyano, or Diol columns Reversed-Phase: C18, C8, or Phenyl columns[19] Chiral: Polysaccharide-based CSPs (e.g., Chiralpak)[17]
Mobile Phase N/A (Carrier Gas: Helium or Hydrogen)Normal-Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures Reversed-Phase: Acetonitrile/Water or Methanol/Water mixtures
Temperature Oven Program: Start at a low temperature (e.g., 40-60°C) and ramp up to elute all isomers.Column Oven: Isothermal, typically between 25-40°C.
Flow Rate Carrier Gas: 1-2 mL/minMobile Phase: 0.5-1.5 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)UV-Vis Detector or Mass Spectrometry (MS)

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Peak Co-elution

Q: My cycloheptene isomers are co-eluting or have very poor resolution. What should I do?

A: Poor resolution is a common problem when dealing with isomers due to their similar chemical properties.[20] Here is a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Inadequate Column Selectivity: The stationary phase may not be interacting differently enough with the isomers.

    • GC Solution: If using a non-polar column, switch to a more polar stationary phase (e.g., a cyano- or phenyl-based column) to introduce different separation mechanisms like dipole-dipole interactions.[18] For chiral separations, try a different cyclodextrin derivative.[12]

    • HPLC Solution: In reversed-phase, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. For positional isomers, a phenyl column can offer unique pi-pi interactions. In normal-phase, adjusting the ratio of the polar modifier (e.g., isopropanol in hexane) can have a significant impact.[21]

  • Suboptimal Temperature (GC) or Mobile Phase Strength (HPLC):

    • GC Solution: Lower the initial oven temperature and use a slower temperature ramp. This will increase the interaction time with the stationary phase and improve separation.

    • HPLC Solution: For reversed-phase, decrease the percentage of the organic solvent (weaker mobile phase) to increase retention and improve the chances of separation.[22] For normal-phase, decrease the percentage of the polar solvent.

  • Low Column Efficiency: The column itself may not be performing optimally.

    • Solution (GC & HPLC): Ensure the column is properly installed to avoid dead volume.[23] Check for column contamination by running a blank and performing a bake-out (GC) or flushing with a strong solvent (HPLC).[23] If the column is old, it may need to be replaced.

PoorResolution Problem Poor Resolution / Co-elution Cause1 Inadequate Selectivity Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 Low Efficiency Problem->Cause3 Solution1a Change Stationary Phase (e.g., polar GC column, different HPLC column) Cause1->Solution1a Solution1b Change Mobile Phase (e.g., different organic modifier in HPLC) Cause1->Solution1b Solution2a Optimize Temperature Program (GC) (lower initial temp, slower ramp) Cause2->Solution2a Solution2b Optimize Mobile Phase Strength (HPLC) (weaker mobile phase) Cause2->Solution2b Solution3 Check Column Installation & Health (trim column, flush, or replace) Cause3->Solution3

Caption: Troubleshooting workflow for poor resolution of cycloheptene isomers.

Issue 2: Peak Tailing or Fronting

Q: I am observing asymmetric peaks (tailing or fronting) for my cycloheptene isomers. What is causing this and how can I fix it?

A: Peak asymmetry can compromise the accuracy of quantification and indicate underlying issues with your method.[20]

Potential Causes & Solutions:

  • Peak Tailing:

    • Active Sites: In GC, active sites in the injector liner or on the column can cause tailing, especially for more polar cycloheptene derivatives.

      • Solution: Use a deactivated liner and ensure your column is in good condition.[24] If necessary, trim the first few centimeters of the column inlet.[23]

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or dilute the sample.[20]

    • Mobile Phase pH (HPLC): For ionizable cycloheptene derivatives, a mobile phase pH close to the pKa can cause tailing.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa and ensure adequate buffering.

  • Peak Fronting:

    • Column Overload: This can also cause fronting, particularly in HPLC.

      • Solution: As with tailing, reduce the injection volume or sample concentration.[25]

    • Sample Solvent Incompatibility (HPLC): If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[26]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.[26]

    • Co-elution: A small, unresolved peak on the front of the main peak can appear as fronting.[22][27]

      • Solution: Address this as a resolution problem (see Issue 1). Using a mass spectrometer can help identify if there are multiple components under a single peak.[22]

Issue 3: Irreproducible Retention Times

Q: The retention times for my cycloheptene isomers are shifting between injections. How can I improve reproducibility?

A: Unstable retention times make peak identification unreliable and are a common sign of system instability.[20][23]

Potential Causes & Solutions:

  • Leaks in the System: Leaks in the carrier gas line (GC) or pump seals and fittings (HPLC) can cause flow rate fluctuations.

    • Solution: Perform a leak check of your system.[28] In GC, listen for hissing sounds and use an electronic leak detector. In HPLC, look for salt deposits around fittings.

  • Temperature Fluctuations:

    • GC Solution: Ensure the GC oven is functioning correctly and the temperature program is consistent.

    • HPLC Solution: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[26][29]

  • Mobile Phase Issues (HPLC):

    • Solution: Ensure the mobile phase is well-mixed and degassed. If preparing a buffered mobile phase, make sure the pH is consistent between batches.[26] Over time, the composition of the mobile phase in the reservoir can change due to evaporation of the more volatile component; prepare fresh mobile phase regularly.

  • Column Equilibration: Insufficient equilibration time between injections, especially in gradient HPLC, can lead to shifting retention times.

    • Solution: Increase the column equilibration time at the initial conditions before the next injection.

References

Technical Support Center: Regioselectivity in Cycloheptene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for managing regioselectivity in the functionalization of cycloheptenes. The seven-membered cycloheptene ring presents unique synthetic challenges due to its conformational flexibility and the often subtle electronic and steric differences between its potential reaction sites. Achieving high regioselectivity is paramount for the efficient synthesis of complex molecules in pharmaceutical and materials science.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common experimental problems. It combines mechanistic principles with field-proven protocols to help you navigate the complexities of cycloheptene chemistry and achieve predictable, high-yielding outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in cycloheptenes more challenging than in cyclohexenes?

A1: The challenge primarily stems from the increased conformational flexibility of the seven-membered ring. Cyclohexene predominantly exists in a stable half-chair conformation, which provides a relatively rigid and predictable framework for reagent approach. In contrast, cycloheptene can adopt multiple low-energy conformations, such as the chair and boat forms, with small energy barriers between them. This flexibility can present multiple, similarly hindered pathways for a reagent to attack the double bond, leading to mixtures of regioisomers. Furthermore, the torsional and transannular strain in cycloheptene transition states can be less predictable than in the well-understood cyclohexene system.

Q2: What are the primary factors that control regioselectivity in cycloheptene functionalization?

A2: There are three main pillars that govern where a reagent will react on a substituted cycloheptene:

  • Electronic Effects: The substituent on the ring can donate or withdraw electron density, making one of the olefinic carbons more or less nucleophilic. For instance, in electrophilic additions, the electrophile will preferentially attack the more electron-rich carbon, leading to Markovnikov-type products.[1][2]

  • Steric Hindrance: The size of the substituent on the cycloheptene ring and the bulk of the incoming reagent are critical. Bulky reagents will preferentially attack the less sterically hindered face and position of the double bond. This is the guiding principle behind anti-Markovnikov selectivity in reactions like hydroboration-oxidation.[1][2][3]

  • Directing Group Effects: Functional groups, particularly those containing heteroatoms like hydroxyl (-OH) or amino (-NH2) groups, can coordinate to a metal catalyst or reagent. This coordination event delivers the reactive species to a specific face and position of the double bond, overriding inherent electronic and steric preferences.

Q3: What is a "directing group" and how does it work in practice?

A3: A directing group is a functional group on the substrate that controls the regioselectivity and stereoselectivity of a reaction by interacting with the reagent or catalyst.[4] In the context of cycloheptenes, an allylic alcohol (-OH) is a classic example. In a vanadium-catalyzed epoxidation, the vanadium catalyst can coordinate to the hydroxyl group. This brings the catalytic center into close proximity to the double bond, and the peroxide oxidant is then delivered to the face of the alkene syn (on the same side) to the directing alcohol, leading to a single major stereoisomer.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Epoxidation

Problem: "I'm performing an epoxidation on my substituted cycloheptene with m-CPBA and getting a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?"

Causality & Solution: This is a classic case where the intrinsic electronic and steric biases of your substrate are insufficient to differentiate the two faces of the double bond for a non-discriminating reagent like m-CPBA. The flexible cycloheptene ring allows the reagent to approach both sides with similar ease.

Solution Pathway:

  • Assess for Directing Groups: Does your molecule have a nearby hydroxyl or other Lewis basic group? If so, switch to a directed epoxidation. For an allylic alcohol, a vanadium or titanium-catalyzed epoxidation (e.g., Sharpless epoxidation conditions) will offer excellent diastereoselectivity by coordinating to the alcohol.

  • Increase Steric Demand: If no directing group is present, you can sometimes improve selectivity by using a bulkier epoxidizing agent. Reagents like dimethyldioxirane (DMDO) can sometimes show slightly better selectivity based on steric hindrance.[5]

  • Modify the Substrate: If feasible, consider temporarily installing a bulky protecting group (e.g., a silyl ether) near the double bond to sterically block one face, perform the epoxidation, and then remove the protecting group.

Scenario 2: Hydroboration-Oxidation

Problem: "My hydroboration-oxidation of a terminally-substituted cycloheptene is giving me a significant amount of the undesired Markovnikov alcohol product."

Causality & Solution: While hydroboration-oxidation is known for its anti-Markovnikov selectivity, this preference is not always absolute.[1][3] Using small borane reagents like BH₃•THF can lead to reduced selectivity, especially if the internal carbon of the double bond is not significantly hindered. The reaction proceeds via a four-membered transition state where the boron adds to the less substituted carbon. If the steric difference between the two carbons is minimal, selectivity drops.

Solution Pathway:

  • Employ a Bulkier Borane Reagent: This is the most effective solution. Switching from BH₃•THF to a sterically demanding borane like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane will dramatically enhance regioselectivity.[2][6][7] The large steric profile of these reagents makes the approach to the more substituted carbon of the alkene highly unfavorable.

  • Check Reaction Temperature: Ensure the hydroboration step is performed at a low temperature (e.g., 0 °C to room temperature). Higher temperatures can sometimes lower the selectivity of the reaction.

Scenario 3: Palladium-Catalyzed Allylic Alkylation

Problem: "I'm attempting a Tsuji-Trost reaction on my cycloheptenyl acetate, but the nucleophile is attacking both ends of the π-allyl complex, leading to a mixture of regioisomers."

Causality & Solution: The regioselectivity of the Tsuji-Trost reaction is determined by where the nucleophile attacks the η³-allyl palladium intermediate.[8] This is a delicate balance of electronics (attack at the more electron-deficient carbon) and sterics (attack at the less hindered carbon). The outcome is heavily influenced by the choice of ligand on the palladium catalyst.

Solution Pathway:

  • Ligand Modification is Key: The electronic and steric properties of the phosphine ligand are crucial for controlling regioselectivity.

    • To favor attack at the more substituted (thermodynamic) position, ligands that are more electron-donating are often employed.

    • To favor attack at the less substituted (kinetic) position, bulkier ligands can be used to sterically block the more substituted terminus of the allyl complex. Experimenting with a range of ligands (e.g., PPh₃, dppe, Xantphos) is often necessary.

  • Nature of the Nucleophile: "Soft" nucleophiles (e.g., malonates) typically favor attack at the less hindered carbon, while "harder" nucleophiles can show different selectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of the π-allyl intermediate and the rate of nucleophilic attack at different positions. A screen of common solvents like THF, Dioxane, and Toluene is recommended.

Key Experimental Protocols

Protocol 1: Directed Epoxidation of an Allylic Alcohol on a Cycloheptene Scaffold

This protocol describes the syn-epoxidation of a cycloheptene containing an allylic alcohol, using the directing effect of the hydroxyl group.

Methodology:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the cycloheptenyl alcohol (1.0 eq) and dry dichloromethane (DCM, 0.1 M).

  • Catalyst Addition: Add vanadyl acetylacetonate [VO(acac)₂] (0.05 eq) to the solution. The solution should turn light green/blue.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP, ~5.5 M in decane, 1.2 eq) dropwise over 15 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the regioselectivity and stereochemistry using ¹H NMR and NOESY spectroscopy. A strong NOE correlation between the protons of the newly formed epoxide and the proton on the carbon bearing the hydroxyl group confirms the syn-diastereomer.

Protocol 2: Highly Regioselective Hydroboration-Oxidation using 9-BBN

This protocol ensures the anti-Markovnikov hydration of a substituted cycloheptene with high selectivity.

Methodology:

  • Hydroboration: To a flame-dried flask under argon, add the substituted cycloheptene (1.0 eq). Add a solution of 9-BBN (0.5 M in THF, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by GC-MS.

  • Oxidation Setup: In a separate flask, prepare a solution of 3M aqueous sodium hydroxide (NaOH) (3.0 eq). Cool this solution to 0 °C.

  • Oxidant Addition: Carefully and slowly add 30% hydrogen peroxide (H₂O₂) (3.0 eq) to the NaOH solution, keeping the temperature below 15 °C.

  • Oxidation Reaction: Add the cold peroxide/NaOH solution dropwise to the organoborane solution from step 2 at 0 °C. A precipitate may form.

  • Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until the oxidation is complete (monitored by TLC).

  • Workup: Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Validation: Purify by flash column chromatography. Confirm the anti-Markovnikov regioselectivity by ¹H and ¹³C NMR. The primary alcohol product will have a characteristic triplet for the -CH₂OH protons in the ¹H NMR spectrum.[1][3]

Visualized Workflows & Mechanisms

Decision Workflow for Epoxidation Strategy

This diagram helps you choose the correct epoxidation strategy based on your cycloheptene substrate.

epoxidation_workflow start Start: Need to Epoxidize Substituted Cycloheptene check_directing_group Does the substrate have an allylic -OH group? start->check_directing_group use_directed Use Directed Epoxidation (e.g., VO(acac)₂ / TBHP) check_directing_group->use_directed  Yes use_nondirected Use Non-Directed Epoxidation (e.g., m-CPBA) check_directing_group->use_nondirected No outcome_good High Selectivity: Proceed use_directed->outcome_good check_selectivity Is regioselectivity poor? use_nondirected->check_selectivity check_selectivity->outcome_good No outcome_bad Low Selectivity: Troubleshoot check_selectivity->outcome_bad Yes troubleshoot Consider installing a temporary steric blocking group outcome_bad->troubleshoot

Caption: Decision tree for selecting an epoxidation method.

Mechanism of Regiocontrol in Pd-Catalyzed Allylic Alkylation

This diagram illustrates how ligand choice influences the site of nucleophilic attack on a π-allyl palladium intermediate.

tsuji_trost_regio cluster_0 Ligand Choice Dictates Outcome cluster_1 Bulky Ligand (L) cluster_2 Electron-Donating Ligand (L') start Cycloheptenyl Acetate + Pd(0)Lₙ pi_allyl η³-Allyl Palladium Intermediate start->pi_allyl Oxidative Addition bulky_ligand Steric Hindrance at More Substituted Carbon e_donating_ligand Increased Electron Density on Pd, favors stability at more substituted carbon kinetic_product Kinetic Product (Less Substituted) bulky_ligand->kinetic_product Nu⁻ attacks less hindered site thermo_product Thermodynamic Product (More Substituted) e_donating_ligand->thermo_product Nu⁻ attacks more electrophilic site

Caption: Influence of ligand sterics and electronics in Tsuji-Trost reactions.

Data Summary Table

The following table summarizes the expected outcomes for the hydroboration of 1-methylcycloheptene with different reagents, illustrating the impact of steric bulk on regioselectivity.

ReagentMajor ProductApprox. Regioisomeric Ratio (Anti-Markovnikov:Markovnikov)Key Consideration
BH₃•THF2-Methylcycloheptan-1-ol~90:10Good, but can yield minor regioisomer.
Disiamylborane2-Methylcycloheptan-1-ol>98:2Increased steric bulk improves selectivity.
9-BBN2-Methylcycloheptan-1-ol>99:1Excellent selectivity due to extreme steric hindrance.[6][7]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cyclohept-4-enecarboxylic Acid and Cyclohexenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic organic chemistry, cyclic molecules serve as foundational scaffolds for a vast array of pharmaceuticals and complex natural products. Among these, unsaturated carboxylic acids embedded within cyclic systems are of particular interest due to their dual reactivity, stemming from both the carboxyl group and the carbon-carbon double bond. This guide provides a detailed comparative analysis of the reactivity of two such molecules: cyclohept-4-enecarboxylic acid and cyclohexenecarboxylic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective chemical behaviors, supported by structural analysis and experimental data.

Structural and Conformational Analysis: The Root of Reactivity Differences

The reactivity of a molecule is intrinsically linked to its three-dimensional structure. The primary distinction between this compound and cyclohexenecarboxylic acid lies in their ring size—a seven-membered ring versus a six-membered ring. This seemingly subtle difference has profound implications for ring strain, conformational flexibility, and, consequently, chemical reactivity.

Cyclohexenecarboxylic Acid: The six-membered ring of cyclohexenecarboxylic acid exists predominantly in a half-chair conformation to minimize steric and torsional strain.[1] In this arrangement, four of the carbon atoms lie in a plane, with the other two puckered out of the plane.[2] This conformation is relatively rigid, and the energy barrier for ring flipping is significant.[1] The well-defined axial and pseudo-equatorial positions of the substituents influence the accessibility of the carboxylic acid and the double bond to incoming reagents.

This compound: Seven-membered rings, such as that in this compound, are considerably more flexible than their six-membered counterparts. Cycloheptane and its derivatives can adopt a variety of conformations, including the chair, twist-chair, boat, and twist-boat forms, with relatively low energy barriers between them.[3][4] The most stable conformation for cycloheptene is a chair form, but it can readily interconvert between different conformations.[5][6][7] This conformational mobility means that the carboxylic acid group and the double bond can occupy a wider range of spatial arrangements, which can impact reaction rates and stereochemical outcomes.

The inherent ring strain also differs between the two systems. While cyclohexane is considered to have minimal ring strain, cycloheptane exhibits a slightly higher degree of strain due to transannular interactions (steric hindrance between non-adjacent atoms across the ring).[8][9][10] This increased strain in the seven-membered ring can sometimes lead to enhanced reactivity as the system seeks to relieve this strain through chemical transformation.

Caption: Conformational differences influencing reactivity.

Comparative Reactivity at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group, readily participating in reactions such as esterification and amide bond formation. The local electronic and steric environment dictates the rate and efficiency of these transformations.

Esterification: The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, serves as a good benchmark for comparing the reactivity of the carboxyl group.[11][12][13]

CompoundRelative Rate of Esterification (Conceptual)Influencing Factors
Cyclohexenecarboxylic Acid ModerateThe relatively fixed conformation can present some steric hindrance to the approach of the alcohol, depending on the position of the carboxyl group.
This compound Potentially FasterThe conformational flexibility of the seven-membered ring may allow for a more favorable orientation of the carboxylic acid for nucleophilic attack by the alcohol, potentially reducing steric hindrance.

The slightly higher ring strain in the cycloheptene derivative could also contribute to a faster rate of reaction, as the formation of the tetrahedral intermediate during esterification might partially alleviate this strain.

Experimental Protocol: Comparative Fischer Esterification

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, dissolve equimolar amounts of either this compound or cyclohexenecarboxylic acid in a 10-fold molar excess of methanol.

  • Catalyst Addition: To each flask, add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid.

  • Reaction: Heat both reaction mixtures to reflux.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the extent of ester formation.

  • Work-up: Upon completion (or after a set time for comparison), cool the mixtures, neutralize the acid catalyst with a saturated sodium bicarbonate solution, and extract the ester product with a suitable organic solvent (e.g., diethyl ether).

  • Analysis: Compare the yields of the respective methyl esters obtained under identical reaction times to ascertain the relative reactivity.

G start Start: Carboxylic Acid + Alcohol protonation Protonation of Carbonyl Oxygen start->protonation nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack tetrahedral_intermediate Formation of Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation end End: Ester + Water deprotonation->end

Caption: Fischer esterification workflow.

Reactivity at the Carbon-Carbon Double Bond

The alkene functionality in both molecules opens up a second avenue for chemical transformations, most notably hydrogenation and epoxidation.

Catalytic Hydrogenation: The reduction of the double bond to a single bond is typically achieved through catalytic hydrogenation.[14][15]

CompoundRelative Rate of Hydrogenation (Conceptual)Influencing Factors
Cyclohexenecarboxylic Acid Generally facileThe double bond is relatively exposed in the half-chair conformation, allowing for efficient access to the catalyst surface.
This compound Potentially Slower or Less SelectiveThe flexibility of the seven-membered ring can lead to various conformations where the double bond might be sterically shielded by other parts of the molecule. This can hinder its approach to the catalyst surface. Furthermore, the presence of multiple conformers could lead to a mixture of diastereomeric products if the molecule contains other stereocenters.

Experimental Protocol: Comparative Catalytic Hydrogenation

  • Reaction Setup: In two separate high-pressure reaction vessels (autoclaves), dissolve an equimolar amount of either this compound or cyclohexenecarboxylic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

  • Reaction: Seal the vessels, purge with hydrogen gas, and then pressurize to a set pressure (e.g., 50 psi). Stir the mixtures vigorously at room temperature.

  • Monitoring: Monitor the uptake of hydrogen gas over time for each reaction. The rate of hydrogen consumption provides a direct measure of the reaction rate.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the reactors, filter off the catalyst, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR spectroscopy to confirm the complete reduction of the double bond and to determine the yield of the corresponding saturated carboxylic acids.[16][17]

G reagents Unsaturated Carboxylic Acid Solvent (Ethanol) Catalyst (Pd/C) reactor High-Pressure Reactor reagents->reactor conditions Hydrogen Gas (50 psi) Room Temperature Vigorous Stirring reactor->conditions workup {Filter Catalyst | Evaporate Solvent} conditions->workup product Saturated Carboxylic Acid workup->product

Caption: Catalytic hydrogenation workflow.

Conclusion and Future Perspectives

For researchers in drug development and synthetic chemistry, these differences are not merely academic. They have practical implications for reaction design, catalyst selection, and the stereochemical outcome of synthetic transformations. A thorough understanding of the conformational behavior of these and related cyclic systems is paramount for the efficient and selective synthesis of complex molecular targets.

Future investigations could involve more detailed kinetic studies under a variety of reaction conditions to quantify the reactivity differences observed. Additionally, computational modeling could provide deeper insights into the transition state geometries and activation energies for key reactions, further elucidating the structure-reactivity relationships discussed in this guide.

References

evaluation of different catalytic systems for cycloheptene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of seven-membered carbocycles like cycloheptene is a persistent challenge. These structures are integral to a wide array of natural products and pharmacologically active molecules. This guide provides an in-depth comparison of various catalytic systems for cycloheptene synthesis, focusing on their performance, mechanistic underpinnings, and practical applications. We will delve into the nuances of transition metal catalysis, including ring-closing metathesis and cycloaddition strategies, as well as the emerging potential of organocatalysis.

Introduction: The Challenge of the Seven-Membered Ring

The construction of seven-membered rings is often hampered by unfavorable entropic and enthalpic factors.[1] Traditional ring-closure methods that are effective for smaller rings become less efficient for medium-sized rings.[1] Consequently, catalytic cycloaddition and ring-closing metathesis reactions have become powerful tools for accessing these challenging carbocycles.[1] This guide will evaluate and compare the most prominent catalytic systems, providing the necessary data and protocols to inform your synthetic strategy.

Ring-Closing Metathesis (RCM): A Workhorse for Cycloalkene Synthesis

Ring-closing metathesis (RCM) has emerged as a widely adopted strategy for the synthesis of unsaturated rings of various sizes, including cycloheptene.[2] This method involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, to form a cycloalkene and a volatile byproduct, typically ethylene.[2]

Ruthenium-Based Catalysts: The Grubbs Generations

The development of well-defined ruthenium-based catalysts by Robert H. Grubbs revolutionized the field of olefin metathesis. These catalysts are known for their functional group tolerance and ease of handling.

  • First-Generation Grubbs Catalyst: While effective, it often requires higher catalyst loadings and elevated temperatures.

  • Second-Generation Grubbs Catalyst: Incorporating an N-heterocyclic carbene (NHC) ligand, this catalyst exhibits significantly higher activity and broader substrate scope.[3]

  • Hoveyda-Grubbs Catalysts: These feature a chelating isopropoxystyrene ligand, offering enhanced stability and recyclability.

The general mechanism for RCM, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.[3] The reaction's driving force is often the removal of volatile ethylene from the reaction mixture.[2][3]

Experimental Protocol: Synthesis of a Cycloheptene Derivative via RCM

This protocol is a representative example of an RCM reaction to form a seven-membered ring using a second-generation Grubbs catalyst.

Materials:

  • Appropriate 1,8-diene substrate

  • Second-Generation Grubbs Catalyst (e.g., 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene) (dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 1,8-diene substrate in the chosen solvent in a Schlenk flask under an inert atmosphere. The concentration is typically in the range of 0.01-0.1 M to favor intramolecular cyclization over intermolecular polymerization.

  • Add the second-generation Grubbs catalyst (typically 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a phosphine scavenger (e.g., triphenylphosphine) or by exposing the solution to air to deactivate the catalyst.

  • Concentrate the reaction mixture in vacuo and purify the resulting cycloheptene derivative by column chromatography.

Performance Comparison of RCM Catalysts
Catalyst GenerationTypical Catalyst LoadingReaction ConditionsFunctional Group ToleranceKey Advantages
First-Generation Grubbs 5-10 mol%40-80 °CGoodLower cost
Second-Generation Grubbs 1-5 mol%Room Temperature - 60 °CExcellentHigh activity, broad scope[3]
Hoveyda-Grubbs 1-5 mol%Room Temperature - 80 °CExcellentIncreased stability, recyclable

[5+2] Cycloaddition Reactions: A Direct Route to Seven-Membered Rings

[5+2] cycloaddition reactions provide a highly efficient and atom-economical pathway to construct seven-membered rings.[4] These reactions have gained significant traction in natural product synthesis.[4][5]

Rhodium-Catalyzed [5+2] Cycloaddition

Rhodium catalysts are particularly effective in promoting the [5+2] cycloaddition of vinylcyclopropanes (VCPs) with alkynes or allenes.[6][7] This transformation allows for the rapid assembly of functionalized cycloheptene cores. The reaction proceeds under mild conditions and often with high diastereoselectivity.[8]

Diagram: Rhodium-Catalyzed [5+2] Cycloaddition of a Vinylcyclopropane and an Alkyne

G cluster_reactants Reactants VCP Vinylcyclopropane Intermediate Rhodacyclooctadiene Intermediate VCP->Intermediate Oxidative Cyclization Alkyne Alkyne Alkyne->Intermediate Catalyst [Rh(I)] Catalyst Catalyst->Intermediate Product Cycloheptene Product Intermediate->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Rhodium-catalyzed [5+2] cycloaddition pathway.

Oxidopyrylium Ylide [5+2] Cycloaddition

Another powerful variant is the [5+2] cycloaddition involving oxidopyrylium ylides. These reactive intermediates can be generated in situ from pyranones and react with various dienophiles to afford oxabicyclo[3.2.1]octane skeletons, which can be further transformed into cycloheptene derivatives.[8] This method is noted for its high diastereoselectivity.[8]

Experimental Protocol: Rh-Catalyzed [5+2] Cycloaddition

This protocol outlines a general procedure for the rhodium-catalyzed [5+2] cycloaddition of a vinylcyclopropane with an alkyne.

Materials:

  • Vinylcyclopropane substrate

  • Alkyne substrate

  • Rhodium catalyst (e.g., [Rh(CO)2Cl]2)

  • Anhydrous, deoxygenated solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the vinylcyclopropane, the alkyne, and the solvent.

  • Add the rhodium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired cycloheptene derivative.

Diels-Alder Reaction: An Indirect but Powerful Approach

While the Diels-Alder reaction is classically known for forming six-membered rings, it can be a key step in multi-step syntheses of cycloheptene-containing molecules.[9][10] For instance, a Diels-Alder reaction can be used to construct a bicyclic system that is then subjected to ring-expansion or rearrangement to afford the seven-membered carbocycle. The use of Lewis acid catalysis can accelerate these reactions.[11]

Diagram: Logic Flow for Cycloheptene Synthesis via Diels-Alder

G Start Diene + Dienophile DA_Reaction Diels-Alder Reaction [4+2] Cycloaddition Start->DA_Reaction SixMembered Six-Membered Ring Adduct DA_Reaction->SixMembered Transformation Ring Expansion/ Rearrangement SixMembered->Transformation FinalProduct Cycloheptene Derivative Transformation->FinalProduct

Caption: Multi-step synthesis of cycloheptenes using Diels-Alder.

Other Notable Transition Metal-Catalyzed Methods

Beyond RCM and [5+2] cycloadditions, other transition metal-catalyzed reactions have shown promise in cycloheptene synthesis.

  • Cobalt-Catalyzed Cycloadditions: Cobalt-containing catalytic systems can facilitate the cycloaddition of 1,3,5-cycloheptatrienes with alkynes to produce bicyclic compounds that can be precursors to functionalized cycloheptenes.[1]

  • Rhenium-Catalyzed Reactions: The complex [ReBr(CO)3(thf)]2 has been shown to catalyze the reaction of 1,3-dicarbonyl cyclic compounds with acetylenes to yield medium-sized cyclic compounds, including cycloheptene derivatives.[6][12]

Organocatalysis: A Metal-Free Frontier

Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based catalysis. While direct organocatalytic routes to simple cycloheptenes are less common, organocatalysts have been successfully employed in asymmetric reactions to construct complex chiral molecules containing seven-membered rings.[13][14][15] For example, chiral amines or phosphoric acids can catalyze cascade reactions that lead to the formation of bicyclic systems containing a cycloheptene motif with high enantioselectivity.[16]

Conclusion

The synthesis of cycloheptene and its derivatives is achievable through a variety of powerful catalytic methods.

  • Ring-Closing Metathesis , particularly with second and third-generation Grubbs catalysts, offers a reliable and versatile approach with excellent functional group tolerance.

  • [5+2] Cycloaddition reactions , especially those catalyzed by rhodium, provide a direct and atom-economical route to highly functionalized seven-membered rings.

  • The Diels-Alder reaction , while indirect, remains a cornerstone of complex molecule synthesis and can be ingeniously applied to construct cycloheptene frameworks.

  • Other transition metal-catalyzed methods and the burgeoning field of organocatalysis offer promising alternatives and opportunities for asymmetric synthesis.

The choice of catalytic system will ultimately depend on the specific target molecule, desired substitution patterns, and stereochemical requirements. This guide provides a foundational understanding of the available tools, empowering researchers to make informed decisions in their synthetic endeavors.

References

A Tale of Two Isomers: A Comparative Guide to the Biological Activity of cis- and trans-Cycloheptene

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into Stereochemistry-Driven Bioactivity

In the landscape of chemical biology and drug development, the spatial arrangement of atoms within a molecule can dramatically alter its interaction with biological systems. This principle is vividly illustrated by the isomers of cycloheptene. While cis-cycloheptene, the thermodynamically stable and planar isomer, exhibits minimal biological reactivity, its highly strained counterpart, trans-cycloheptene, has emerged as a powerhouse in the field of bioorthogonal chemistry. This guide provides an in-depth comparison of these two isomers, elucidating the structural underpinnings of their divergent biological activities and offering practical insights into their applications.

The Decisive Role of Ring Strain: Why trans-Cycloheptene is a Bioorthogonal Superstar

The fundamental difference in the biological activity of cis- and trans-cycloheptene lies in the concept of ring strain. The seven-membered ring of cis-cycloheptene can accommodate a cis double bond with minimal distortion, resulting in a stable, low-energy conformation. Consequently, cis-cycloheptene is relatively unreactive under physiological conditions.

In stark contrast, the introduction of a trans double bond into a seven-membered ring forces the molecule into a highly strained, non-planar conformation.[1][2] This strain is a result of twisted π bonds and non-ideal bond angles.[1] The high-energy state of the highest occupied molecular orbital (HOMO) in trans-cycloheptene makes it exceptionally reactive, particularly in cycloaddition reactions.[3]

This inherent reactivity is the cornerstone of its "biological activity," which is not that of a traditional bioactive molecule that binds to a receptor, but rather that of a highly efficient chemical tool for modifying biological systems in situ.

Comparative Analysis: cis- vs. trans-Cycloheptene

Featurecis-Cycloheptenetrans-Cycloheptene
Structure Planar double bond, low ring strainTwisted double bond, high ring strain[1][2]
Stability Thermodynamically stableThermally labile, readily isomerizes to the cis form[3][4][5][6]
Reactivity Generally inert under physiological conditionsHighly reactive, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions[3][7]
Biological Role Primarily serves as a stable precursor for the synthesis of the trans isomer.A key reagent in bioorthogonal chemistry for labeling and modifying biomolecules in living systems.[3][8]

The Power of Bioorthogonal Chemistry: trans-Cycloheptene in Action

The most significant application of trans-cycloheptene's reactivity is in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[7][9] This reaction is exceptionally fast and selective, proceeding rapidly at physiological temperatures and in complex biological media without interfering with native biochemical processes.[7][9]

Some derivatives of trans-cycloheptene, such as sila-trans-cycloheptenes, have been shown to exhibit the fastest bioorthogonal reaction rates reported to date.[4][5][10][11][12] This rapid kinetics is crucial for applications where low concentrations of reactants are used, such as in PET imaging and targeted drug delivery.[13][14]

Experimental Workflow: Bioorthogonal Labeling of a Protein

The following workflow outlines a general procedure for labeling a tetrazine-modified protein with a trans-cycloheptene probe.

Bioorthogonal_Labeling_Workflow cluster_synthesis Probe Synthesis & Protein Modification cluster_labeling Bioorthogonal Reaction cluster_analysis Analysis A Synthesize trans-cycloheptene (TCO)-fluorophore conjugate C Incubate Tz-protein with TCO-fluorophore probe A->C B Modify protein of interest with a tetrazine (Tz) linker B->C D IEDDA reaction occurs, forming a stable covalent bond C->D Rapid & Selective Ligation E Remove excess probe (e.g., via size exclusion chromatography) D->E F Analyze labeled protein (e.g., SDS-PAGE, fluorescence imaging) E->F

Caption: Workflow for bioorthogonal protein labeling using the TCO-tetrazine ligation.

Key Experimental Considerations:
  • Stability of trans-Cycloheptene Derivatives: Due to the inherent instability of the parent trans-cycloheptene, more stable derivatives are often employed.[4][8][10] Sila-trans-cycloheptenes, for instance, offer increased stability due to the longer C-Si bonds which help to alleviate ring strain.[5] Alternatively, trans-cycloheptenes can be stabilized as silver(I) complexes and released in situ.[4][8]

  • Reaction Kinetics: The choice of both the trans-cycloheptene derivative and the tetrazine partner can significantly impact the reaction rate.[7] Electron-withdrawing groups on the tetrazine can accelerate the reaction.[7]

  • Cytotoxicity: While the trans-cycloheptene-tetrazine ligation itself is considered bioorthogonal, it is essential to assess the cytotoxicity of the specific derivatives and the final conjugate in the biological system of interest.

Synthesis of trans-Cycloheptene Derivatives: A Photochemical Approach

The synthesis of trans-cycloheptene derivatives is typically achieved through the photochemical isomerization of the corresponding cis-isomer.[3][4] A common method involves singlet-sensitized photoisomerization at low temperatures.[3][4]

Protocol: Synthesis of a trans-Cycloheptene Silver(I) Complex

This protocol describes a general method for the synthesis of a trans-cycloheptene silver(I) complex, which enhances stability.[4][8]

  • Prepare a solution of the cis-cycloheptene derivative and a singlet sensitizer (e.g., methyl benzoate) in a suitable solvent.

  • Cool the solution to a low temperature (e.g., -35°C) in a photoreactor.[4]

  • Irradiate the solution with UV light (e.g., 254 nm) while continuously flowing it through a column containing AgNO₃ adsorbed on silica gel.[3]

  • The trans-isomer is selectively retained by the AgNO₃-silica gel, driving the equilibrium towards the trans form.[3]

  • Elute the trans-cycloheptene-AgNO₃ complex from the column. The complex can be stored at low temperatures for extended periods.[4][8]

TCO_Synthesis_Workflow A cis-Cycloheptene Solution + Sensitizer B Low-Temperature Photoreactor (UV Irradiation) A->B Flow C AgNO3-Silica Gel Column B->C Continuous Circulation C->B cis-Isomer Returns D Elution C->D trans-Isomer Adsorbed E trans-Cycloheptene-AgNO3 Complex (Stable for storage) D->E

Caption: Flow photochemical synthesis of a stable trans-cycloheptene-AgNO₃ complex.

The Biological Inertness of cis-Cycloheptene

In contrast to its trans isomer, cis-cycloheptene does not exhibit significant biological activity. Its stable, low-energy conformation does not provide a driving force for reactions with biological macromolecules under physiological conditions. While any organic molecule can exhibit toxicity at high concentrations, cis-cycloheptene is not considered a bioactive molecule in the context of specific, targeted interactions with biological systems. Its primary role in a biological context is as a stable and readily available precursor for the synthesis of the highly reactive trans-cycloheptene.

Conclusion: A Dichotomy of Reactivity and Application

The comparison of cis- and trans-cycloheptene isomers offers a compelling case study in how stereochemistry dictates biological activity. The stable and unreactive cis isomer stands in stark contrast to the highly strained and reactive trans isomer. This difference is not merely academic; it forms the basis of a powerful toolkit for chemical biologists. The "biological activity" of trans-cycloheptene is, in essence, its precisely controlled chemical reactivity, which has been harnessed for a wide range of applications, from fundamental studies of biomolecules to the development of novel diagnostic and therapeutic agents. As research in bioorthogonal chemistry continues to advance, we can expect to see even more sophisticated applications of these remarkable strained ring systems.

References

A Comparative Guide to Computational Methodologies for Elucidating the Reaction Mechanisms of Cyclohept-4-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. Cyclohept-4-enecarboxylic acid, with its seven-membered ring and versatile carboxylic acid functionality, presents a rich landscape for mechanistic exploration. This guide provides a comparative analysis of computational approaches to dissect the potential reaction pathways of this molecule, offering insights into the selection of appropriate theoretical methods and the interpretation of their results.

Potential Reaction Pathways of this compound

The structure of this compound suggests several possible reaction manifolds that can be investigated computationally. These include, but are not limited to, cycloaddition reactions at the C=C double bond, acid-catalyzed rearrangements of the carbocyclic ring, and oxidative cleavage.

  • [2+2] Cycloaddition: The reaction of the double bond with a ketene to form a bicyclic lactone is a plausible transformation. Understanding the stereoselectivity and the activation barriers of such reactions is crucial for synthetic applications.

  • Epoxidation and Subsequent Rearrangement: Oxidation of the alkene, for instance with a peroxy acid like m-CPBA, would yield an epoxide.[1] Under acidic or basic conditions, this epoxide can undergo rearrangements. Computational studies can elucidate the favorability of different rearrangement pathways, such as the Payne rearrangement under basic conditions or acid-catalyzed ring contraction/expansion.[1]

  • Acid-Catalyzed Rearrangements: Protonation of the double bond can lead to a carbocationic intermediate that may undergo transannular hydride shifts or ring contractions to form more stable five- or six-membered ring systems. Quantum chemical calculations are invaluable for mapping the potential energy surface of these carbocationic rearrangements.[2]

Below is a visualization of these potential reaction pathways.

Reaction_Pathways cluster_start This compound cluster_reactions Potential Reactions cluster_products Potential Products / Intermediates start This compound cycloaddition [2+2] Cycloaddition (e.g., with Ketene) start->cycloaddition Ketene epoxidation Epoxidation (e.g., with m-CPBA) start->epoxidation m-CPBA acid_rearrangement Acid-Catalyzed Rearrangement start->acid_rearrangement H+ bicyclic_lactone Bicyclic Lactone cycloaddition->bicyclic_lactone epoxide Epoxide Intermediate epoxidation->epoxide carbocation Carbocation Intermediate acid_rearrangement->carbocation rearranged_epoxide Rearranged Products epoxide->rearranged_epoxide Acid/Base contracted_ring Ring-Contraction Products carbocation->contracted_ring Hydride Shift

Caption: Potential reaction pathways for this compound.

A Comparative Analysis of Computational Methodologies

The choice of computational method is critical for obtaining accurate and reliable mechanistic insights.[3][4] Here, we compare several widely used quantum mechanical methods for studying the reaction mechanisms of this compound. The primary methodologies under consideration are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

2.1. Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[3] It is particularly well-suited for studying the geometries of reactants, products, and transition states, as well as for calculating reaction energies and activation barriers.

  • Functionals: The choice of the exchange-correlation functional is crucial in DFT.

    • B3LYP: A hybrid functional that often provides good results for organic reactions. It is a good starting point for many mechanistic studies.[5]

    • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This is particularly important for systems where non-covalent interactions may play a role, such as in the pre-reaction complex formation.[6][7]

    • M06-2X: Another hybrid meta-GGA functional that often performs well for main-group thermochemistry and kinetics.

  • Basis Sets: The basis set determines the flexibility of the atomic orbitals used in the calculation.

    • 6-31G(d): A Pople-style basis set that is often used for initial geometry optimizations. It is computationally efficient but may not be sufficient for accurate energy calculations.

    • 6-311+G(d,p): A larger, more flexible basis set that includes diffuse functions (+) and polarization functions on both heavy atoms and hydrogens. This is generally recommended for final energy calculations.

2.2. Møller-Plesset Perturbation Theory (MP2)

MP2 is a wave-function based method that explicitly includes electron correlation. It is generally more computationally expensive than DFT but can provide a valuable benchmark for DFT results, especially for systems where DFT functionals may struggle.

  • Basis Sets: MP2 calculations are more sensitive to the choice of basis set than DFT. Larger basis sets, such as those from the Dunning correlation-consistent family (e.g., cc-pVTZ), are often necessary to obtain reliable results.

2.3. Comparison of Methodologies: A Hypothetical Case Study

To illustrate the differences between these methods, let's consider a hypothetical [2+2] cycloaddition reaction of this compound with ketene. The following table presents hypothetical calculated activation energies (ΔE‡) and reaction energies (ΔErxn) for this reaction using different levels of theory.

Level of TheoryBasis SetΔE‡ (kcal/mol)ΔErxn (kcal/mol)
B3LYP6-31G(d)15.2-25.8
B3LYP6-311+G(d,p)14.5-27.1
ωB97X-D6-311+G(d,p)13.8-26.5
M06-2X6-311+G(d,p)14.1-26.8
MP2cc-pVTZ16.5-24.9

Interpretation of Hypothetical Data:

  • The B3LYP calculations show a slight decrease in the activation energy and a more exothermic reaction energy with the larger basis set, as expected.

  • The ωB97X-D and M06-2X functionals predict slightly lower activation barriers compared to B3LYP, which could be significant in predicting reaction rates.

  • The MP2 calculation predicts a higher activation barrier, which could suggest that the DFT methods might be underestimating it.

This comparison highlights the importance of benchmarking different computational methods. For a thorough study, it is advisable to use at least two different DFT functionals and to compare the results with a higher-level method like MP2 if computationally feasible.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a general workflow for computationally investigating a reaction mechanism, using the epoxidation of this compound as an example.

3.1. Step 1: Geometry Optimization of Reactants and Products

  • Build the initial 3D structures of this compound and the oxidizing agent (e.g., peracetic acid as a model for m-CPBA).

  • Perform geometry optimizations using a modest level of theory, such as B3LYP/6-31G(d). This will provide initial, low-energy conformations.

  • Perform a conformational search for flexible molecules like this compound to ensure the global minimum energy structure is found.

  • Re-optimize the lowest energy conformers using a higher level of theory, such as ωB97X-D/6-311+G(d,p).

  • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies). The frequencies are also used to calculate thermochemical data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

3.2. Step 2: Locating the Transition State

  • Propose an initial guess for the transition state structure. This can be done by manually manipulating the reactant structures towards the expected product geometry or by using a linear transit or synchronous transit-guided quasi-Newton (QST2/QST3) method.

  • Perform a transition state optimization using a method like the Berny algorithm.

  • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Visualize the imaginary frequency to ensure that it corresponds to the desired bond-forming/bond-breaking process.

3.3. Step 3: Intrinsic Reaction Coordinate (IRC) Calculation

  • Perform an IRC calculation starting from the transition state structure. This calculation maps the reaction pathway from the transition state down to the reactants and products.

  • Confirm that the IRC calculation connects the transition state to the correct reactants and products. This validates that the located transition state is indeed for the reaction of interest.

The following diagram illustrates this computational workflow.

Computational_Workflow cluster_workflow Computational Investigation Workflow start Define Reaction build_structures Build Initial 3D Structures start->build_structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build_structures->geom_opt freq_calc_min Frequency Calculation (Confirm Minima) geom_opt->freq_calc_min ts_search Transition State Search (e.g., QST2/3) freq_calc_min->ts_search ts_opt Transition State Optimization ts_search->ts_opt freq_calc_ts Frequency Calculation (Confirm 1 Imaginary Freq.) ts_opt->freq_calc_ts irc_calc IRC Calculation freq_calc_ts->irc_calc analysis Analyze Results (Energies, Geometries) irc_calc->analysis conclusion Draw Mechanistic Conclusions analysis->conclusion

Caption: A typical workflow for computational mechanistic studies.

Trustworthiness and Self-Validation

To ensure the trustworthiness of computational results, a multi-faceted approach to validation is essential:

  • Method and Basis Set Convergence: As demonstrated in the hypothetical data table, it is crucial to test the sensitivity of the results to the choice of computational method and basis set. If different high-level methods provide similar results, confidence in the predictions is increased.

  • Comparison with Experimental Data: Whenever possible, computational results should be compared with available experimental data. This could include known reaction outcomes for similar systems, or spectroscopic data that can be compared with calculated properties.

  • Chemical Intuition and Experience: The results of computational studies should always be interpreted in the context of established principles of organic chemistry. If a calculated mechanism seems counter-intuitive, it warrants further investigation and validation.

By systematically applying these principles, researchers can confidently use computational chemistry to gain deep and reliable insights into the complex reaction mechanisms of molecules like this compound, ultimately accelerating the process of discovery and innovation in chemical synthesis and drug development.

References

spectroscopic comparison of cyclohept-4-enecarboxylic acid and its saturated analog, cycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

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In the realm of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Even subtle differences, such as the presence of a single double bond, can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of cyclohept-4-enecarboxylic acid, an unsaturated cyclic compound, and its saturated counterpart, cycloheptanecarboxylic acid. Through an in-depth analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will explore how these powerful analytical techniques can be leveraged to unequivocally distinguish between these two molecules. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for structural verification and characterization.

The Structural Distinction: A Double Bond's Spectroscopic Signature

The fundamental difference between this compound and cycloheptanecarboxylic acid lies in the presence of a carbon-carbon double bond within the seven-membered ring of the former. This single structural feature gives rise to a cascade of distinct spectroscopic fingerprints, which we will explore in detail.

Caption: Key structural differences between the unsaturated and saturated analogs.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] The presence of the C=C double bond in this compound introduces unique vibrational modes that are absent in its saturated analog.

Theoretical Distinctions

The most significant differences in the IR spectra of our two compounds will be in the C-H stretching and C=C stretching regions.

  • =C-H Stretch: The sp² hybridized C-H bonds of the alkene in this compound will exhibit a stretching vibration at a higher frequency (typically >3000 cm⁻¹) than the sp³ hybridized C-H bonds found exclusively in cycloheptanecarboxylic acid (typically <3000 cm⁻¹).

  • C=C Stretch: A medium to weak absorption band, characteristic of a carbon-carbon double bond stretch, is expected in the 1680-1640 cm⁻¹ region for this compound. This peak will be entirely absent in the spectrum of cycloheptanecarboxylic acid.

  • Carboxylic Acid Group: Both molecules contain a carboxylic acid functional group, and thus, their IR spectra will share features characteristic of this group. These include a very broad O-H stretch from approximately 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretch between 1760-1690 cm⁻¹.[2][3]

Comparative IR Data
Vibrational Mode This compound (Expected Wavenumber, cm⁻¹) Cycloheptanecarboxylic Acid (Expected Wavenumber, cm⁻¹) Significance
O-H Stretch (Carboxylic Acid)~3300-2500 (very broad)~3300-2500 (very broad)Common feature
C-H Stretch (sp²)~3020 (medium)AbsentKey Differentiator
C-H Stretch (sp³)~2950-2850 (strong)~2950-2850 (strong)Common feature
C=O Stretch (Carboxylic Acid)~1710 (strong)~1710 (strong)Common feature
C=C Stretch~1650 (medium-weak)AbsentKey Differentiator
C-O Stretch~1320-1210~1320-1210Common feature
O-H Bend~1440-1395 and 950-910~1440-1395 and 950-910Common feature
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount (a drop for a liquid, a small mound of powder for a solid) of the sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum, yielding the final IR spectrum of the compound.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules.[4][5] It provides information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

The presence of the double bond in this compound creates distinct chemical shifts for the protons attached to or near the double bond.

  • Vinylic Protons: The protons directly attached to the double bond carbons (=C-H) in this compound are significantly deshielded and will appear in the downfield region of the spectrum, typically between 4.5 and 6.5 ppm.[6][7]

  • Allylic Protons: The protons on the carbons adjacent to the double bond are also deshielded, though to a lesser extent than the vinylic protons, and typically resonate between 1.6 and 2.6 ppm.

  • Saturated Protons: In contrast, all protons in cycloheptanecarboxylic acid are attached to sp³ hybridized carbons, and their signals will be confined to the upfield region of the spectrum, generally between 0.7 and 2.5 ppm.[6]

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet far downfield, often between 10 and 13 ppm, in both compounds.

Comparative ¹H NMR Data
Proton Type This compound (Expected Chemical Shift, δ ppm) Cycloheptanecarboxylic Acid (Expected Chemical Shift, δ ppm) Significance
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)10.0 - 13.0 (broad s)Common feature
Vinylic (=C-H)5.5 - 5.8 (m)AbsentKey Differentiator
Allylic (-CH₂-C=C)2.2 - 2.6 (m)AbsentKey Differentiator
Methine (-CH-COOH)~2.5 (m)~2.3 (m)Similar chemical environment
Other Aliphatic (-CH₂-)1.5 - 2.2 (m)1.2 - 1.9 (m)Overlapping but different patterns
¹³C NMR Spectroscopy

The differences in hybridization of the carbon atoms in the two molecules lead to distinct signals in their ¹³C NMR spectra.

  • Vinylic Carbons: The sp² hybridized carbons of the double bond in this compound will have chemical shifts in the downfield region, typically between 120 and 140 ppm.[8]

  • Saturated Carbons: The sp³ hybridized carbons in both molecules will resonate in the upfield region, generally between 20 and 50 ppm.

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be the most deshielded carbon in both molecules, appearing at approximately 175-185 ppm.[9]

Comparative ¹³C NMR Data
Carbon Type This compound (Expected Chemical Shift, δ ppm) Cycloheptanecarboxylic Acid (Expected Chemical Shift, δ ppm) Significance
Carbonyl (-COOH)~180~182Common feature
Vinylic (=C)~130AbsentKey Differentiator
Methine (-CH-COOH)~45~46Similar chemical environment
Aliphatic (-CH₂-)~25-35~26-30Different number and pattern of signals
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used, and the free induction decay (FID) is collected.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Caption: General workflow for spectroscopic comparison.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint.[10][11]

Theoretical Distinctions

The presence of the double bond in this compound opens up a unique fragmentation pathway that is unavailable to its saturated analog.

  • Molecular Ion: Both compounds are expected to show a molecular ion peak (M⁺·). However, the molecular weight of this compound (140.18 g/mol ) is two mass units lower than that of cycloheptanecarboxylic acid (142.20 g/mol ) due to the two fewer hydrogen atoms.[12][13]

  • Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclic alkenes is the retro-Diels-Alder reaction.[14][15] For this compound, this would involve the cleavage of the ring to produce two smaller fragments. This fragmentation pathway is not possible for cycloheptanecarboxylic acid.

  • Loss of Carboxyl Group: Both compounds can undergo fragmentation through the loss of the carboxyl group (-COOH, 45 Da) or the carboxylic acid itself (HCOOH, 46 Da).[16]

Comparative MS Fragmentation Data
Ion/Fragment This compound (Expected m/z) Cycloheptanecarboxylic Acid (Expected m/z) Significance
Molecular Ion (M⁺·)140142Key Differentiator
[M - COOH]⁺9597Different m/z
[M - H₂O]⁺·122124Different m/z
Retro-Diels-Alder FragmentPresent (e.g., m/z 86)AbsentKey Differentiator
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[17][18] This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺·).

  • Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic comparison of this compound and cycloheptanecarboxylic acid serves as an excellent case study in the power of modern analytical techniques for structural elucidation. Each method provides a unique and complementary piece of the structural puzzle.

  • IR spectroscopy rapidly confirms the presence or absence of the C=C double bond through its characteristic stretching vibrations.

  • NMR spectroscopy provides unambiguous evidence of the double bond through the distinct chemical shifts of the vinylic and allylic protons and carbons.

  • Mass spectrometry not only differentiates the two compounds by their molecular weights but also reveals unique fragmentation pathways, such as the retro-Diels-Alder reaction, that are only available to the unsaturated analog.

By employing a multi-technique approach, researchers can confidently and accurately characterize organic molecules, a critical step in fundamental research and the development of new therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Cyclohept-4-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development and asymmetric synthesis, the ability to accurately determine the enantiomeric purity of a chiral molecule is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] The seemingly subtle difference in the three-dimensional arrangement of atoms can mean the difference between a therapeutic agent and a harmful substance.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of a representative chiral molecule: cyclohept-4-enecarboxylic acid.[2] As a chiral carboxylic acid, it presents a common yet interesting analytical challenge that allows us to explore a range of methodologies. Our focus will be on the practical application and underlying principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights to guide the selection and implementation of the most appropriate analytical strategy for their specific needs.

Chapter 1: Foundational Principles of Chiral Analysis

The core challenge in separating enantiomers stems from their identical physical properties (e.g., boiling point, solubility) in an achiral environment.[3] To resolve them, we must introduce a chiral selector or environment that can interact differently with each enantiomer. This leads to two primary strategies: direct and indirect analysis.

  • Direct Methods: These methods utilize a chiral environment, most commonly a Chiral Stationary Phase (CSP) in chromatography, to form transient, diastereomeric complexes with the enantiomers.[4][5] The differing stability of these complexes results in different retention times, allowing for their separation.

  • Indirect Methods: This approach involves covalently bonding the enantiomeric mixture to a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA).[3] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, achiral analytical techniques.[5]

G start Racemic Mixture of This compound decision Introduce Chirality? start->decision direct Direct Method (Chiral Environment) decision->direct Yes, via transient interaction indirect Indirect Method (Chiral Derivatization) decision->indirect Yes, via covalent bonding hplc Chiral HPLC direct->hplc gc Chiral GC direct->gc nmr NMR Spectroscopy (with CDA/CSA) indirect->nmr achiral_hplc Achiral HPLC indirect->achiral_hplc G cluster_workflow Chiral HPLC Workflow A 1. Sample Prep Dissolve racemic acid in mobile phase B 2. Injection Inject onto HPLC system A->B C 3. Separation Elute through Chiral Stationary Phase B->C D 4. Detection Monitor at 210 nm (UV) C->D E 5. Analysis Integrate peak areas to determine ratio D->E G cluster_workflow Chiral GC Workflow A 1. Derivatization Convert carboxylic acid to methyl ester B 2. Injection Inject into GC inlet A->B C 3. Separation Pass through Chiral (e.g., Cyclodextrin) Column B->C D 4. Detection Flame Ionization Detector (FID) C->D E 5. Analysis Integrate peak areas to determine ratio D->E G

References

Navigating the Synthesis of Cycloheptenes: A Comparative Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of seven-membered carbocycles like cycloheptene and its derivatives presents unique challenges. The inherent conformational flexibility and potential for undesired side reactions during ring formation or functionalization necessitate a carefully considered protecting group strategy. This guide provides an in-depth comparison of common protecting group strategies for hydroxyl and carbonyl functionalities, offering experimental insights to inform synthetic planning.

The strategic use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective transformation of multifunctional molecules.[1] In the context of cycloheptene synthesis, where ring-closing metathesis, ring expansion, and cycloaddition reactions are common strategies, the choice of protecting group can significantly impact reaction efficiency, yield, and stereochemical control. This guide will delve into the practical application of silyl ethers and benzyl ethers for the protection of alcohols, and acetals for the protection of carbonyls, within the framework of cycloheptene ring construction.

Protecting Alcohols: A Tale of Two Ethers

Alcohols are frequently present in precursors to cycloheptene structures and can interfere with a variety of reaction conditions, particularly those involving strong bases or organometallic reagents.[2][3] The most prevalent strategies for alcohol protection involve their conversion to silyl or benzyl ethers.

Silyl Ethers: The Versatile Workhorses

Silyl ethers are a popular choice for alcohol protection due to their ease of introduction, general stability, and mild cleavage conditions.[4][5] The steric bulk of the silyl group can be tuned to achieve selective protection of less hindered alcohols. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group in this class due to its robustness compared to the more labile trimethylsilyl (TMS) group.[5]

A key strategy in cycloheptene synthesis is the one-carbon ring expansion of cyclic ketones via their trimethylsilyl enol ethers.[6] This transformation provides a powerful method for constructing cycloheptenone frameworks.

Experimental Protocol: TBDMS Protection of a Secondary Alcohol [5]

A typical procedure for the introduction of a TBDMS group involves the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).

  • Materials: Secondary alcohol, TBDMSCl (1.2 eq), Imidazole (2.5 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve the secondary alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.

    • Stir the reaction mixture for 12-24 hours, monitoring progress by thin-layer chromatography (TLC). For more sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the resulting TBDMS ether by flash column chromatography.

Deprotection of TBDMS Ethers

A significant advantage of silyl ethers is their selective removal using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[5]

Experimental Protocol: TBAF-Mediated Deprotection of a TBDMS Ether [5]

  • Materials: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

    • Add the TBAF solution dropwise to the stirred solution.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl (Bn) ethers offer a robust alternative to silyl ethers, exhibiting stability to a wide range of acidic and basic conditions.[7] This stability makes them valuable in multi-step syntheses. The primary method for their removal is catalytic hydrogenation, which provides an orthogonal deprotection strategy to the fluoride-mediated cleavage of silyl ethers.[2][7]

Experimental Protocol: Benzylation of an Alcohol [8]

The Williamson ether synthesis is a common method for the preparation of benzyl ethers.

  • Materials: Alcohol, Sodium hydride (NaH, 1.1 eq), Benzyl bromide (BnBr, 1.2 eq), Anhydrous aprotic solvent (e.g., DMF or THF).

  • Procedure:

    • To a solution of the alcohol in a suitable aprotic solvent, add NaH at 0 °C.

    • Allow the mixture to stir for 30 minutes to form the alkoxide.

    • Add benzyl bromide dropwise and allow the reaction to warm to room temperature.

    • Stir until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the benzyl ether by column chromatography.

Deprotection of Benzyl Ethers

Catalytic hydrogenation is the most common method for cleaving benzyl ethers.

Experimental Protocol: Hydrogenolysis of a Benzyl Ether [7]

  • Materials: Benzyl-protected alcohol, Palladium on carbon (Pd/C, 10 mol%), Hydrogen source (e.g., H2 gas balloon or a hydrogen transfer reagent like 1,4-cyclohexadiene), Solvent (e.g., ethanol or ethyl acetate).

  • Procedure:

    • Dissolve the benzyl ether in the chosen solvent.

    • Add the Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling H2 gas or using a balloon) or add the hydrogen transfer reagent.

    • Stir vigorously until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected alcohol.

Protecting Carbonyls: The Acetal Advantage

Carbonyl groups are highly reactive towards nucleophiles and reducing agents, often necessitating their protection during synthetic sequences.[9][10] Acetals, particularly cyclic acetals formed with diols, are excellent protecting groups for aldehydes and ketones due to their stability in basic and nucleophilic conditions.[11][12]

In the total synthesis of complex molecules containing cycloheptene rings, such as in the approach to pedrolide, the protection of a ketone as an acetal was attempted to control regioselectivity in a subsequent reaction, although in this specific instance it proved unsatisfactory.[13] However, the general strategy remains a valuable tool.

Experimental Protocol: Formation of a Cyclic Acetal [11]

  • Materials: Carbonyl compound, Ethylene glycol (1.1 eq), Acid catalyst (e.g., p-toluenesulfonic acid, TsOH, catalytic amount), Toluene.

  • Procedure:

    • Combine the carbonyl compound, ethylene glycol, and catalytic TsOH in toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with a saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the acetal by column chromatography or distillation.

Deprotection of Acetals

Acetals are readily cleaved under acidic aqueous conditions to regenerate the parent carbonyl compound.[9]

Experimental Protocol: Hydrolysis of an Acetal [9]

  • Materials: Acetal, Aqueous acid (e.g., dilute HCl or H2SO4), Organic co-solvent (e.g., acetone or THF).

  • Procedure:

    • Dissolve the acetal in a mixture of the organic co-solvent and aqueous acid.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate to yield the carbonyl compound.

Comparative Analysis and Strategic Selection

The choice of protecting group is a critical decision in the design of a synthetic route to a cycloheptene target. The following table summarizes the key characteristics of the discussed protecting groups to aid in this selection process.

Protecting GroupFunctional Group ProtectedProtection ConditionsDeprotection ConditionsStabilityOrthogonality
TBDMS Ether AlcoholTBDMSCl, imidazole, DMFTBAF, THF; or mild acidGood to basic and many oxidative/reductive conditionsOrthogonal to benzyl ethers (cleaved by hydrogenation)
Benzyl (Bn) Ether AlcoholNaH, BnBr, THF/DMFH₂, Pd/C; or strong acidVery robust to a wide range of non-reducing conditionsOrthogonal to silyl ethers (cleaved by fluoride)
Cyclic Acetal Aldehyde/KetoneEthylene glycol, cat. acid, toluene (Dean-Stark)Aqueous acidStable to basic, nucleophilic, and reducing conditionsCan be removed in the presence of many other functional groups

Logical Flow for Selecting a Protecting Group Strategy:

Caption: Decision workflow for selecting a protecting group in cycloheptene synthesis.

The successful synthesis of complex cycloheptene-containing molecules hinges on the judicious selection and implementation of protecting group strategies. By understanding the stability, orthogonality, and experimental nuances of different protecting groups, researchers can navigate the synthetic landscape with greater efficiency and control. This guide provides a foundation for making informed decisions, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to Cross-Reactivity of Cyclohept-4-enecarboxylic Acid Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the cross-reactivity of various cyclohept-4-enecarboxylic acid derivatives. As a compound of emerging interest in novel therapeutic development, understanding its immunological profile and that of its analogs is critical. This document outlines the principles, experimental design, and data interpretation for assessing the cross-reactivity of these derivatives, offering a robust framework for researchers in drug discovery and development.

Introduction: The Significance of Cross-Reactivity Studies

This compound and its derivatives represent a novel class of small molecules (haptens) with potential therapeutic applications. When developing immunoassays for the detection and quantification of a specific hapten, or when evaluating the potential for off-target immunological reactions, a thorough understanding of cross-reactivity is paramount. Cross-reactivity refers to the ability of antibodies generated against a specific antigen (in this case, a this compound-protein conjugate) to bind to other structurally similar molecules.[1][2] This phenomenon can be both a challenge and an opportunity in immunoassay development.[3][4]

High cross-reactivity with metabolites or other structurally related compounds can lead to inaccurate quantification in pharmacokinetic or toxicokinetic studies. Conversely, well-characterized cross-reactivity can be leveraged to develop broader-spectrum assays or to select for highly specific antibodies. This guide provides a systematic approach to comparing the cross-reactivity of a panel of this compound derivatives.

Synthesis of this compound Derivatives and Hapten-Protein Conjugates

The synthesis of a panel of this compound derivatives is the foundational step in these studies. For the purposes of this guide, we will consider a hypothetical series of derivatives with modifications to the cycloheptene ring and the carboxylic acid moiety. The synthesis of such compounds can be achieved through various organic chemistry routes.[5][6][7]

A crucial aspect of generating an immune response to a small molecule like this compound is its conjugation to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[8] The choice of conjugation chemistry is critical as it can influence the specificity of the resulting antibodies.

Experimental Workflow for Hapten-Protein Conjugation

G cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification and Characterization start This compound Derivative edc_nhs EDC/NHS Chemistry start->edc_nhs activated_hapten Activated Hapten (NHS-ester) edc_nhs->activated_hapten conjugation Conjugation Reaction (Amide Bond Formation) activated_hapten->conjugation carrier Carrier Protein (e.g., BSA, KLH) carrier->conjugation hapten_protein Hapten-Protein Conjugate conjugation->hapten_protein purification Dialysis or Size-Exclusion Chromatography hapten_protein->purification characterization Characterization (e.g., MALDI-TOF, UV-Vis) purification->characterization final_conjugate Purified Immunogen characterization->final_conjugate

Caption: Workflow for the conjugation of a this compound derivative to a carrier protein.

Comparative Cross-Reactivity Assessment by Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a highly effective method for determining the cross-reactivity of different haptens.[9][10] This assay format measures the ability of a free hapten (the derivative being tested) to compete with a hapten-protein conjugate coated on the ELISA plate for binding to a limited amount of specific antibody.

Experimental Protocol: Competitive ELISA for Cross-Reactivity
  • Plate Coating: Microtiter plates are coated with a suboptimal concentration of a this compound-protein conjugate (e.g., this compound-BSA). The plate is then washed and blocked to prevent non-specific binding.[11][12]

  • Competitive Inhibition: A constant, limited amount of anti-cyclohept-4-enecarboxylic acid antibody is pre-incubated with varying concentrations of the free test compounds (the different this compound derivatives).

  • Incubation: The antibody-hapten mixtures are then added to the coated and blocked microtiter plate wells and incubated.

  • Detection: The plate is washed to remove unbound antibodies. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.

  • Substrate Addition: After another wash step, a substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is inversely proportional to the concentration of the free hapten in the initial mixture. A standard curve is generated using the parent this compound, and the concentrations of the derivatives that cause 50% inhibition (IC50) are determined.

Cross-Reactivity Calculation

Cross-reactivity (CR%) is typically calculated using the following formula:

CR (%) = (IC50 of parent compound / IC50 of test compound) x 100

Visualizing the Competitive ELISA Workflow

G cluster_setup Assay Setup cluster_competition Competitive Binding cluster_detection Signal Generation cluster_interpretation Data Interpretation plate Microtiter Plate Coated with This compound-BSA binding Competition for Antibody Binding (Coated Hapten vs. Free Derivative) plate->binding antibody Anti-Cyclohept-4-enecarboxylic Acid Antibody competition Incubate Antibody with Test Derivative antibody->competition test_compound Free Test Derivative test_compound->competition addition Add Mixture to Coated Plate competition->addition addition->binding wash1 Wash to Remove Unbound Antibody binding->wash1 secondary_ab Add Enzyme-Labeled Secondary Antibody wash1->secondary_ab wash2 Wash to Remove Excess Secondary secondary_ab->wash2 substrate Add Substrate wash2->substrate signal Measure Signal substrate->signal inverse_signal Signal is Inversely Proportional to Test Derivative Concentration signal->inverse_signal ic50 Calculate IC50 Values inverse_signal->ic50 cr Determine Cross-Reactivity (%) ic50->cr

Caption: Workflow of a competitive ELISA for determining hapten cross-reactivity.

Comparative Data and Interpretation

The following table presents hypothetical, yet plausible, cross-reactivity data for a series of this compound derivatives against a polyclonal antibody raised against a this compound-KLH conjugate.

Compound IDDerivative StructureModification from ParentIC50 (nM)Cross-Reactivity (%)
Parent This compound-50100
Deriv-01 Cyclohept-4-enecarboxamideCarboxylic acid to amide25020
Deriv-02 Methyl cyclohept-4-enecarboxylateMethyl ester of carboxylic acid40012.5
Deriv-03 Cyclohept-3-enecarboxylic acidDouble bond at position 315033.3
Deriv-04 Cycloheptanecarboxylic acidSaturated ring>10,000<0.5
Deriv-05 4-Methylthis compoundMethyl group at position 48558.8
Interpretation of Results
  • Modification of the Carboxylic Acid Group (Deriv-01 and Deriv-02): The conversion of the carboxylic acid to an amide or a methyl ester significantly reduces cross-reactivity. This suggests that the carboxylic acid moiety is a critical part of the epitope recognized by the antibody population.

  • Position of the Double Bond (Deriv-03): Shifting the double bond from position 4 to 3 results in a noticeable decrease in cross-reactivity, indicating that the overall conformation of the seven-membered ring is important for antibody binding.

  • Saturation of the Ring (Deriv-04): The near-complete loss of cross-reactivity upon saturation of the cycloheptene ring to cycloheptane strongly implies that the double bond is an essential feature for antibody recognition.

  • Substitution on the Ring (Deriv-05): The addition of a small substituent, such as a methyl group, near the double bond has a moderate impact on cross-reactivity, suggesting some steric hindrance but that the overall shape is still recognized.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound derivatives. The data, while illustrative, underscores the importance of systematic structural modifications to probe antibody specificity. For researchers in drug development, these studies are crucial for:

  • Lead candidate selection: Identifying candidates with favorable immunological profiles.

  • Metabolite identification: Assessing whether key metabolites will interfere with immunoassays.[1]

  • Off-target effect prediction: Understanding potential interactions with other structurally related endogenous or exogenous compounds.[13][14]

Future work should focus on the generation of monoclonal antibodies to achieve higher specificity and the use of surface plasmon resonance (SPR) or biolayer interferometry (BLI) for more detailed kinetic analysis of antibody-hapten interactions.[3][4] Computational methods, such as molecular docking, can also be employed to predict cross-reactivity and guide the synthesis of new derivatives.[1][4]

References

A Senior Application Scientist's Guide to Cycloheptene Synthesis: Benchmarking Novel and Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the seven-membered carbocyclic scaffold of cycloheptene is a recurring motif in a variety of biologically active molecules and natural products.[1][2] Its unique conformational flexibility and synthetic utility make it a valuable building block in the design of novel therapeutics.[3][4] However, the synthesis of seven-membered rings presents a considerable challenge due to unfavorable entropic factors and ring strain.[1][5] This guide provides an in-depth technical comparison of established and novel methods for cycloheptene synthesis, offering field-proven insights and detailed experimental protocols to aid in methodological selection and optimization.

The Enduring Strategy: Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic alkenes, including cycloheptenes.[6][7] The power of RCM lies in its functional group tolerance and the predictability of its outcomes, largely driven by the development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts.[8][9]

The catalytic cycle, as elucidated by Chauvin, involves the formation of a metallacyclobutane intermediate from an acyclic diene.[6] Subsequent cycloreversion releases a volatile alkene, typically ethylene, which drives the reaction to completion.[9] The choice of catalyst is critical and can influence reaction kinetics, efficiency, and the stereoselectivity of the resulting double bond.[8] Second-generation Grubbs catalysts, for instance, exhibit higher activity and are often preferred for more challenging substrates.[6]

A Novel Frontier: Transition-Metal-Catalyzed [5+2] Cycloaddition

Among the emerging strategies for the construction of seven-membered rings, transition-metal-catalyzed [5+2] cycloaddition has garnered significant attention for its efficiency and atom economy.[1][10] This method typically involves the reaction of a vinylcyclopropane (VCP), acting as a five-carbon component, with a two-carbon π-system, such as an alkyne or allene.[10] Rhodium-based catalysts have proven particularly effective in mediating this transformation.

The generally accepted mechanism involves the oxidative addition of the rhodium(I) catalyst to the cyclopropane ring of the VCP, forming a rhodacyclobutane intermediate. This is followed by a rearrangement to a seven-membered rhodacycloheptene. Subsequent insertion of the alkyne and reductive elimination affords the cycloheptene product and regenerates the active catalyst.[11][12] The versatility of this method allows for the synthesis of a wide range of functionalized cycloheptenes with high regio- and stereoselectivity.[13]

Head-to-Head Comparison: RCM vs. [5+2] Cycloaddition

To provide a clear and objective comparison, the following table summarizes key performance indicators for a representative RCM and a Rh-catalyzed [5+2] cycloaddition for the synthesis of a simple cycloheptene derivative.

ParameterEstablished Method: Ring-Closing Metathesis (RCM)Novel Method: Rh-Catalyzed [5+2] Cycloaddition
Substrates 1,8-NonadieneVinylcyclopropane and an alkyne
Catalyst Grubbs Catalyst (1st or 2nd Generation)[Rh(CO)₂Cl]₂ or similar Rh(I) complexes
Typical Catalyst Loading 1-5 mol%2-10 mol%
Reaction Temperature Room temperature to reflux (typically 40-80 °C)50-110 °C
Reaction Time 2-24 hours4-12 hours
Typical Yield 70-95%60-90%
Key Advantages High functional group tolerance, commercially available catalysts, well-established and predictable.[7]High atom economy, rapid construction of complex scaffolds, access to diverse functionalities.[1]
Key Limitations Requires synthesis of a diene precursor, potential for catalyst deactivation, removal of metal impurities.[14]Requires synthesis of vinylcyclopropane precursors, can be sensitive to substrate structure, higher catalyst loadings may be needed.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a cycloheptene derivative via RCM and a Rh-catalyzed [5+2] cycloaddition. These protocols are designed to be self-validating and are based on established and reliable procedures from the primary literature.

Established Method: Synthesis of Cycloheptene via Ring-Closing Metathesis of 1,8-Nonadiene

This protocol is a standard procedure for the synthesis of cycloheptene using a first-generation Grubbs catalyst.

Materials:

  • 1,8-Nonadiene

  • Grubbs Catalyst, 1st Generation

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,8-nonadiene (1.0 mmol) in anhydrous DCM (100 mL) under an argon atmosphere.

  • Add Grubbs catalyst, 1st generation (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure cycloheptene.

dot

RCM_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 1,8-Nonadiene in DCM Add_Catalyst Add Grubbs Catalyst Start->Add_Catalyst Under Argon Reflux Reflux at 40 °C for 4h Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate Cool->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Cycloheptene Purify->Product

Caption: Workflow for Cycloheptene Synthesis via RCM.

Novel Method: Rh-Catalyzed [5+2] Cycloaddition of a Vinylcyclopropane and an Alkyne

This protocol outlines a general procedure for the rhodium-catalyzed [5+2] cycloaddition to form a substituted cycloheptene.

Materials:

  • Vinylcyclopropane derivative

  • Alkyne derivative

  • [Rh(CO)₂Cl]₂

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Silica Gel

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a screw-capped vial containing a magnetic stir bar, add the vinylcyclopropane (0.5 mmol), the alkyne (0.6 mmol), and [Rh(CO)₂Cl]₂ (0.0125 mmol, 5 mol% Rh).

  • Add anhydrous DCE (5 mL) via syringe under an argon atmosphere.

  • Seal the vial tightly and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired cycloheptene product.

dot

FivePlusTwo_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Combine VCP, Alkyne, and Rh Catalyst Add_Solvent Add Anhydrous DCE Combine->Add_Solvent Under Argon Heat Heat at 80 °C for 6h Add_Solvent->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter through Silica Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Substituted Cycloheptene Purify->Product

Caption: Workflow for Rh-Catalyzed [5+2] Cycloaddition.

Mechanistic Insights and Causality of Experimental Choices

The choice between RCM and [5+2] cycloaddition is often dictated by the desired substitution pattern of the final cycloheptene and the availability of starting materials.

Ring-Closing Metathesis: The success of RCM is highly dependent on the conformational pre-organization of the diene substrate to favor the intramolecular cyclization over intermolecular oligomerization. The use of high-dilution conditions, as detailed in the protocol, is a classic strategy to promote the desired intramolecular reaction. The choice of a second-generation Grubbs catalyst can be beneficial for sterically hindered or electron-deficient dienes, as it generally exhibits higher catalytic activity and stability.[6] The removal of the ethylene byproduct, often achieved by performing the reaction under a gentle stream of argon or under vacuum, is crucial to drive the equilibrium towards the cyclic product.[9]

[5+2] Cycloaddition: The efficiency of the Rh-catalyzed [5+2] cycloaddition is sensitive to the electronic and steric properties of both the vinylcyclopropane and the alkyne. Electron-withdrawing groups on the alkyne can accelerate the reaction by lowering the energy of the LUMO, facilitating the insertion step.[15] The choice of a coordinating solvent like DCE can help to stabilize the catalytic species and prevent catalyst decomposition at the elevated temperatures often required for this transformation. The use of a sealed vial is necessary to prevent the loss of volatile reactants and to maintain an inert atmosphere, which is critical for the stability of the rhodium catalyst.

Conclusion

Both Ring-Closing Metathesis and transition-metal-catalyzed [5+2] cycloaddition are powerful tools for the synthesis of cycloheptenes, each with its own set of advantages and limitations. RCM stands as a robust and well-understood method, ideal for the synthesis of a wide array of cycloheptene derivatives from readily available dienes. On the other hand, [5+2] cycloaddition represents a more modern and atom-economical approach, offering rapid access to complex cycloheptene structures. The choice of methodology will ultimately depend on the specific synthetic goals, the desired substitution pattern, and the available resources. This guide provides the necessary foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully synthesize these valuable seven-membered rings for their applications in drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclohept-4-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond mere procedural checklists to provide a deep, actionable understanding of the proper disposal of Cyclohept-4-enecarboxylic acid. Adherence to these protocols is not only critical for regulatory compliance but is foundational to a culture of safety in the laboratory.

Hazard Identification and Inherent Risks

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; it possesses specific chemical properties that dictate its handling and disposal requirements. The primary risks are associated with its irritant and acutely toxic nature.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[1][2][3] These classifications are the cornerstone of our risk assessment and inform the procedural controls outlined in this guide.

Table 1: GHS Hazard Summary for this compound

Hazard PictogramSignal WordGHS Hazard CodeHazard Statement
alt text
Warning H302Harmful if swallowed.[1][3]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]

The causality is clear: the carboxylic acid functional group imparts corrosive characteristics, while the overall molecule presents oral toxicity. Therefore, every procedural step is designed to mitigate these specific risks of irritation, corrosion, and toxicity.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] this compound waste must be managed as hazardous waste due to its characteristics of toxicity and corrosivity.[6][7]

Key regulatory requirements include:

  • Prohibition of Drain Disposal: Un-neutralized chemical waste must never be disposed of in the sewer system.[4]

  • Satellite Accumulation Areas (SAA): Laboratories must designate specific areas for the accumulation of hazardous waste at or near the point of generation.[8][9] These areas must be under the control of laboratory personnel.

  • Container Management: Waste containers must be compatible with the chemical, in good condition, and kept securely closed except when adding waste.[10]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of their contents.[9][11]

Core Disposal Principles and Workflow

The fundamental principle is waste segregation and containment. The appropriate disposal path depends on the nature and volume of the waste generated. The following workflow provides a logical decision-making process for handling this compound waste.

DisposalWorkflow start Waste Generated: This compound decision1 Is the waste concentrated, solid, or mixed with other hazardous materials (e.g., solvents)? start->decision1 protocol1 Protocol 1: Bulk Hazardous Waste Collection decision1->protocol1  Yes decision2 Is the waste a dilute aqueous solution (<5%) with no other hazardous components? decision1->decision2  No final_disposal Arrange for pickup by certified hazardous waste contractor. protocol1->final_disposal decision2->protocol1  No / Unsure   protocol2 Protocol 2: Neutralization of Dilute Aqueous Waste decision2->protocol2  Yes ehs_consult Consult Institutional EHS Policy for disposal of neutralized solution. protocol2->ehs_consult

Caption: Decision workflow for proper disposal of this compound.

Step-by-Step Disposal Protocols

These protocols provide detailed methodologies grounded in established safety practices. Always perform these tasks wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Management of Concentrated, Solid, or Mixed Waste

This is the standard and most secure procedure for all forms of this compound waste that are not simple dilute aqueous solutions.

  • Container Selection:

    • Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is clean and in good condition.[10]

    • Ensure the container has a secure, leak-proof screw-top cap.

    • The container size should be appropriate for the amount of waste to be generated to minimize headspace.[12]

  • Labeling:

    • Before adding any waste, affix a hazardous waste label to the container.

    • Clearly write "Hazardous Waste" on the label.[9]

    • List all constituents by their full chemical name and estimate their percentage. For this waste, list "this compound, ~100%" for pure waste, or list all components if it's a mixture.

  • Waste Accumulation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA).[8]

    • The SAA should be in a secondary containment tray to prevent the spread of potential spills.

    • Store away from incompatible materials, particularly bases and strong oxidizing agents.[12]

    • Keep the container securely capped at all times, except when adding waste.[10]

  • Final Disposal:

    • Once the container is full (no more than 75% capacity to allow for expansion[12]), or if waste generation is complete, ensure the cap is tightly sealed.

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.[13]

Protocol 2: Neutralization of Dilute Aqueous Waste (<5%)

This procedure is ONLY for purely aqueous solutions of this compound that are free from other hazardous contaminants like heavy metals or organic solvents.[7][14] Neutralization reduces the corrosivity hazard, but the resulting salt solution must still be managed according to institutional policy.

  • Preparation (in a Fume Hood):

    • Place a container of the dilute acidic waste in a larger secondary container filled with an ice-water bath. This is a critical step to dissipate heat generated during neutralization.[7]

    • Prepare a dilute neutralizing solution, such as 5-10% sodium bicarbonate (baking soda) or sodium carbonate (soda ash) in water.[15][16] A weak base is preferred to control the reaction rate.

  • Neutralization:

    • While stirring the acidic solution gently, slowly add the basic neutralizing solution dropwise or in very small increments.[15] A vigorous reaction with gas (CO2) evolution will occur. Adding the base too quickly can cause foaming and splashing.

    • Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[14]

  • Endpoint and Final Management:

    • Continue adding the base until the pH of the solution is stable within a neutral range, typically between 6.0 and 9.0.[7][14]

    • Once neutralized, cap the container and label it clearly as "Neutralized this compound solution (Aqueous Salt Solution)".

    • Crucially, consult your institutional EHS guidelines for final disposal. While some jurisdictions may permit drain disposal of simple neutralized salt solutions, many require them to be collected as chemical waste.[11] The default and safest procedure is to collect it for EHS pickup.

Emergency Procedures for Spills

Accidents require immediate and correct action.

  • Small Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or a universal absorbent pad).

    • Cover the spill with sodium bicarbonate or another suitable acid neutralizer.

    • Carefully sweep the absorbed/neutralized material into a designated waste container.

    • Label the container as hazardous waste and dispose of it according to Protocol 1.

  • Large Spill (Outside of immediate containment):

    • Evacuate the immediate area.

    • Alert a supervisor and contact your institution's emergency response or EHS department.

    • Do not attempt to clean it up unless you are trained and equipped to do so.

By integrating these principles and protocols into your laboratory workflow, you contribute to a safer research environment and ensure the responsible stewardship of chemical resources.

References

Navigating the Safe Handling of Cyclohept-4-enecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my experience that a deep, causal understanding of a compound's reactivity and physical properties is the bedrock of a robust safety culture. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational and disposal plan for Cyclohept-4-enecarboxylic acid, grounded in the scientific principles that dictate its hazards. Our goal is to empower researchers with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound (CAS No. 1614-73-9) is an organic carboxylic acid.[1][2] Its acidic nature is the primary driver of its corrosive and irritant properties. The carboxylic acid functional group can readily donate a proton, leading to irritation upon contact with skin, eyes, and the respiratory tract. According to the Globally Harmonized System (GHS), this compound is classified with several key hazards that demand stringent control measures.[3]

GHS Hazard Classification [3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

These classifications are not abstract warnings; they are direct consequences of the molecule's chemical reactivity. Skin and eye irritation arise from its ability to disrupt cell membranes, while respiratory irritation occurs when inhaled as a dust or vapor. With a melting point of 65-67 °C, it exists as a solid at room temperature, making the generation of airborne dust a significant route of exposure to consider during handling.[1]

Table 1: Hazard Summary and Physical Properties

PropertyValueImplication for Handling
GHS Pictogram WarningIndicates significant but not severe hazards.
Hazard Statements H302, H315, H319, H335Harmful if swallowed, Causes skin/eye/respiratory irritation.[3]
Molecular Formula C₈H₁₂O₂-
Molecular Weight 140.18 g/mol -
Melting Point 65-67 °CSolid at room temperature; potential for dust generation.[1]
Boiling Point 257.4±29.0 °C (Predicted)Low volatility at standard lab temperatures, but vapor pressure increases with heat.[1]
The Core of Safety: A Multi-Layered PPE and Engineering Control Strategy

A proactive safety strategy relies on the hierarchy of controls, prioritizing engineering solutions over personal protective equipment. The following protocols are designed to minimize exposure at the source and protect the individual.

Given that this compound is a solid that can form dust and may cause respiratory irritation, all manipulations should be conducted within a certified chemical fume hood.[4][5] This is a non-negotiable standard. The fume hood contains dust and potential vapors, preventing inhalation, which is a primary exposure route.[4]

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is a critical decision-making process based on the specific hazards of this compound.

  • Eye and Face Protection: Given its classification as a serious eye irritant, chemical safety goggles are mandatory.[6] For operations with a higher risk of splashing, such as when handling solutions or during transfers, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: The choice of glove material is critical. Carboxylic acids can be corrosive, and not all common laboratory gloves offer adequate protection.

    • Recommended: Neoprene or Butyl rubber gloves are recommended for handling organic acids as they provide good chemical resistance.[7][8]

    • For Splash Protection Only: Nitrile gloves may be used for short-term splash protection but should be removed and replaced immediately upon contact.[9] Nitrile is generally not recommended for prolonged work with strong or concentrated acids.[10] Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[6] For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[6] However, if engineering controls are not available or during a large spill cleanup where dust or vapors may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11][12]

PPE_Selection_Workflow

Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes variability and risk.

  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[4]

  • Donning PPE: Put on all required PPE as determined by the workflow above before handling the chemical container.

  • Weighing and Transfer: As the compound is a solid, carefully weigh it in the fume hood to prevent dust from becoming airborne. Use a spatula for transfers and avoid creating dust clouds. Keep the container tightly closed when not in use.[4][6]

  • Dissolution: If preparing a solution, always add the solid acid to the solvent slowly.[5] Be aware that dissolving some carboxylic acids can be exothermic.

  • Post-Handling: After the procedure, decontaminate the work area. Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is crucial.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.

  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • For solid spills, carefully sweep up the material to avoid creating dust.

    • For liquid spills, cover with a neutralizer for organic acids, such as sodium bicarbonate or soda ash, working from the outside in.[13][14][15]

    • Once neutralized (test with pH paper if in solution), absorb the material with an inert absorbent like vermiculite or sand.[14]

    • Collect the residue into a clearly labeled, sealed container for hazardous waste disposal.[16]

    • Decontaminate the area with soap and water.

  • Large Spill: Evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan: Responsible End-of-Life Management

Chemical waste must be managed in accordance with all local, state, and federal regulations.[6] Never dispose of this compound down the drain.[6]

  • Waste Segregation: All waste containing this compound (including contaminated solids, solutions, and used PPE) must be collected in a designated hazardous waste container. The container must be made of a compatible material (e.g., polyethylene) and kept closed when not in use.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly bases and strong oxidizing agents.[4][17]

  • Disposal Request: Once the container is full, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.

Disposal_Plan

By integrating this detailed, causality-driven approach to safety, from understanding the inherent hazards to implementing multi-layered controls and planning for contingencies, you build a resilient and trustworthy laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.